2-Anilinopyridine-3-sulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-anilinopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-17(15,16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJQHQFYCEUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Anilinopyridine-3-sulfonamide
Introduction: The Significance of the 2-Anilinopyridine-3-sulfonamide Scaffold
The convergence of the pyridine ring, a cornerstone of many biologically active compounds, with the pharmacologically significant sulfonamide functional group has led to the development of a diverse array of molecules with therapeutic potential. Within this chemical space, the 2-anilinopyridine-3-sulfonamide scaffold represents a particularly intriguing structural motif. The aniline moiety introduces additional steric and electronic features, offering opportunities for fine-tuning molecular properties and biological activity. This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-anilinopyridine-3-sulfonamide, intended for researchers, scientists, and professionals in the field of drug development. The methodologies and analytical interpretations presented herein are grounded in established chemical principles and supported by data from analogous structures, offering a robust framework for the preparation and validation of this target compound.
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The most logical and efficient pathway to 2-anilinopyridine-3-sulfonamide is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of a halogenated pyridine ring, particularly when activated by an electron-withdrawing group. In this case, the sulfonamide group at the 3-position, while not as strongly activating as a nitro group, still contributes to the electron deficiency of the pyridine ring, facilitating nucleophilic attack.
The key starting material for this synthesis is 2-chloropyridine-3-sulfonamide. The chlorine atom at the 2-position is susceptible to displacement by a suitable nucleophile, in this case, aniline. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted by the addition of the nucleophile before being restored upon the expulsion of the chloride leaving group.
Caption: Synthetic workflow for 2-anilinopyridine-3-sulfonamide.
Experimental Protocol
This protocol is a generalized procedure based on established methods for SNAr reactions on 2-chloropyridines with amines. Optimization of reaction time, temperature, and solvent may be necessary to achieve the highest yield and purity.
Materials:
-
2-Chloropyridine-3-sulfonamide
-
Aniline
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a solution of 2-chloropyridine-3-sulfonamide (1.0 eq.) in a suitable solvent (e.g., DMF), add aniline (1.1 eq.) and a base (e.g., K2CO3, 2.0 eq.).
-
Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-anilinopyridine-3-sulfonamide.
Safety Precautions:
-
Aniline: Aniline is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause genetic defects. It is also very toxic to aquatic life[1][2][3][4]. Handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
2-Chloropyridine-3-sulfonamide: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation[5]. Handle with appropriate PPE in a fume hood.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact and use appropriate gloves.
-
Heating: Use a suitable heating mantle and a condenser to prevent solvent evaporation and ensure safe refluxing.
Characterization of 2-Anilinopyridine-3-sulfonamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the final product.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and aniline rings, as well as the amine and sulfonamide protons.
| Predicted 1H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.2-8.4 | Doublet of doublets, 1H (Pyridine H6) |
| ~7.8-8.0 | Doublet of doublets, 1H (Pyridine H4) |
| ~7.2-7.4 | Multiplet, 2H (Aniline ortho-H) |
| ~7.0-7.2 | Multiplet, 2H (Aniline meta-H) |
| ~6.8-7.0 | Triplet, 1H (Aniline para-H) |
| ~6.6-6.8 | Doublet of doublets, 1H (Pyridine H5) |
| ~9.0-9.5 | Broad singlet, 1H (NH-aniline) |
| ~7.0-7.5 | Broad singlet, 2H (SO2NH2) |
Note: The chemical shifts are estimations based on data for similar structures and may vary depending on the solvent and concentration. The NH protons are often broad and may exchange with D2O.
13C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted 13C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | Pyridine C2 |
| ~145-150 | Pyridine C6 |
| ~138-142 | Pyridine C4 |
| ~135-140 | Aniline C1 (ipso) |
| ~128-130 | Aniline C2/C6 (ortho) |
| ~122-125 | Aniline C4 (para) |
| ~118-122 | Aniline C3/C5 (meta) |
| ~115-120 | Pyridine C3 |
| ~110-115 | Pyridine C5 |
Note: These are predicted chemical shift ranges.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Expected IR Absorption Bands | |
| Wavenumber (cm-1) | Assignment |
| 3400-3200 | N-H stretching (sulfonamide and aniline NH) |
| 1620-1580 | C=C and C=N stretching (aromatic rings) |
| 1350-1310 | Asymmetric SO2 stretching |
| 1170-1150 | Symmetric SO2 stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
-
Expected Molecular Ion: For C11H11N3O2S, the expected monoisotopic mass is approximately 249.0572 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fragmentation Pattern: A common fragmentation pathway for sulfonamides involves the loss of SO2 (64 Da).
Caption: A common fragmentation pathway for sulfonamides in mass spectrometry.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the final product. The experimentally determined values should be within ±0.4% of the calculated values for the molecular formula C11H11N3O2S.
| Elemental Analysis Data | ||
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 52.99 | |
| Hydrogen (H) | 4.45 | |
| Nitrogen (N) | 16.85 | |
| Sulfur (S) | 12.86 |
Conclusion and Future Directions
This technical guide has outlined a robust and well-grounded approach to the synthesis and characterization of 2-anilinopyridine-3-sulfonamide. The proposed nucleophilic aromatic substitution reaction is a reliable method for the construction of the target molecule, and the detailed characterization protocol provides a comprehensive framework for structural verification and purity assessment.
The 2-anilinopyridine-3-sulfonamide scaffold holds significant promise for the development of novel therapeutic agents. Further research in this area could involve the synthesis of a library of derivatives by modifying the aniline ring with various substituents to explore structure-activity relationships (SAR). The insights and methodologies presented in this guide will serve as a valuable resource for scientists engaged in the discovery and development of new pharmaceuticals based on this promising chemical scaffold.
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An In-Depth Technical Guide to 2-Anilinopyridine-3-sulfonamide: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-anilinopyridine-3-sulfonamide, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its core chemical properties, structural features, and established synthetic routes. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their scientific endeavors.
Core Molecular Structure and Chemical Identity
The foundational structure of 2-anilinopyridine-3-sulfonamide integrates a pyridine ring, an aniline moiety, and a sulfonamide functional group. This unique combination of aromatic and functional groups bestows upon it a specific set of electronic and steric properties that are pivotal to its biological activity.
The molecular formula for the parent compound is C₁₁H₁₁N₃O₂S, with a corresponding molecular weight of approximately 249.29 g/mol .[1]
Caption: 2D Chemical Structure of 2-anilinopyridine-3-sulfonamide.
Physicochemical Properties
Precise experimental data for the unsubstituted 2-anilinopyridine-3-sulfonamide is limited. However, we can infer its general physicochemical characteristics from published data on its derivatives and related sulfonamides.
| Property | Predicted/Inferred Value |
| Molecular Formula | C₁₁H₁₁N₃O₂S |
| Molecular Weight | ~249.29 g/mol [1] |
| Appearance | Expected to be a crystalline solid at room temperature. |
| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO, DMF, and alcohols. The sulfonamide group's acidity may allow for increased solubility in aqueous bases.[2] |
| pKa | The sulfonamide proton is weakly acidic. The pyridine nitrogen is basic. The aniline nitrogen is weakly basic. |
| XLogP3 | Estimated to be around 1.3, indicating moderate lipophilicity.[1] |
| Hydrogen Bond Donors | 2 (from the aniline and sulfonamide NH groups)[1] |
| Hydrogen Bond Acceptors | 5 (from the pyridine nitrogen and the two sulfonyl oxygens, as well as the sulfonamide nitrogen)[1] |
Spectroscopic Characterization
The structural elucidation of 2-anilinopyridine-3-sulfonamide and its derivatives relies heavily on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and aniline rings. The chemical shifts will be influenced by the electronic effects of the sulfonamide and amino groups. The NH protons of the aniline and sulfonamide groups will appear as broad singlets, with their chemical shifts being solvent-dependent. For a related compound, 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide, the pyridine protons appear in the δ 7.8-8.8 ppm range.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbons attached to the nitrogen and sulfur atoms will show characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Characteristic absorption bands are expected for:
-
N-H stretching: Two distinct bands for the aniline and sulfonamide N-H groups, typically in the 3200-3400 cm⁻¹ region.[3][4]
-
S=O stretching: Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonyl group, usually found around 1160 cm⁻¹ and 1330 cm⁻¹, respectively.[3]
-
C-N and C=C stretching: Aromatic C-N and C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of sulfonamides. The protonated molecule [M+H]⁺ would be the expected parent ion in the positive ion mode. Fragmentation patterns often involve the loss of SO₂ (64 Da).[5]
Synthesis of the 2-Anilinopyridine-3-sulfonamide Scaffold
The synthesis of 2-anilinopyridine-3-sulfonamide derivatives typically involves a multi-step process. A general and adaptable synthetic strategy is outlined below. The causality behind the choice of reagents and conditions is critical for a successful synthesis.
Caption: A representative synthetic workflow for 2-anilinopyridine-3-sulfonamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methods for analogous compounds.
Step 1: Sulfonation of 2-Aminopyridine
-
To a stirred solution of concentrated sulfuric acid, slowly add 2-aminopyridine at a controlled temperature (typically below 10 °C). The use of a strong acid is essential to introduce the sulfonic acid group onto the electron-rich pyridine ring.
-
The reaction mixture is then heated to promote the sulfonation reaction. The temperature and reaction time are critical parameters that need to be optimized.
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice to precipitate the 2-amino-3-pyridinesulfonic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 2: Chlorination of 2-Amino-3-pyridinesulfonic acid
-
The dried 2-amino-3-pyridinesulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step converts the sulfonic acid into the more reactive sulfonyl chloride.
-
The reaction is typically carried out under reflux conditions.
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The crude 2-amino-3-pyridinesulfonyl chloride is often used in the next step without further purification.
Step 3: Nucleophilic Substitution with Aniline
-
The 2-amino-3-pyridinesulfonyl chloride is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.
-
Aniline is added to the solution, often in the presence of a base (like pyridine, which can also serve as the solvent) to neutralize the HCl generated during the reaction. This is a nucleophilic attack of the aniline nitrogen on the sulfonyl chloride.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The final product, 2-anilinopyridine-3-sulfonamide, is isolated by extraction and purified by recrystallization or column chromatography.
Biological Activity and Therapeutic Potential
The 2-anilinopyridine-3-sulfonamide scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.
Kinase Inhibition
A significant area of investigation for this class of compounds is their potential as kinase inhibitors . The anilinopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The sulfonamide group can form crucial hydrogen bonds with the protein backbone, enhancing binding affinity and selectivity. Derivatives of this scaffold have been explored as inhibitors of various kinases, including those involved in cancer cell proliferation and signaling pathways.
Antimicrobial Activity
The sulfonamide functional group is a classic pharmacophore for antimicrobial agents . Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[6][7][8] This inhibition disrupts the bacterial metabolic pathway, leading to a bacteriostatic effect.[7][8] The anilinopyridine portion of the molecule can be modified to modulate the antibacterial spectrum and potency.
Conclusion and Future Directions
The 2-anilinopyridine-3-sulfonamide core represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against various biological targets. Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) studies: Systematic modifications of the aniline and pyridine rings to optimize potency and selectivity for specific biological targets.
-
Exploration of new therapeutic areas: Investigating the potential of this scaffold in other diseases, such as inflammatory and neurodegenerative disorders.
-
Development of more efficient and sustainable synthetic methods: Improving the overall yield and reducing the environmental impact of the synthesis.
This guide has provided a foundational understanding of the chemical properties, structure, and synthesis of 2-anilinopyridine-3-sulfonamide. It is our hope that this information will serve as a valuable resource for researchers in their quest to develop novel and effective therapeutics.
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The Discovery of Novel 2-Anilinopyridine-3-Sulfonamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient drug discovery. The 2-anilinopyridine motif has emerged as one such scaffold, particularly in the realm of protein kinase inhibition. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases has made it a fertile starting point for the development of targeted therapeutics.[1][2] This guide delves into the discovery and preclinical development of a novel class of compounds based on this scaffold: the 2-anilinopyridine-3-sulfonamide derivatives.
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. The anilinopyrimidine scaffold, a close structural relative of the anilinopyridine core, has a proven track record in this area, with several approved drugs targeting kinases such as EGFR and VEGFR.[4] This guide will provide a comprehensive technical overview of the key stages in the discovery of novel 2-anilinopyridine-3-sulfonamide derivatives, from synthetic strategy to in vivo evaluation, with a focus on their potential as kinase inhibitors.
I. Synthetic Chemistry: A Modular Approach to Library Generation
The synthesis of a diverse library of 2-anilinopyridine-3-sulfonamide derivatives is paramount to exploring the structure-activity relationship (SAR) and identifying lead compounds. A convergent and modular synthetic strategy is often the most efficient approach.
Core Synthesis of 2-Anilinopyridine-3-sulfonyl Chloride
The key intermediate for the synthesis of the target compounds is the 2-anilinopyridine-3-sulfonyl chloride. A plausible and adaptable synthetic route is outlined below. This multi-step synthesis allows for the introduction of diversity at the aniline moiety at an early stage.
Experimental Protocol: Synthesis of 2-(Arylamino)pyridine-3-sulfonyl Chloride
-
Step 1: Sulfonation of 2-Aminopyridine. To a solution of 2-aminopyridine in a suitable solvent such as concentrated sulfuric acid, add a sulfonating agent (e.g., fuming sulfuric acid) dropwise at a controlled temperature (typically 0-5°C). The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. The product, 2-aminopyridine-3-sulfonic acid, is then isolated by precipitation and filtration.[5]
-
Step 2: Chlorination of 2-Aminopyridine-3-sulfonic Acid. The sulfonic acid is then converted to the corresponding sulfonyl chloride. This can be achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[5] The reaction is typically performed in an inert solvent and may require heating. The resulting 2-aminopyridine-3-sulfonyl chloride is then isolated and purified.
-
Step 3: Buchwald-Hartwig Amination. The 2-aminopyridine-3-sulfonyl chloride can then be coupled with a variety of substituted anilines via a Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction is highly versatile and allows for the introduction of a wide range of functional groups on the aniline ring, which is crucial for SAR exploration. The reaction typically involves a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like dioxane or toluene.
Diagram of Synthetic Workflow
Caption: Workflow for the biological evaluation of 2-anilinopyridine-3-sulfonamide derivatives.
III. Structure-Activity Relationship (SAR) Analysis
The data generated from the in vitro and cell-based assays are used to establish a structure-activity relationship (SAR). This analysis provides critical insights into how different structural modifications influence the biological activity of the compounds, guiding the design of more potent and selective inhibitors.
| R1 (Aniline Substituent) | R2 (Sulfonamide Substituent) | VEGFR-2 IC50 (nM) | HUVEC GI50 (nM) |
| H | Cyclopropylamine | 500 | >1000 |
| 4-Fluoro | Cyclopropylamine | 150 | 450 |
| 3-Chloro | Cyclopropylamine | 80 | 200 |
| 4-Fluoro | Morpholine | 250 | 800 |
| 3-Chloro | N-Methylpiperazine | 50 | 120 |
Key SAR Insights:
-
Aniline Ring (R1): The substitution pattern on the aniline ring is critical for potency. Electron-withdrawing groups, such as halogens, at the meta or para positions often lead to increased activity. [6]This is likely due to favorable interactions with the hydrophobic pocket adjacent to the hinge region.
-
Sulfonamide Moiety (R2): The nature of the substituent on the sulfonamide nitrogen can significantly impact both potency and physicochemical properties. Small, cyclic amines such as cyclopropylamine or piperazine often provide a good balance of activity and solubility. The introduction of a basic nitrogen, as in N-methylpiperazine, can improve aqueous solubility and cell permeability.
IV. In Vivo Efficacy and Pharmacokinetic Profiling
Promising lead compounds with potent in vitro activity and favorable SAR are advanced to in vivo studies to evaluate their efficacy in animal models and to determine their pharmacokinetic (PK) properties.
In Vivo Tumor Growth Inhibition Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor efficacy of novel compounds.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Human cancer cells (e.g., a cell line known to be dependent on the target kinase) are subcutaneously injected into nude mice.
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or intraperitoneally at various doses and schedules.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, the tumor growth inhibition (TGI) is calculated.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in rodents (mice or rats) and provide crucial information for dose selection and prediction of human pharmacokinetics.
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Lead Compound X | IV | 2 | 850 | 0.1 | 1200 | - |
| Lead Compound X | PO | 10 | 600 | 1.0 | 3500 | 58 |
Key PK Considerations:
-
Oral Bioavailability: A key goal in drug discovery is to develop orally bioavailable drugs. The anilinopyridine scaffold generally possesses good membrane permeability, but factors such as solubility and first-pass metabolism can influence oral bioavailability. [7][8]* Metabolic Stability: The metabolic stability of the compounds is assessed in liver microsomes to predict their clearance in vivo. Modifications to the chemical structure can be made to block sites of metabolism and improve the half-life of the compound.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its distribution and efficacy. High plasma protein binding can limit the amount of free drug available to interact with its target.
V. Conclusion and Future Directions
The 2-anilinopyridine-3-sulfonamide scaffold represents a promising new class of kinase inhibitors with the potential for development into novel cancer therapeutics. The modular synthetic approach allows for the rapid generation of diverse libraries, facilitating the exploration of the structure-activity relationship. The strong rationale for targeting protein kinases, coupled with established in vitro and in vivo models, provides a clear path for the preclinical development of these compounds.
Future efforts in this area will likely focus on optimizing the potency and selectivity of these derivatives for specific kinase targets, as well as improving their pharmacokinetic properties to ensure adequate drug exposure in vivo. The integration of computational modeling and structure-based drug design will be instrumental in guiding these optimization efforts. The ultimate goal is to identify a clinical candidate with a superior efficacy and safety profile for the treatment of cancers driven by aberrant kinase signaling.
References
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Kunick, C., Lauenroth, K., Wieking, K., Xie, X., Schultz, J., Gussio, R., Zaharevitz, D., Leost, M., Meijer, L., & Weber, A. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d]b[3]enzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(6), 2433–2442.
- Liu, S., Huang, C., Huang, C., Huang, Y., Yu, Y., Wu, G., Guo, F., Jiang, Y., Wan, S., Zhu, Z., Tian, Y., Zhu, J., & Zhang, J. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779.
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Staicu, A., Rotar, I., Dumitru, A., Muresan, D., Albu, C., & Popa, R. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. Retrieved from [Link]
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Abdelazeem, A. H., Hegazy, M. F., & Kassab, A. E. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Retrieved from [Link]
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Preliminary Biological Screening of 2-Anilinopyridine-3-Sulfonamide Derivatives: A Strategic Approach for Early-Stage Drug Discovery
An In-depth Technical Guide
Abstract
The 2-anilinopyridine-3-sulfonamide scaffold represents a promising chemotype in modern drug discovery, merging the established pharmacological relevance of both the sulfonamide and pyridine moieties. Sulfonamides are a cornerstone class of therapeutic agents with a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4][5] The pyridine ring is a prevalent heterocycle in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a versatile scaffold. This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of novel 2-anilinopyridine-3-sulfonamide derivatives. We move beyond a simple recitation of protocols to explain the causal logic behind the experimental design, empowering researchers, scientists, and drug development professionals to construct a robust, self-validating screening cascade to identify and advance promising lead compounds.
The Strategic Imperative: Designing the Screening Cascade
A successful preliminary screening campaign is not a random collection of assays but a logically tiered process designed to efficiently answer critical questions about a compound's biological profile. The primary objectives are to identify potential therapeutic activities while simultaneously flagging liabilities, such as general cytotoxicity, at the earliest possible stage. Our proposed cascade prioritizes a "fail-fast, fail-cheap" philosophy, beginning with broad assessments of cytotoxicity before committing resources to more specific, target-oriented assays.
The rationale is grounded in efficiency and resource management. A compound exhibiting high cytotoxicity against both cancerous and normal cell lines is unlikely to be a viable therapeutic candidate, regardless of its potency in a specific enzyme assay. By placing cytotoxicity screening at the forefront, we de-risk the pipeline early. Subsequent assays are then chosen based on the well-documented activities of the sulfonamide pharmacophore.[6]
The overall workflow is visualized below.
Caption: A tiered workflow for the preliminary biological screening of novel compounds.
Foundational Screening: In Vitro Cytotoxicity Assessment
The indispensable first step in evaluating any new chemical entity is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration ranges for all subsequent biological assays. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of novel compounds on cultured cell lines.[7][8]
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous control cell line (e.g., BEAS-2B normal lung epithelial) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1][7]
-
Trypsinize and count the cells. Seed 200 µL of the cell suspension into 96-well microplates at a density of 1 × 10⁵ cells/mL.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-anilinopyridine-3-sulfonamide test compound in DMSO.
-
Create a series of logarithmic dilutions of the compound in the culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[7] Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Remove the old medium from the plates and add 200 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
After the treatment period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[7]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized to allow for easy comparison of a compound's effect on cancerous versus normal cells, providing an initial measure of its selectivity index (SI).[4]
| Compound ID | Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) |
| APS-001 | A549 | Lung Carcinoma | 9.5 | 8.4 |
| BEAS-2B | Normal Lung Epithelial | 80.0 | ||
| Doxorubicin | A549 | Lung Carcinoma | 1.2 | 1.5 |
| BEAS-2B | Normal Lung Epithelial | 1.8 |
Note: Data are hypothetical for illustrative purposes. A higher SI value indicates greater selectivity for cancer cells.
Primary Screening: Target-Driven Activity Assays
With a foundational understanding of the compound's cytotoxicity, the next phase investigates its potential therapeutic activities. Based on the extensive history of sulfonamides, two high-potential areas for screening are antimicrobial and anticancer activities.[3][6]
A. Antimicrobial Activity Screening
The foundational success of sulfonamides lies in their antibacterial action.[9] They function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway, by mimicking the natural substrate, p-aminobenzoic acid (PABA).[3][10] This inhibition depletes the supply of tetrahydrofolate, a cofactor essential for synthesizing nucleic acids and certain amino acids, thus arresting bacterial growth.[3]
Caption: Mechanism of action of antibacterial sulfonamides via inhibition of the folate pathway.
The standard method to quantify antibacterial potency is the Minimum Inhibitory Concentration (MIC) assay.[10]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation:
-
Select a panel of relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.[10][11]
-
Inoculate a single colony of each bacterium into a Mueller-Hinton Broth (MHB) and incubate overnight.
-
Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
In a 96-well microplate, prepare serial two-fold dilutions of the test compound in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.[10]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Presentation: Antimicrobial Spectrum
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | B. subtilis (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) |
| APS-001 | 16 | 32 | 16 | >256 |
| FQ5 | 32 | 16 | 16 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 0.015 | 0.5 |
Note: Data for FQ5 is from reference literature[10]; other data are hypothetical. A lower MIC value indicates greater potency.
B. Anticancer Activity Screening
The sulfonamide moiety is a privileged scaffold in oncology drug discovery, found in drugs that inhibit various targets, including carbonic anhydrases (CAs), kinases like VEGFR-2, and tubulin polymerization.[1][4][12] Carbonic anhydrases, in particular, are a classic target for sulfonamides.[13] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation, making them attractive anticancer targets.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is a standard esterase assay adapted for measuring CA activity.[13]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of a purified human CA isoform (e.g., CA II as a ubiquitous form, CA IX as a tumor-associated form) in the assay buffer.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.
-
Prepare serial dilutions of the 2-anilinopyridine-3-sulfonamide test compound. Acetazolamide should be used as a positive control inhibitor.
-
-
Reaction Setup:
-
In a 96-well microplate, add the assay buffer, the CA enzyme solution, and the test compound at various concentrations.
-
Include controls: an enzyme control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate to all wells. The enzyme will hydrolyze p-NPA to p-nitrophenol, which is yellow.
-
Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
Data Presentation: Enzyme Inhibition Profile
| Compound ID | CA II (Off-Target) IC₅₀ (nM) | CA IX (Tumor Target) IC₅₀ (nM) |
| APS-001 | 850 | 45 |
| Acetazolamide | 12 | 25 |
Note: Data are hypothetical. A lower IC₅₀ indicates greater inhibitory potency. High potency against CA IX and low potency against CA II would suggest favorable selectivity.
Hit Prioritization and Next Steps
The culmination of the preliminary screening cascade is the analysis of the integrated dataset to identify "hit" compounds for further investigation. A promising hit from this initial screen would ideally exhibit:
-
Selective Cytotoxicity: Significantly more potent against cancer cell lines than normal cell lines (high SI).
-
Target Engagement: Potent activity in one of the primary screens (low µM or nM activity).
-
A Clear Path Forward: A justifiable hypothesis for its mechanism of action.
Caption: Decision-making workflow for hit prioritization after preliminary screening.
Compounds prioritized as hits, such as the hypothetical APS-001 , would advance to a battery of secondary assays. These include mechanism-of-action studies (e.g., enzyme kinetics, cell cycle analysis), broader profiling against larger panels of cell lines or bacterial strains, and initial ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess drug-like properties. This structured, data-driven progression ensures that resources are focused on compounds with the highest probability of success in the long and arduous journey of drug development.
References
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2-anilinopyridine-3-sulfonamide mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Anilinopyridine-3-Sulfonamide Derivatives
Abstract
The 2-anilinopyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique combination of a sulfonamide group, a flexible anilino linkage, and a pyridine ring allows for multifaceted interactions with a variety of biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and strategic considerations for elucidating the mechanism of action (MoA) of novel derivatives based on this scaffold. We will explore the primary molecular targets, including carbonic anhydrases and protein kinases, and detail the experimental workflows required for target identification, validation, and characterization of the downstream cellular effects. This document is designed to be a practical resource, blending theoretical background with actionable, field-proven protocols.
Introduction: The Chemical Versatility of the 2-Anilinopyridine-3-Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of numerous therapeutic agents, from antibacterial "sulfa drugs" to diuretics and anticancer agents.[1][2] Its ability to act as a bioisostere of a carboxylate group and its capacity to form critical hydrogen bonds make it an effective zinc-binding group, most notably in the active site of metalloenzymes.[3][4] When incorporated into the 2-anilinopyridine-3-sulfonamide framework, its properties are further modulated by the aniline and pyridine rings, which can be readily substituted to fine-tune steric and electronic properties, thereby influencing target selectivity and pharmacokinetic profiles.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][5][6] Understanding the precise molecular mechanism is paramount for optimizing lead compounds and advancing them through the drug development pipeline. This guide will focus on the most prevalent mechanisms associated with this chemical class.
Primary Target Class I: Carbonic Anhydrase Inhibition
A dominant and well-characterized mechanism for many sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs).[7][8] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Various CA isoforms are overexpressed in numerous pathologies, including glaucoma, epilepsy, and hypoxic tumors (e.g., hCA IX and hCA XII), making them attractive therapeutic targets.[8][9]
The Rationale for CA Inhibition
The sulfonamide moiety is a classic zinc-binding group. The proposed mechanism involves the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinating directly to the Zn(II) ion within the enzyme's active site.[4][9] This binding event displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis, thereby inhibiting the enzyme's function.[4] The anilinopyridine portion of the molecule typically extends into the active site cavity, forming additional interactions with amino acid residues that dictate isoform selectivity.[4]
Experimental Workflow for Validating CA Inhibition
A logical progression of experiments is crucial to confirm and characterize a compound as a CA inhibitor.
Caption: A logical workflow for the validation of carbonic anhydrase inhibitors.
Key Experimental Protocols
Protocol 2.3.1: Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for measuring CA activity and inhibition kinetics. It measures the pH change resulting from the CA-catalyzed hydration of CO₂.
-
Principle: The assay follows the drop in pH as CO₂ is converted to bicarbonate and a proton. The initial rate of this reaction is proportional to the enzyme's activity.
-
Methodology:
-
Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Equilibrate the buffer, a solution of the purified CA isoform, and the inhibitor solution to the desired temperature (typically 25°C).
-
In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with a CO₂-saturated water solution.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol).
-
Calculate the initial rate of the reaction from the slope of the absorbance curve.
-
Repeat the experiment with varying concentrations of the inhibitor to determine the IC₅₀ value.
-
Use the Cheng-Prusoff equation to convert the IC₅₀ to a Ki (inhibition constant) value, which requires knowing the substrate (CO₂) concentration and its Km for the enzyme.
-
-
Causality: This assay directly measures the catalytic function of the enzyme, providing robust evidence of inhibition. Performing this across multiple isoforms (e.g., the ubiquitous hCA I and II versus the tumor-associated hCA IX and XII) is critical for establishing a selectivity profile.[9]
Primary Target Class II: Protein Kinase Inhibition
The 2-anilinopyridine core is structurally related to the 4-anilinopyrimidine and 4-anilinoquinazoline scaffolds, which are well-established "hinge-binding" motifs found in numerous FDA-approved kinase inhibitors.[10] These compounds typically function as ATP-competitive inhibitors.
The Rationale for Kinase Inhibition
Protein kinases possess a conserved ATP-binding pocket. The pyridine nitrogen of the 2-anilinopyridine scaffold can form a critical hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP. The aniline portion projects into the hydrophobic "back pocket" of the active site, and substitutions on this ring are crucial for determining selectivity among the >500 kinases in the human kinome.[10][11] The sulfonamide group can act as a hydrogen bond donor or acceptor, forming additional interactions that enhance binding affinity.[12]
Experimental Workflow for Validating Kinase Inhibition
A multi-step approach is required to identify the specific kinase target(s) and validate the mechanism.
Caption: A standard workflow for identifying and validating a protein kinase inhibitor.
Key Experimental Protocols
Protocol 3.3.1: ADP-Glo™ Kinase Assay (Promega)
This is a universal, luminescence-based assay for measuring kinase activity.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the produced ADP into ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
-
Methodology:
-
Set up the kinase reaction in a multi-well plate containing the kinase, its specific substrate (peptide or protein), ATP, and varying concentrations of the test compound.
-
Incubate the reaction for a set time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
-
-
Causality: This assay provides a direct measure of the compound's effect on the catalytic activity of a specific kinase. It is highly sensitive and adaptable to high-throughput screening. To confirm an ATP-competitive mechanism, the assay can be repeated at different fixed concentrations of ATP; an ATP-competitive inhibitor will show a rightward shift in its IC₅₀ curve as the ATP concentration increases.
Protocol 3.3.2: Western Blot for Phospho-Substrate
-
Principle: This validates that the inhibitor blocks the kinase's activity inside the cell by measuring the phosphorylation state of its known downstream substrate.
-
Methodology:
-
Culture an appropriate cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with varying concentrations of the inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and image the resulting signal.
-
Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.
-
-
Causality: A dose-dependent decrease in the phosphorylated substrate signal provides strong evidence of on-target activity within a cellular context.
Other Potential Mechanisms and Target Identification Strategies
While CAs and kinases are the most common targets, the 2-anilinopyridine-3-sulfonamide scaffold may interact with other proteins. For novel compounds with an unknown mechanism, broader, unbiased approaches are necessary.
| Target Class | Potential Mechanism | Key Validating Experiment |
| Tubulin | Binds to tubulin monomers, preventing microtubule polymerization and arresting the cell cycle.[13] | In vitro Tubulin Polymerization Assay; Immunofluorescence microscopy of microtubule network; Cell cycle analysis.[6][13] |
| Pyruvate Kinase M2 (PKM2) | Acts as an allosteric activator, promoting the tetrameric state of PKM2, which can reverse the Warburg effect in cancer cells.[6] | PKM2 activation assay; Cellular lactate production assay; Surface Plasmon Resonance (SPR) for direct binding.[6] |
| Dihydropteroate Synthase (DHPS) | (In bacteria) Competitive inhibition by mimicking the natural substrate, p-aminobenzoic acid (PABA).[1][14] | DHPS enzyme inhibition assay; Bacterial growth inhibition assays (MIC determination).[15] |
Unbiased Target Identification
When the molecular target is completely unknown, several powerful techniques can be employed.
-
In Vitro Evolution and Whole-Genome Analysis (IVIEWGA): This method involves culturing microorganisms (like yeast or bacteria) or cancer cells under selective pressure with the compound until resistant mutants emerge.[16][17] Whole-genome sequencing of these resistant clones can identify mutations in the gene encoding the drug's target or in proteins involved in a resistance mechanism.[17]
-
Chemoproteomics: This approach uses a chemically modified version of the compound (e.g., with a clickable alkyne or a photo-affinity label) to covalently capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) protein is quantified, often by Western blot or mass spectrometry. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction.[17]
Conclusion
Elucidating the mechanism of action for a 2-anilinopyridine-3-sulfonamide derivative requires a systematic and hypothesis-driven approach, grounded in robust biochemical and cellular assays. The initial line of investigation should focus on the most probable target classes—carbonic anhydrases and protein kinases—due to the well-established activities of the sulfonamide and anilinopyridine moieties, respectively. Should these investigations prove negative, unbiased target identification methods provide a powerful toolkit for discovering novel mechanisms. By combining these strategies, researchers can effectively characterize the molecular basis of their compound's activity, a critical step in the journey from a chemical hit to a potential therapeutic.
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A class of sulfonamides as carbonic anhydrase I and II inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]
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Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3324. Retrieved from [Link]
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Ahamed, M. I., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539. Retrieved from [Link]
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Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(16), 3757-3765. Retrieved from [Link]
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A Technical Guide to the Therapeutic Targets of 2-Anilinopyridine-3-Sulfonamide and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 2-Anilinopyridine-3-Sulfonamide
The 2-anilinopyridine-3-sulfonamide core represents a versatile and privileged scaffold in modern medicinal chemistry. Its structural rigidity, combined with the specific hydrogen bonding capabilities of the pyridine nitrogen, the aniline amine, and the sulfonamide group, allows for high-affinity interactions with a variety of biological macromolecules. This guide provides an in-depth exploration of the known and potential therapeutic targets of this chemical series, offering a technical framework for researchers aiming to exploit its properties in drug discovery. The inherent modularity of the scaffold—allowing for substitutions on both the pyridine and aniline rings—has enabled the generation of extensive libraries and the fine-tuning of activity against specific targets.
The sulfonamide group (-SO₂NH₂) is a cornerstone of pharmacology, found in a wide array of approved drugs, from antibacterials to diuretics and anticancer agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions (such as the zinc ion in metalloenzymes), makes it a powerful pharmacophore.[3][4] When combined with the anilinopyridine backbone, which is a known "hinge-binding" motif for protein kinases, the resulting molecule is primed for interaction with some of the most sought-after targets in contemporary drug development.[5]
Part 1: Key Therapeutic Target Classes
The 2-anilinopyridine-3-sulfonamide scaffold and its close isosteres, such as anilinopyrimidines, have been shown to modulate several key classes of enzymes, primarily through competitive inhibition at active sites.
Protein Kinases: The Dominant Target Family
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.[5][6] The anilinopyridine and anilinopyrimidine cores are particularly adept at targeting the ATP-binding pocket of kinases.
A. Receptor Tyrosine Kinases (RTKs)
Many compounds based on the closely related anilinopyrimidine scaffold have demonstrated potent inhibitory activity against RTKs involved in oncogenesis.
-
c-Met and VEGFR-2: The c-Met receptor and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth, invasion, and angiogenesis.[7] Anilinopyrimidine derivatives have been developed as potent dual inhibitors of both c-Met and VEGFR-2, with some compounds exhibiting nanomolar potency in enzymatic assays.[7] The development of dual inhibitors is a strategic approach, as it can simultaneously block multiple signaling pathways involved in cancer progression.[8]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a known factor in Triple-Negative Breast Cancers (TNBCs).[9] Novel 2-anilinopyrimidine compounds have been synthesized and shown to be selective inhibitors against EGFR-overexpressing TNBC cell lines.[9]
-
Mer Kinase: Mer is another tyrosine kinase implicated in cancer. Dual inhibitors targeting both Mer and c-Met have been developed from a 2-substituted aniline pyrimidine platform, demonstrating significant antiproliferative activity and dose-dependent induction of apoptosis in cancer cell lines.[8][10]
Caption: A streamlined workflow for therapeutic target validation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold standard for determining the IC₅₀ value of an inhibitor.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 2-anilinopyridine-3-sulfonamide test compound in an appropriate buffer (e.g., DMSO). A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 384-well plate, add:
-
5 µL of kinase buffer containing the target kinase and its specific substrate peptide.
-
2.5 µL of the test compound dilution (or DMSO for control).
-
2.5 µL of ATP solution to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a compound engages its target protein within the complex environment of a living cell.
Principle: When a protein binds to a ligand (like our inhibitor), its thermal stability increases. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the cellular IC₅₀) or with vehicle (DMSO) for 1 hour.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble proteins) from each tube. Quantify the amount of the specific target protein in each sample using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: For both the vehicle- and compound-treated samples, plot the percentage of soluble target protein remaining against the temperature. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Part 3: Structure-Activity Relationship (SAR) Insights
Analysis of published data reveals key structural modifications that influence the biological activity of the anilinopyridine/pyrimidine sulfonamide scaffold.
| Structural Position | Modification | Observed Effect on Activity | Potential Rationale | Reference |
| Aniline Ring (para-position) | Addition of bulky groups (e.g., cyclopropane-1,1-dicarboxamide) | Potent dual inhibition of c-Met and VEGFR-2. | Occupies a hydrophobic pocket in the kinase active site, enhancing affinity. | [7] |
| Aniline Ring | Introduction of electron-withdrawing groups (e.g., nitro) | Can increase antibacterial activity. | Alters the electronic properties of the aniline moiety, potentially improving interaction with DHPS. | [11] |
| Sulfonamide Nitrogen (R²) | Incorporation of heterocyclic rings (e.g., pyrimidine, thiazole) | Enhances antibacterial or carbonic anhydrase inhibitory activity. | The heterocycle can form additional interactions with residues in the target's active site. | [11] |
| Pyridine/Pyrimidine Ring | Substitution at the 4- and 6-positions of pyrimidine | Modulates potency and selectivity against c-Met and VEGFR-2. | These positions project out of the ATP binding pocket and can be modified to tune selectivity and physicochemical properties. | [7] |
Conclusion and Future Directions
The 2-anilinopyridine-3-sulfonamide scaffold is a highly validated starting point for the development of inhibitors against a range of therapeutically relevant targets. The preponderance of evidence points towards protein kinases , particularly those involved in oncology like c-Met, VEGFR-2, and EGFR, as the most promising target class for this chemotype. However, its potential as an antibacterial agent targeting FabI or as a modulator of epigenetic and metabolic enzymes like HDACs and CAs should not be discounted.
Future research should focus on:
-
Kinome-wide Profiling: Systematically screening optimized 2-anilinopyridine-3-sulfonamide derivatives against a broad panel of kinases to uncover novel targets and understand selectivity profiles.
-
Structural Biology: Obtaining co-crystal structures of lead compounds bound to their targets to rationalize SAR and guide further optimization.
-
Tackling Drug Resistance: Investigating whether these compounds can inhibit kinase mutants that are resistant to current therapies.
-
Polypharmacology: Intentionally designing compounds that modulate multiple, disease-relevant targets (e.g., a dual kinase/HDAC inhibitor) to achieve synergistic therapeutic effects.
By leveraging the established knowledge base and employing the robust validation methodologies outlined in this guide, researchers can effectively unlock the full therapeutic potential of the 2-anilinopyridine-3-sulfonamide scaffold.
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He, X., et al. (2004). Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI). PubMed. Available at: [Link]
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Cui, J., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules. Available at: [Link]
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Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available at: [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
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Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]
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Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Available at: [Link]
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Wang, D., et al. (2002). Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors. Cancer Research. Available at: [Link]
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Das, R., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. Available at: [Link]
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Vedaldi, D., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-Anilinopyridine-3-Sulfonamide Interactions
Abstract
The 2-anilinopyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in pathophysiology, particularly protein kinases. The rational design and optimization of these inhibitors are significantly accelerated by in silico modeling techniques. This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the computational workflows used to investigate the interactions of 2-anilinopyridine-3-sulfonamide derivatives with their protein targets. We will delve into the causality behind methodological choices, from system preparation to molecular docking and the assessment of dynamic stability through molecular dynamics simulations, grounding each step in established scientific principles and best practices.
Chapter 1: Foundational Principles and System Preparation
The journey of a computational drug design project begins not with simulation, but with meticulous preparation. The quality of the initial structural data for both the protein (receptor) and the small molecule (ligand) directly dictates the reliability of all subsequent predictions. The principle of "garbage in, garbage out" is particularly resonant in this field.
The 2-Anilinopyridine-3-Sulfonamide Scaffold: A Focus on Kinase Inhibition
The 2-anilinopyridine-3-sulfonamide core is frequently identified in inhibitors of protein kinases, a class of enzymes crucial to cellular signaling.[1][2] Kinases are implicated in a multitude of diseases, most notably cancer, making them high-value drug targets.[2] The general structure allows for diverse substitutions, enabling fine-tuning of potency and selectivity. Our modeling approach will therefore focus on a representative kinase target to illustrate the workflow.
Protocol: Receptor Structure Preparation
The goal of receptor preparation is to transform a raw crystallographic or homology-modeled structure into a chemically correct and computationally tractable model. This process is critical for ensuring that protonation states and atomic positions are physically realistic.[3]
Methodology:
-
Structure Acquisition: Obtain the 3D crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). For this guide, we will use a hypothetical kinase target.
-
Initial Cleaning: Remove non-essential molecules from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules in a crystal structure may not represent the dynamic reality of solvation in the binding pocket. They are removed to standardize the starting structure before explicit solvent is added back in a controlled manner during molecular dynamics setup.[3]
-
-
Adding Hydrogens: Add hydrogen atoms to the protein structure. Most crystallographic methods do not resolve hydrogen positions, yet they are essential for defining hydrogen bond networks and correct stereochemistry.
-
Assigning Charges and Atom Types: Apply a force field to the protein. A force field is a set of parameters that defines the potential energy of the system, assigning partial charges and atom types to each atom. Common choices for proteins include AMBER, CHARMM, and OPLS.[4]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure.
-
Causality: This step relaxes any steric clashes or unfavorable geometries introduced during the addition of hydrogens, ensuring a low-energy, stable starting conformation for the receptor.[3]
-
Protocol: Ligand Structure Preparation
Preparing the 2-anilinopyridine-3-sulfonamide ligand is equally crucial. Its conformational flexibility and protonation state must be accurately represented.
Methodology:
-
2D to 3D Conversion: Draw the 2D structure of the sulfonamide derivative using a chemical drawing tool and convert it to a 3D structure.
-
Hydrogen Addition: Add hydrogens to the ligand structure.
-
Charge Calculation: Calculate partial atomic charges for the ligand. This is a critical step, as the electrostatic interactions are a major component of binding affinity. Methods like Gasteiger or AM1-BCC are commonly used.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[3]
-
Causality: This ensures the ligand starts in a low-energy, sterically favorable conformation before being placed into the protein's binding site.
-
-
Define Torsion Angles: For flexible molecules, identify and define the rotatable bonds. This is essential for the docking algorithm to explore different conformations of the ligand within the binding site.[5]
Chapter 2: Predicting Binding Modes with Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is an indispensable tool for virtual screening and for generating initial hypotheses about the binding mode of a ligand.
The 'Lock and Key' Problem: Search Algorithms and Scoring Functions
Docking addresses two main challenges:
-
The Sampling Problem: How to efficiently explore the vast conformational space of the ligand and the rotational/translational space within the binding site. This is handled by a search algorithm .
-
The Scoring Problem: How to accurately estimate the binding affinity for each generated pose. This is handled by a scoring function , which approximates the free energy of binding.
Experimental Protocol: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[5][7] The following protocol outlines a typical docking workflow.
Methodology:
-
Prepare PDBQT Files: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.[8]
-
Define the Search Space (Grid Box): Define a three-dimensional grid box that encompasses the entire binding site of the target protein.[5][9]
-
Causality: The grid box confines the search algorithm to the region of interest, significantly improving computational efficiency. Its size is critical: too small, and it may miss the true binding pose; too large, and the search becomes inefficient and less accurate. The center is typically defined by the coordinates of a known co-crystallized ligand.[7][8]
-
-
Create the Configuration File: Prepare a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.[8]
-
Run the Docking Simulation: Execute the Vina program using the command line, referencing the configuration file.[9]
-
Analyze the Results: Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). Analyze these poses visually using molecular graphics software and examine the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).
Data Presentation: Docking Results
Quantitative results from a docking study of hypothetical 2-anilinopyridine-3-sulfonamide derivatives are best summarized in a table.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Lead-01 | -9.8 | GLU-91, LEU-14, VAL-22 | 2 (GLU-91, LEU-14) |
| Derivative-A | -10.5 | GLU-91, LEU-14, PHE-89 | 2 (GLU-91, LEU-14) |
| Derivative-B | -8.9 | GLU-91, VAL-22 | 1 (GLU-91) |
| Reference | -9.5 | GLU-91, LEU-14, VAL-22 | 2 (GLU-91, LEU-14) |
Visualization: Molecular Docking Workflow
Chapter 3: Assessing Dynamic Behavior with Molecular Dynamics
While docking provides a static snapshot of a potential binding pose, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system over time, providing a much richer and more realistic view of the protein-ligand complex.[1][2]
Beyond the Static Pose: The Value of MD
MD simulations allow us to:
-
Assess the stability of the docked pose over a period of nanoseconds.
-
Observe conformational changes in the protein and ligand upon binding.
-
Analyze the network of interactions, including water-mediated hydrogen bonds.
-
Provide a basis for more rigorous binding free energy calculations.[1]
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
GROMACS is a versatile and highly efficient software package for performing molecular dynamics simulations.[10][11] A typical protein-ligand simulation workflow is detailed below.
Methodology:
-
System Topology Generation:
-
Protein: Use the pdb2gmx tool in GROMACS to generate a topology for the protein based on a chosen force field (e.g., CHARMM36).[12]
-
Ligand: Generate topology and parameter files for the 2-anilinopyridine-3-sulfonamide ligand. This is a non-trivial step as standard force fields do not contain parameters for most drug-like molecules. Servers like CGenFF or SwissParam are commonly used for this purpose.[4][12]
-
Merge Topologies: Combine the protein and ligand topologies into a single system topology file.[4][10]
-
-
System Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.
-
Fill the box with explicit water molecules (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and mimic physiological salt concentration.
-
Causality: Explicitly modeling solvent is crucial for accurately capturing hydrophobic effects and water-mediated interactions. Neutralizing the system is a requirement for many simulation algorithms, particularly those using periodic boundary conditions.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex, water, and ions.
-
System Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Equilibration (Constant Volume): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[4]
-
NPT Equilibration (Constant Pressure): The system is brought to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints are often kept in place. This step ensures the correct density of the system.[4]
-
Causality: This phased equilibration is a self-validating system. A failure to reach stable temperature, pressure, or density indicates a problem with the system setup that must be resolved before proceeding.
-
-
Production MD Run: Remove the position restraints and run the simulation for the desired length of time (e.g., 100 ns), saving the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis: Analyze the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify key interactions.
Data Presentation: MD Simulation Metrics
Key metrics from an MD simulation can be summarized to compare the stability of different complexes.
| Complex | Average RMSD (nm) | Average RMSF of Ligand (nm) | Key H-Bonds (Occupancy %) |
| Lead-01/Kinase | 0.25 ± 0.05 | 0.12 | GLU-91 (85%), LEU-14 (72%) |
| Derivative-A/Kinase | 0.21 ± 0.04 | 0.10 | GLU-91 (92%), LEU-14 (88%) |
| Derivative-B/Kinase | 0.45 ± 0.15 | 0.35 | GLU-91 (41%) |
Visualization: Molecular Dynamics Workflow
Conclusion
The integrated use of molecular docking and molecular dynamics simulations provides a powerful, multi-layered approach to understanding the interactions of 2-anilinopyridine-3-sulfonamide inhibitors. Docking serves as an efficient initial screen to generate plausible binding hypotheses, while molecular dynamics offers a more rigorous assessment of the stability and dynamic nature of these interactions. By carefully preparing the system and critically analyzing the results from each stage, researchers can derive valuable insights to guide the design of more potent and selective therapeutic agents, ultimately accelerating the drug discovery pipeline.
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- Molecular dynamics of protein kinase-inhibitor complexes: a valid structural inform
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- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
- Advanced molecular dynamics simulation methods for kinase drug discovery. (2016). PubMed.
- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).
- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
- Protein-Ligand Complex - MD Tutorials. MD Tutorials.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
- Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. (2023).
- Vina Docking Tutorial. Eagon Research Group.
- Basic docking. Autodock Vina 1.2.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors. Biomacromolecular Journal.
- Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Deriv
- Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. (2024). DOI.
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An In-Depth Technical Guide to the Solubility and Stability of 2-Anilinopyridine-3-Sulfonamide in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilinopyridine-3-sulfonamide is a molecule of interest within contemporary drug discovery programs, belonging to the broader class of sulfonamides which are known for a wide range of pharmacological activities.[1] The utility of such compounds in high-throughput screening (HTS) and subsequent stages of drug development is critically dependent on their behavior in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a ubiquitous polar aprotic solvent in these settings, prized for its exceptional solvating power for a diverse range of organic molecules.[2][3] However, the assumption of indefinite solubility and stability in DMSO can be a perilous one, potentially leading to inaccurate screening data and misleading structure-activity relationships (SAR).
This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of 2-anilinopyridine-3-sulfonamide in DMSO. It moves beyond simple procedural descriptions to elucidate the underlying scientific rationale for each experimental step, empowering researchers to not only generate robust data but also to interpret it with a high degree of confidence. The protocols herein are designed as self-validating systems, ensuring the integrity of the data generated.
Physicochemical Properties of 2-Anilinopyridine-3-Sulfonamide
The sulfonamide group (-SO₂NH₂) is known to have acidic properties, which can influence its solubility in different pH environments.[4] The presence of the aniline and pyridine rings introduces aromatic character and potential sites for hydrogen bonding. These features collectively suggest a molecule with moderate polarity.
Solubility in DMSO: A Practical Approach
The solubility of a compound in DMSO is a critical parameter for its effective use in drug discovery workflows, particularly for the preparation of stock solutions for screening campaigns.[5] It is crucial to distinguish between kinetic and thermodynamic solubility to obtain a complete picture of the compound's behavior.
Causality Behind Experimental Choices
The choice of DMSO as a solvent is predicated on its ability to act as a strong hydrogen bond acceptor, effectively disrupting the intermolecular forces in the solid-state compound.[3] However, the hygroscopic nature of DMSO means that water can be introduced, potentially affecting solubility and stability over time.[6] Therefore, using anhydrous DMSO and proper storage conditions are paramount.
Experimental Protocol: Determining Solubility in DMSO
This protocol outlines a method for determining both the kinetic and thermodynamic solubility of 2-anilinopyridine-3-sulfonamide in DMSO.
Materials:
-
2-Anilinopyridine-3-sulfonamide (solid)
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of 2-anilinopyridine-3-sulfonamide and dissolve it in a known volume of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution with DMSO to create a series of calibration standards of known concentrations.
-
Analyze the calibration standards by HPLC-UV or LC-MS to construct a calibration curve.
-
-
Kinetic Solubility Determination:
-
Prepare a supersaturated stock solution of 2-anilinopyridine-3-sulfonamide in DMSO (e.g., 20 mg/mL).
-
Vortex vigorously for 2 minutes.
-
Immediately centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with DMSO to a concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC-UV or LC-MS and determine the concentration using the calibration curve. This is the kinetic solubility.
-
-
Thermodynamic Solubility Determination:
-
Add an excess of solid 2-anilinopyridine-3-sulfonamide to a known volume of DMSO in a sealed vial.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the sample at high speed for 10 minutes.
-
Collect the supernatant, dilute appropriately with DMSO, and analyze by HPLC-UV or LC-MS to determine the concentration. This is the thermodynamic solubility.
-
Data Presentation
Summarize the quantitative solubility data in a structured table for easy comparison.
| Solubility Type | Temperature (°C) | Concentration (mg/mL) | Molar Concentration (M) |
| Kinetic | 25 | Experimental Value | Calculated Value |
| Thermodynamic | 25 | Experimental Value | Calculated Value |
Workflow for Solubility Determination
Caption: Workflow for Determining Kinetic and Thermodynamic Solubility.
Stability in DMSO: A Forced Degradation Approach
Assessing the stability of 2-anilinopyridine-3-sulfonamide in DMSO is crucial, as degradation can lead to a loss of active compound and the formation of potentially interfering or toxic byproducts.[7] Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated storage conditions, are an essential tool for understanding its degradation pathways.[8][9]
Potential Degradation Pathways
Based on the structure of 2-anilinopyridine-3-sulfonamide, several degradation pathways can be hypothesized under stress conditions:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule into 2-aminopyridine-3-sulfonic acid and aniline.
-
Oxidation: The aniline and pyridine rings are potential sites for oxidation, which could lead to the formation of N-oxides or hydroxylated species.
-
Photolysis: Exposure to UV light could induce photochemical reactions, leading to rearrangements or cleavage of the molecule.
Experimental Protocol: Forced Degradation Study in DMSO
This protocol describes a systematic approach to investigating the stability of 2-anilinopyridine-3-sulfonamide in DMSO under various stress conditions.
Materials:
-
Stock solution of 2-anilinopyridine-3-sulfonamide in DMSO (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV or LC-MS system
Step-by-Step Methodology:
-
Sample Preparation:
-
Dispense the stock solution into separate, appropriately labeled vials for each stress condition.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add a small volume of concentrated HCl to a sample vial.
-
Base Hydrolysis: Add a small volume of concentrated NaOH to a sample vial.
-
Oxidation: Add a volume of 30% H₂O₂ to a sample vial.
-
Thermal Stress: Place a sample vial in an oven at an elevated temperature (e.g., 60-80 °C).
-
Photolytic Stress: Expose a sample vial to UV light in a photostability chamber.
-
Control: Keep one sample vial at room temperature, protected from light.
-
-
Time Points:
-
Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take multiple time points to understand the rate of degradation.[7]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial, neutralize the acidic and basic samples if necessary, and dilute with DMSO to a suitable concentration.
-
Analyze all samples, including the control, by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.
-
Determine the percentage of the parent compound remaining and identify and quantify any major degradation products.
-
Data Presentation
Summarize the results of the forced degradation study in a clear and concise table.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (Peak Area %) |
| Control | 72 | Value | Value |
| Acid (HCl) | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value | |
| Base (NaOH) | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value | |
| Oxidation (H₂O₂) | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value | |
| Thermal (60°C) | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value | |
| Photolytic (UV) | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value |
Workflow for Forced Degradation Study
Caption: Workflow for a Forced Degradation Study in DMSO.
Plausible Degradation Pathway: Hydrolysis
Caption: Plausible Hydrolytic Degradation Pathway.
Analytical Methodology
The success of both solubility and stability studies hinges on the use of a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse technique for this purpose. For more detailed structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. The chosen method must be "stability-indicating," meaning it can accurately quantify the decrease in the active drug substance due to degradation.
Conclusion
A thorough understanding of the solubility and stability of 2-anilinopyridine-3-sulfonamide in DMSO is not merely an academic exercise but a prerequisite for its successful application in drug discovery and development. By implementing the systematic and scientifically grounded protocols detailed in this guide, researchers can generate reliable data, enabling informed decisions about compound handling, storage, and progression in the research pipeline. This proactive characterization mitigates the risks of data artifacts and ensures the integrity of screening and preclinical development efforts.
References
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Al-Omair, M. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 12(1), 139-151.
- Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Soriano-Correa, C., Esquivel, R. O., & Sagar, R. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. Journal of Molecular Structure: THEOCHEM, 664-665, 237-245.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Pawar, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Luo, Y., et al. (2011). Selected physicochemical properties of the sulfonamide antibiotics.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1423-1430.
- Aydin, H., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774.
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PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide. Retrieved from [Link]
- Tetko, I. V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3177.
- Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1368911.
- Ricken, B., et al. (2013). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment.
- Sousa, J. C. G., et al. (2022). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review.
- Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
- Ricken, B., et al. (2013). Degradation of different sulfonamides by resting cells of Microbacterium sp. strain BR1 and concomitant formation of metabolites (set 1).
- Claffey, J., et al. (2008). Ruthenium(III) dimethyl sulfoxide pyridinehydroxamic acid complexes as potential antimetastatic agents: synthesis, characterisation and in vitro pharmacological evaluation. Journal of Biological Inorganic Chemistry, 13(4), 549-561.
- Claffey, J., et al. (2008). (PDF) Ruthenium(III) dimethyl sulfoxide pyridinehydroxamic acid complexes as potential antimetastatic agents: Synthesis, characterisation and in vitro pharmacological evaluation.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
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PubChem. (n.d.). 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide. Retrieved from [Link]
- Cîrțu, L. G., et al. (2024). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey. Preprints.org.
- Mohamed, G. G., & El-Wahab, Z. H. A. (2013). Ru(II)–DMSO complexes containing aromatic and heterocyclic acid hydrazides: Structure, electrochemistry and biological activity.
- Gavin, L. A. (2021). Which di/tripeptides are soluble in DMSO/DMF?
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PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
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The Structure-Activity Relationship of 2-Anilinopyridine-3-Sulfonamide Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-anilinopyridine-3-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, from protein kinases implicated in oncology to components of the cellular cytoskeleton. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this promising class of compounds. We will dissect the synthetic pathways, analyze the intricate interplay between structural modifications and biological activity, and provide detailed experimental protocols for the evaluation of these analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-anilinopyridine-3-sulfonamide core.
Introduction: The 2-Anilinopyridine-3-Sulfonamide Scaffold - A Versatile Pharmacophore
The quest for novel therapeutic agents has led to the identification of key molecular frameworks that serve as foundational blueprints for drug design. The 2-anilinopyridine core, a bioisostere of the well-established anilinopyrimidine, has garnered significant attention for its ability to interact with the ATP-binding sites of various protein kinases.[1] The incorporation of a sulfonamide moiety at the 3-position of the pyridine ring introduces a critical hydrogen bond donor and acceptor group, further enhancing the potential for high-affinity interactions with biological targets.
While initially explored for their kinase inhibitory potential, recent research has unveiled a broader spectrum of activity for 2-anilinopyridine-3-sulfonamide analogs, including the modulation of microtubule dynamics.[2] This dual-faceted nature underscores the importance of a thorough understanding of the SAR to guide the rational design of potent and selective therapeutic agents. This guide will delve into the nuances of this scaffold, with a particular focus on a series of 2-aryl-3-sulfonamido-pyridines, to illuminate the path for future drug discovery endeavors.
Synthetic Strategies: Building the 2-Anilinopyridine-3-Sulfonamide Core
The synthesis of 2-anilinopyridine-3-sulfonamide analogs can be achieved through a convergent and adaptable synthetic route. A general and efficient methodology involves the initial construction of a substituted 2-aminopyridine core, followed by sulfonylation and subsequent diversification of the aniline and sulfonamide moieties.
General Synthetic Protocol
A robust and frequently employed synthetic pathway is outlined below. This multi-step process allows for the introduction of diverse substituents at key positions, facilitating a comprehensive exploration of the SAR.
Step 1: Synthesis of 2-Aryl-3-aminopyridine Intermediate
The synthesis typically commences with a Suzuki coupling reaction between a suitable boronic acid and a commercially available aminopyridine derivative to introduce the desired aryl group at the 2-position of the pyridine ring.
Step 2: Sulfonylation of the 3-Amino Group
The key sulfonamide functionality is introduced by reacting the 2-aryl-3-aminopyridine intermediate with a substituted sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Step 3: Diversification of the Sulfonamide Moiety (Optional)
For analogs with a secondary sulfonamide, the primary sulfonamide can be further reacted with a variety of alkyl or aryl halides.
Experimental Protocol: Synthesis of a Representative 2-Aryl-3-sulfonamido-pyridine Analog (e.g., HoAn32) [2]
-
To a solution of 2-(3,4,5-trimethoxyphenyl)pyridin-3-amine in pyridine, add 4-methoxybenzene-1-sulfonyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(3,4,5-trimethoxyphenyl)-N-(4-methoxyphenyl)pyridin-3-sulfonamide (HoAn32).
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of 2-anilinopyridine-3-sulfonamide analogs is exquisitely sensitive to structural modifications at several key positions. A systematic investigation of these modifications is paramount to optimizing potency and selectivity. The following sections dissect the SAR based on a noteworthy series of 2-aryl-3-sulfonamido-pyridines that have demonstrated potent antiproliferative activity.[2]
The Critical Role of the 2-Aryl Substituent
The nature of the aryl group at the 2-position of the pyridine ring plays a pivotal role in determining the antiproliferative potency of these compounds.
-
Electron-donating groups are favored: The presence of electron-donating groups, particularly methoxy groups, on the 2-phenyl ring generally leads to enhanced activity. For instance, analogs bearing a 3,4,5-trimethoxyphenyl moiety consistently exhibit potent inhibition of cancer cell line growth.[2] This suggests that the electron-rich nature of this ring system may contribute to favorable interactions within the binding pocket of the biological target.
-
Steric bulk is tolerated to a degree: While multiple methoxy substituents are beneficial, excessive steric hindrance can be detrimental. The precise arrangement and number of these groups are critical for optimal activity.
Impact of Substitutions on the Aniline Ring
The aniline portion of the scaffold provides another avenue for SAR exploration, although in the primary series discussed, this was kept as an unsubstituted phenyl group to focus on other regions of the molecule. However, based on related kinase inhibitor scaffolds, it can be inferred that substitutions on this ring would significantly impact activity and selectivity.
The Sulfonamide Moiety: A Key Interaction Hub
The sulfonamide group is not merely a linker but an active participant in binding. The substituents on the sulfonamide nitrogen can profoundly influence the biological profile.
-
N-Aryl vs. N-Alkyl Substitution: In the investigated series, N-aryl sulfonamides generally displayed more potent antiproliferative activity compared to their N-alkyl counterparts. This suggests that the aromatic ring of the sulfonamide substituent may engage in crucial hydrophobic or π-stacking interactions.
-
Electronic Effects on the N-Aryl Ring: The electronic nature of the substituents on the N-phenyl ring of the sulfonamide has a discernible effect on activity. Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups at the para-position of the N-phenyl ring were found to be compatible with potent activity.[2]
Quantitative SAR Data
The following table summarizes the antiproliferative activity of a selection of 2-aryl-3-sulfonamido-pyridine analogs against various cancer cell lines, highlighting the key SAR trends discussed.
| Compound | R (on 2-Aryl) | R' (on Sulfonamide) | RKO IC₅₀ (μM) | SW620 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | A549 IC₅₀ (μM) |
| HoAn1 | 3,4,5-trimethoxy | H | 0.987 | 1.896 | 1.123 | 2.015 |
| HoAn10 | 3,4,5-trimethoxy | 4-methylphenyl | 0.452 | 0.985 | 0.563 | 1.012 |
| HoAn32 | 3,4,5-trimethoxy | 4-methoxyphenyl | 0.170 | 0.345 | 0.211 | 0.458 |
| HoAn35 | 3,4,5-trimethoxy | 4-chlorophenyl | 0.215 | 0.412 | 0.289 | 0.533 |
| HoAn2 | 4-methoxy | 4-methoxyphenyl | 1.234 | 2.567 | 1.876 | 3.123 |
| HoAn3 | 4-chloro | 4-methoxyphenyl | >10 | >10 | >10 | >10 |
Data extracted and adapted from Li et al., European Journal of Medicinal Chemistry, 2021.[2]
Mechanism of Action: Beyond Kinase Inhibition
While the 2-anilinopyridine scaffold is a known kinase hinge-binding motif, the primary mechanism of action for the potent 2-aryl-3-sulfonamido-pyridine series discussed here was identified as the inhibition of microtubule polymerization.[2] This highlights the remarkable ability of this scaffold to engage with different biological targets.
Microtubule Depolymerization
Lead compounds from this series were shown to bind to the colchicine site of β-tubulin, leading to the disruption of the cellular microtubule network.[2] This results in cell cycle arrest at the G2/M phase and the induction of apoptosis.
Experimental Workflow for Mechanistic Studies
A typical workflow to elucidate the mechanism of action for these compounds is as follows:
Caption: Experimental workflow for elucidating the mechanism of action.
Computational Modeling and Docking Studies
Molecular modeling provides invaluable insights into the binding modes of 2-anilinopyridine-3-sulfonamide analogs with their biological targets. Docking studies can rationalize the observed SAR and guide the design of new, more potent inhibitors.
For kinase inhibitors, docking simulations typically show the 2-anilinopyridine core occupying the adenine pocket, with the pyridine nitrogen forming a key hydrogen bond with the hinge region of the kinase. The sulfonamide and aniline substituents then project into solvent-exposed regions, where modifications can be made to enhance potency and selectivity.
In the case of the microtubule-targeting analogs, docking studies revealed that the 2-(3,4,5-trimethoxyphenyl) group occupies a hydrophobic pocket in the colchicine binding site of β-tubulin. The 3-sulfonamido-pyridine moiety is positioned to form hydrogen bonds with key residues, and the N-aryl substituent extends into another hydrophobic region.[2]
Conclusion and Future Perspectives
The 2-anilinopyridine-3-sulfonamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The detailed SAR analysis presented in this guide, based on a potent series of microtubule-targeting agents, provides a clear roadmap for the optimization of this chemical class. The key takeaways include the importance of an electron-rich 2-aryl substituent and the significant impact of the N-substituent on the sulfonamide moiety.
Future research in this area should focus on:
-
Exploring a wider range of biological targets: Given the demonstrated activity against both kinases and tubulin, a comprehensive screening of these analogs against a broad panel of targets is warranted.
-
Optimizing pharmacokinetic properties: While potent, the in vivo efficacy of these compounds can be further enhanced by optimizing their ADME (absorption, distribution, metabolism, and excretion) properties.
-
Leveraging computational tools: The continued use of molecular modeling and machine learning will be instrumental in accelerating the discovery of new and improved 2-anilinopyridine-3-sulfonamide analogs.
By integrating the insights from this guide, researchers can unlock the full therapeutic potential of this remarkable scaffold and contribute to the development of next-generation medicines.
References
-
Sharma, S., Bagchi, B., Mukhopadhyay, S., & Bothra, A. K. (2008). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Indian Journal of Pharmaceutical Sciences, 70(4), 463–469. [Link]
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Li, Y., Wang, Y., Zhang, Y., Chen, J., Li, J., Wang, L., ... & Pan, Y. (2021). Discovery of novel 2-aryl-3-sulfonamido-pyridines (HoAns) as microtubule polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 211, 113117. [Link]
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Methodological & Application
Application Notes and Protocols for Evaluating the Antibacterial Activity of 2-Anilinopyridine-3-Sulfonamide Derivatives Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Promising Scaffold in Antibacterial Research
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, sulfonamide derivatives have a long-standing history as antimicrobial agents.[1] This application note focuses on the emerging class of 2-anilinopyridine-3-sulfonamides, a scaffold that combines the structural features of both sulfonamides and anilinopyridines, presenting a promising avenue for the discovery of new antibacterial agents targeting Gram-positive pathogens.
Sulfonamides traditionally exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the production of tetrahydrofolate, a vital precursor for DNA and RNA synthesis, thereby halting bacterial growth.[4] The incorporation of the anilinopyridine moiety may offer opportunities for enhanced target engagement, improved pharmacokinetic properties, or novel mechanisms of action. This document provides a comprehensive guide to understanding and evaluating the antibacterial potential of this compound class against clinically relevant Gram-positive bacteria.
Mechanistic Underpinnings: Targeting the Folate Biosynthesis Pathway
The primary mechanism of action for sulfonamide-based antibiotics is the inhibition of the folate biosynthesis pathway, which is essential for bacterial survival.[3] This pathway is an attractive target as mammals acquire folate from their diet and lack the enzymatic machinery for its de novo synthesis.[5]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a critical intermediate in the synthesis of folic acid. By binding to the active site of DHPS, 2-anilinopyridine-3-sulfonamide derivatives can block the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, all of which are fundamental building blocks for DNA, RNA, and proteins. The disruption of this pathway leads to the cessation of bacterial growth and replication.[4]
The 2-anilinopyridine scaffold may contribute to the overall activity by influencing the electronic properties of the sulfonamide group or by providing additional interaction points within the active site of the target enzyme. Structure-activity relationship (SAR) studies on related sulfonamides have shown that modifications to the heterocyclic ring system can significantly impact antibacterial potency.[6]
Figure 1: Mechanism of action of 2-anilinopyridine-3-sulfonamides.
Experimental Protocols: Assessing Antibacterial Efficacy
To rigorously evaluate the antibacterial activity of 2-anilinopyridine-3-sulfonamide derivatives, a standardized and reproducible methodology is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
2-Anilinopyridine-3-sulfonamide derivative (test compound)
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.
Figure 2: Workflow for MIC determination.
Data Presentation: Representative Antibacterial Activity
The following table provides a hypothetical representation of MIC values for a series of 2-anilinopyridine-3-sulfonamide derivatives against common Gram-positive pathogens. Actual values will vary depending on the specific chemical modifications of the core scaffold.
| Compound ID | R-Group Modification | Staphylococcus aureus MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) |
| APS-001 | Unsubstituted aniline | 32 | 64 | 128 |
| APS-002 | 4-Chloroaniline | 16 | 32 | 64 |
| APS-003 | 4-Fluoroaniline | 8 | 16 | 32 |
| APS-004 | 4-Methylaniline | 32 | 64 | 64 |
| APS-005 | 4-Methoxyaniline | 64 | 128 | >128 |
| Sulfamethoxazole | (Reference) | 16 | 32 | >128 |
Note: This data is illustrative and serves as an example of how to present MIC data.
Structure-Activity Relationship (SAR) Insights
Preliminary investigations into the SAR of 2-anilinopyridine-3-sulfonamides suggest that substitutions on the aniline ring can significantly influence antibacterial potency.[7] Electron-withdrawing groups, such as halogens at the para-position of the aniline ring, appear to enhance activity against Gram-positive bacteria. This observation is consistent with trends seen in other classes of sulfonamides. Conversely, the introduction of electron-donating groups may lead to a decrease in activity. Further derivatization and biological evaluation are necessary to fully elucidate the SAR for this promising class of compounds.
Conclusion and Future Directions
The 2-anilinopyridine-3-sulfonamide scaffold represents a valuable starting point for the development of novel antibacterial agents targeting Gram-positive bacteria. The protocols outlined in this application note provide a robust framework for the systematic evaluation of their in vitro efficacy. Future research should focus on the synthesis and screening of a diverse library of derivatives to expand upon the initial SAR insights, as well as mechanistic studies to confirm the inhibition of dihydropteroate synthase and to explore the possibility of additional cellular targets.
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Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). Molecules. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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Synthesis and Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2016). Molecules. [Link]
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Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]
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Synthesis and Antimicrobial Screening of New Sulfonamides bearing Pharmacologically Active Components. (n.d.). Retrieved from [Link]
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Sulfa drugs containing sulfonamide functional group which have extensive biological activities revolutionised the field of medical sciences. (n.d.). Retrieved from [Link]
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Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. (n.d.). Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. [Link]
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Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2023). International Journal of Molecular Sciences. [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]
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Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules. [Link]
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Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti- Trypanosoma brucei Agents. (2024). ACS Infectious Diseases. [Link]
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What are Folate inhibitors and how do they work?. (2024). News-Medical.net. [Link]
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Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents. (2020). Current Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-Anilinopyridine-3-Sulfonamide's Anticancer Properties
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer properties of 2-anilinopyridine-3-sulfonamide. These application notes and protocols are designed to be a practical resource, blending established methodologies with expert insights to ensure robust and reproducible results.
Introduction: The Therapeutic Potential of Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile biological activities.[1][2] In oncology, sulfonamide-containing compounds have emerged as promising candidates, exhibiting mechanisms that include the disruption of microtubule assembly, cell cycle arrest, and inhibition of key enzymes like carbonic anhydrases.[1] The 2-anilinopyridine scaffold, a privileged structure in drug discovery, has been incorporated into molecules targeting various protein kinases, which are often dysregulated in cancer.[3][4] The combination of these two pharmacophores in 2-anilinopyridine-3-sulfonamide suggests a potential for significant anticancer activity, warranting a thorough in vitro investigation.
While extensive research exists for various sulfonamide derivatives, this guide will focus on the practical application of established in vitro assays to specifically characterize the anticancer profile of 2-anilinopyridine-3-sulfonamide. The protocols provided herein are foundational and can be adapted to a wide range of cancer cell lines and specific research questions.
Proposed Mechanism of Action: A Multi-faceted Approach
Based on the broader class of anilinopyridine and sulfonamide compounds, 2-anilinopyridine-3-sulfonamide may exert its anticancer effects through several mechanisms. One probable target is the microtubule network, crucial for cell division.[5] Inhibition of tubulin polymerization by compounds with a similar scaffold leads to mitotic arrest and subsequent apoptosis.[5][6] Another potential avenue is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical for cell cycle progression and angiogenesis, respectively.[7][8][9] Furthermore, some sulfonamides have been shown to induce apoptosis and cause cell cycle arrest in the G1 or G2/M phase.[1][5][10][11]
The following diagram illustrates the potential signaling pathways that could be targeted by 2-anilinopyridine-3-sulfonamide, leading to its anticancer effects.
Caption: Potential mechanisms of action for 2-anilinopyridine-3-sulfonamide.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the in vitro assessment of 2-anilinopyridine-3-sulfonamide's anticancer properties. It is crucial to maintain aseptic cell culture techniques throughout these experiments.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-anilinopyridine-3-sulfonamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C.[14] Afterward, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Gently mix the contents of each well and incubate overnight at 37°C.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][18] This allows for the determination of whether the compound induces cell cycle arrest.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-anilinopyridine-3-sulfonamide and a vehicle control for 24, 48, or 72 hours.[15]
-
Cell Harvesting and Fixation: Collect both adherent and floating cells. Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[15]
-
Propidium Iodide (PI) Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15] Incubate in the dark at room temperature for 30 minutes.[15]
-
Flow Cytometry Acquisition: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[15]
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Detection by Annexin V/PI Staining
The Annexin V assay is a standard method for detecting early apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-anilinopyridine-3-sulfonamide for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.[20]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[21]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Create quadrant plots to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation: Summarizing Quantitative Results
To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.
Table 1: Cytotoxicity of 2-Anilinopyridine-3-Sulfonamide (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | Value | Value | Value |
| MCF-7 | Value | Value | Value |
| A549 | Value | Value | Value |
| Other | Value | Value | Value |
Table 2: Effect of 2-Anilinopyridine-3-Sulfonamide on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | Value | Value | Value |
| Compound (X µM) | Value | Value | Value |
| Compound (Y µM) | Value | Value | Value |
Table 3: Apoptosis Induction by 2-Anilinopyridine-3-Sulfonamide (%)
| Treatment | Viable Cells (Annexin V-/PI-) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Value | Value | Value |
| Compound (X µM) | Value | Value | Value |
| Compound (Y µM) | Value | Value | Value |
Conclusion and Future Directions
These protocols provide a robust framework for the initial in vitro characterization of the anticancer properties of 2-anilinopyridine-3-sulfonamide. The data generated from these assays will offer critical insights into its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis. Positive results from these foundational studies would justify further investigation into the specific molecular targets and signaling pathways affected by this compound. Subsequent studies could include Western blotting to analyze the expression of key cell cycle and apoptotic regulatory proteins, kinase inhibition assays, and in vivo studies using xenograft models to evaluate its therapeutic efficacy in a more complex biological system.
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- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- NIH. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
- NIH. (n.d.). Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach.
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- PubMed Central. (n.d.). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity.
- I.R.I.S. (n.d.). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.
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- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Abcam. (n.d.). MTT assay protocol.
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University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Anticancer Evaluation of Sulfur Containing 9-anilinoacridines. Retrieved from [Link]
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Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved from [Link]
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Application Note: High-Throughput Screening for Kinase Inhibitors Using 2-Anilinopyridine-3-Sulfonamide Scaffolds
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Promise of Anilinopyridine Sulfonamides in Kinase-Directed Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The 2-anilinopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases.[1][2] Similarly, the sulfonamide moiety is a versatile functional group present in a wide array of approved drugs, recognized for its ability to form key hydrogen bonds with biological targets.[3][4]
The combination of these two moieties in the 2-anilinopyridine-3-sulfonamide scaffold presents a promising starting point for the discovery of novel kinase inhibitors. While specific biological targets for this exact compound are still under broad investigation, structurally related molecules have shown potential in targeting key enzymes in inflammatory and proliferative pathways.[5] This application note provides a comprehensive guide for utilizing this chemical scaffold in high-throughput screening (HTS) campaigns to identify and characterize new kinase inhibitors. We present a detailed, adaptable protocol for a Lanthascreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay, a robust and widely used platform for HTS in drug discovery.
Principle of Action: Competitive ATP-Binding Inhibition
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The 2-anilinopyridine core can mimic the adenine region of ATP, forming hydrogen bonds with the "hinge" region of the kinase. The sulfonamide group and other substitutions on the aniline ring can then extend into adjacent pockets, providing both potency and selectivity for the target kinase. The proposed mechanism of action for a 2-anilinopyridine-3-sulfonamide inhibitor is the competitive blockade of the ATP-binding pocket, thereby preventing the phosphorylation of the kinase's substrate.
Caption: Step-by-step workflow for a TR-FRET based HTS kinase assay.
Detailed Step-by-Step Protocol
-
Compound Plating:
-
Prepare serial dilutions of the 2-anilinopyridine-3-sulfonamide compounds in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound concentration into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor (positive control, 100% inhibition).
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in assay buffer. The final concentration of the kinase should be determined empirically (typically in the low nM range). The substrate concentration should be at or near its Kₘ for the kinase.
-
Dispense 5 µL of this mixture into each well of the assay plate.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure the contents are mixed.
-
Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase before the reaction starts.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near its Kₘ for the kinase to allow for the detection of competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 10 µL.
-
Incubate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
Prepare a 2X antibody/EDTA solution in TR-FRET dilution buffer.
-
Add 10 µL of this stop/detection solution to each well. The EDTA will chelate the Mg²⁺, stopping the kinase reaction.
-
Incubate for 60 minutes at room temperature in the dark to allow the antibody to bind to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (FRET signal from fluorescein) and ~620 nm (terbium donor signal).
-
Data Analysis and Interpretation
Primary Data Processing
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition: Normalize the data using the high and low controls.
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_high_control) / (Ratio_low_control - Ratio_high_control))
-
Low Control: DMSO only (0% inhibition).
-
High Control: Staurosporine or other potent inhibitor (100% inhibition).
-
Quality Control
Assay quality is paramount in HTS. The Z'-factor is a statistical measure of the separation between the positive and negative control distributions and is used to validate the assay's robustness. [6]
-
Z'-Factor Calculation:
-
Z' = 1 - (3*(σ_low + σ_high)) / |μ_low - μ_high|
-
Where μ is the mean and σ is the standard deviation of the low and high controls.
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Hit Identification and Confirmation
-
Primary Screen: A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Dose-Response Curve: Hits from the primary screen must be re-tested in a dose-response format (e.g., 10-point serial dilution) to confirm their activity and determine their IC₅₀ value (the concentration at which 50% of kinase activity is inhibited). The IC₅₀ is determined by fitting the data to a four-parameter logistic model.
| Compound | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit | IC₅₀ (nM) |
| DMSO (Negative Control) | 0.2% | No | N/A |
| Staurosporine (Positive Control) | 98.5% | Yes | 5.2 |
| Compound A (Hit) | 75.4% | Yes | 150 |
| Compound B (Non-Hit) | 12.3% | No | >10,000 |
| Compound C (False Positive) | 65.1% | No (Inactive on re-test) | >10,000 |
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Inconsistent liquid handling- Reagent instability- Sub-optimal reagent concentrations | - Verify dispenser performance- Prepare fresh reagents daily- Re-optimize enzyme, ATP, and substrate concentrations |
| High False Positive Rate | - Compound autofluorescence or quenching- Compound aggregation- Non-specific reactivity | - Perform counter-screen without kinase to identify interfering compounds- Add 0.01% Triton X-100 to assay buffer- Test for time-dependent inhibition to flag reactive compounds |
| Poor Hit Confirmation Rate | - Primary screen variability- Compound instability or precipitation- Errors in compound handling | - Increase replicate number in primary screen- Check compound solubility in assay buffer- Re-test from a freshly prepared compound stock |
Conclusion
The 2-anilinopyridine-3-sulfonamide scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The TR-FRET assay protocol detailed here provides a robust, scalable, and sensitive method for screening compound libraries in a high-throughput format. Through careful assay optimization, rigorous quality control, and systematic data analysis, this approach can successfully identify and validate potent and selective kinase inhibitors for further development in preclinical research.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
- Das, R., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 1951-1965.
- Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- Han, C., et al. (2014). Synthesis and evaluation of 2-anilinopyrimidines bearing 3-aminopropamides as potential epidermal growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 77, 75-83.
- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-anilinopyrimidines bearing 3-aminopropamides as potential epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the 2-Anilinopyridine-3-sulfonamide Scaffold
An Application Note and Protocol for the Synthesis of 2-Anilinopyridine-3-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-anilinopyridine-3-sulfonamide framework is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure allows it to engage with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of this class have demonstrated potent activity as kinase inhibitors, antibacterial agents, and modulators of various cellular signaling pathways.[1][2][3] The strategic combination of the pyridine ring, the aniline moiety, and the sulfonamide group provides a rich platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive, field-proven protocol for the synthesis of 2-anilinopyridine-3-sulfonamide derivatives. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding the methodology in established chemical principles.
Overall Synthetic Strategy
The most direct and reliable pathway to the target compounds involves a two-stage process. First, a key intermediate, 2-chloropyridine-3-sulfonyl chloride , is synthesized. This intermediate is then coupled with a desired aniline derivative to furnish the final 2-anilinopyridine-3-sulfonamide product. This approach allows for the late-stage diversification of the aniline component, making it highly efficient for building a library of analogues.
Stage 1 Protocol: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride (1)
This protocol is adapted from a robust, scalable aqueous process.[4] The key transformation is a Sandmeyer-type reaction where the amino group of 3-amino-2-chloropyridine is converted into a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.
Materials and Reagents
-
3-Amino-2-chloropyridine
-
Concentrated Hydrochloric Acid (36% w/w)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Sulfur Dioxide (SO₂) gas or a suitable source like thionyl chloride in an aqueous system[4]
-
Ice
-
Water (deionized)
-
Acetone
Step-by-Step Methodology
-
Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 3-amino-2-chloropyridine (1.0 eq). With external ice-bath cooling, slowly add concentrated hydrochloric acid, ensuring the internal temperature is maintained below 30°C.[4] This exothermic reaction forms the hydrochloride salt, which improves solubility in the aqueous medium.
-
Diazotization: Cool the resulting slurry to between -5°C and 0°C using an ice/acetone bath. Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture over 45-60 minutes.
-
Causality: Maintaining the temperature below 0°C is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. A slow addition rate ensures the reaction remains controlled.[4]
-
-
Sulfonylation: In a separate vessel, prepare a solution saturated with sulfur dioxide and containing a catalytic amount of copper(I) chloride in aqueous HCl. Add the cold diazonium salt slurry from the previous step to this solution while vigorously stirring and maintaining the temperature between 20-25°C. Chlorine gas can also be used in an alternative procedure.[4]
-
Mechanism Insight: The copper catalyst facilitates the transfer of the SO₂Cl group to the aryl diazonium salt. The use of aqueous acidic conditions is advantageous as it protects the sulfonyl chloride product from hydrolysis due to its low solubility, causing it to precipitate directly from the reaction mixture.[4]
-
-
Isolation and Purification: After the addition is complete, continue stirring for 1-2 hours at room temperature. The solid product, 2-chloropyridine-3-sulfonyl chloride, will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (2-3 times) to remove residual acids and salts.
-
Dry the product under vacuum at a temperature below 35°C to yield the desired intermediate as a solid.[4]
-
Expected Results & Characterization
-
Yield: Typically >70%.[4]
-
Appearance: Pale-yellow or off-white solid.
-
¹H NMR (CDCl₃): δ 7.50−7.60 (m, 1H), 8.45−8.50 (m, 1H), 8.72−8.75 (m, 1H).[4]
-
Mass Spec (EI⁺): m/z 211 (M⁺), 176 (M − Cl), 112 (M − SO₂Cl).[4]
Stage 2 Protocol: Synthesis of 2-Anilinopyridine-3-sulfonamide Derivatives (2)
This stage involves the reaction of the synthesized 2-chloropyridine-3-sulfonyl chloride with a selected aniline. This is a nucleophilic substitution reaction where the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride.
Materials and Reagents
-
2-Chloropyridine-3-sulfonyl chloride (1 )
-
Substituted Aniline (1.0 - 1.2 eq)
-
Anhydrous Pyridine (as solvent and base) or another suitable solvent like acetone or DMF.[1]
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve 2-chloropyridine-3-sulfonyl chloride (1 ) (1.0 eq) in a minimal amount of anhydrous pyridine or another suitable solvent and add it dropwise to the aniline solution.
-
Causality: Pyridine serves as both the solvent and a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at 0°C initially to control the exothermic reaction, then allowed to warm to promote completion.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with an organic solvent like dichloromethane or ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Temperature | 0°C to Room Temp. | Controls initial exothermicity and allows the reaction to proceed to completion. |
| Solvent/Base | Pyridine | Acts as both solvent and acid scavenger, promoting the reaction.[1] |
| Stoichiometry | Aniline:Sulfonyl Chloride ≈ 1:1 | Ensures efficient use of the key sulfonyl chloride intermediate. |
| Workup | Aqueous Washes | Removes starting materials, byproducts (pyridinium hydrochloride), and impurities. |
| Purification | Recrystallization/Chromatography | Provides the final product in high purity for characterization and biological testing. |
Alternative C-N Bond Formation: The Buchwald-Hartwig Amination
For certain substrates, particularly where direct nucleophilic aromatic substitution at the C2 position of the pyridine ring is desired before sulfonamide formation, the Buchwald-Hartwig amination offers a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction forms C-N bonds with high efficiency and functional group tolerance.[7]
The general strategy would be to first couple 2,3-dichloropyridine with an aniline, followed by selective transformation of the 3-chloro group into the sulfonamide. A more direct, though potentially more complex, route would be the coupling of 2-chloropyridine-3-sulfonamide with an aryl halide.
This reaction typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene at elevated temperatures.[8] The choice of ligand is crucial for reaction efficiency and is often tailored to the specific substrates.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete diazotization; decomposition of diazonium salt. | Strictly maintain temperature between -5°C and 0°C. Ensure slow, dropwise addition of NaNO₂. |
| Low yield in Stage 2 | Deactivated aniline (strongly electron-withdrawing groups); steric hindrance. | Increase reaction temperature and/or time. Consider using a stronger, non-nucleophilic base like DBU. For very difficult couplings, consider an alternative route like Buchwald-Hartwig amination. |
| Incomplete reaction | Insufficient reaction time or temperature; poor quality reagents. | Allow the reaction to run longer. Re-check reagent purity and ensure anhydrous conditions. |
| Multiple spots on TLC | Side reactions; product degradation. | Ensure an inert atmosphere (N₂ or Ar). Check pH during workup to avoid degradation. Optimize purification with a different solvent system for chromatography. |
References
-
Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: [Link]
-
Title: Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. Source: De Gruyter URL: [Link]
-
Title: Synthesis of 2-aminopyridine substituted benzene sulphonamides. Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine Source: ResearchGate URL: [Link]
-
Title: Buchwald coupling of 1 with various anilines and 2‐aminopyridines Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
- Title: Pyridine-3-sulfonyl chloride production method Source: Google Patents URL
-
Title: SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Reactions of aromatic sulfonyl chlorides with anilines. Source: ResearchGate URL: [Link]
-
Title: IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS Source: Semantic Scholar URL: [Link]
- Title: Process for the preparation of chloropyridine sulfonyl chloride Source: Google Patents URL
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography Source: PubMed URL: [Link]
-
Title: Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Source: PMC - NIH URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Note & Protocols: Cell-Based Assay Development for a Novel 2-Anilinopyridine-3-Sulfonamide Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-anilinopyridine-3-sulfonamide scaffold represents a promising chemical starting point for the development of targeted therapeutics. Drawing from the well-established precedent of anilinopyrimidine derivatives as potent kinase inhibitors, this guide focuses on the development of a comprehensive suite of cell-based assays to characterize a novel 2-anilinopyridine-3-sulfonamide compound, hypothesized to target the oncogenic B-Raf V600E kinase.[1][2] This document provides a strategic and technical framework for researchers, moving from initial target engagement confirmation in a cellular context to the quantification of downstream signaling modulation and concluding with phenotypic outcomes on cell viability. The protocols herein are designed to be robust and self-validating, providing the user with the necessary tools to rigorously evaluate novel chemical entities in a physiologically relevant setting.
Introduction: The Rationale for Targeting B-Raf V600E
The mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[3] The B-Raf kinase is a key component of this pathway, and activating mutations, such as the V600E substitution, are found in a significant percentage of melanomas and other cancers.[4] This mutation leads to constitutive activation of the MAPK pathway, driving uncontrolled cell growth. Consequently, inhibitors targeting B-Raf V600E have become a cornerstone of targeted cancer therapy.[1][5]
The structural similarities between known anilinopyrimidine kinase inhibitors and the 2-anilinopyridine-3-sulfonamide core suggest a high probability of kinase-directed activity.[1][6] This guide, therefore, uses the B-Raf V600E mutant as a prime exemplar target to build a robust cell-based assay cascade. This cascade is designed to answer three fundamental questions in early-stage drug discovery:
-
Target Engagement: Does the compound enter the cell and bind to its intended target, B-Raf V600E?
-
Mechanism of Action: Does target binding translate into inhibition of the kinase's downstream signaling activity?
-
Phenotypic Outcome: Does the inhibition of the signaling pathway result in the desired cellular effect, such as inhibition of cancer cell proliferation?
To address these questions, this guide details three key assays: a NanoBRET™ Target Engagement Assay, a Homogeneous Time-Resolved Fluorescence (HTRF®) phospho-ERK assay, and an ATP-based cell viability assay.
The Assay Cascade: A Multi-Tiered Approach to Compound Evaluation
A logical, tiered approach to assay development ensures that resources are used efficiently and that the data generated at each stage informs the next. The proposed cascade begins with the most direct assessment of target interaction and progresses to more complex, biologically integrated endpoints.
Figure 1: A tiered assay cascade for the evaluation of a novel kinase inhibitor.
Tier 1: Confirming Target Engagement in Live Cells
The first and most critical step is to confirm that the 2-anilinopyridine-3-sulfonamide compound can permeate the cell membrane and physically interact with B-Raf V600E. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose, as it measures compound binding in living cells in real-time.[7][8][9][10]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein (B-Raf V600E) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the kinase's active site is added to the cells. When the tracer is bound to the NanoLuc®-B-Raf fusion, the energy from the luciferase substrate catalysis is transferred to the tracer, which then emits light at its characteristic wavelength. An unlabeled test compound that binds to the same site will displace the tracer, leading to a decrease in the BRET signal.[8]
Protocol 3.1: NanoBRET™ Target Engagement Assay for B-Raf V600E
Materials:
-
HEK293 cells (or a similar easily transfectable cell line)
-
Plasmid encoding NanoLuc®-B-Raf V600E fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
B-Raf V600E NanoBRET™ Tracer and Substrate (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multimode plate reader with luminescence and filtered luminescence detection capabilities
Procedure:
-
Cell Seeding and Transfection:
-
One day prior to the assay, seed HEK293 cells into the assay plate at a density optimized for your cell line.
-
Prepare a transfection mix containing the NanoLuc®-B-Raf V600E plasmid and transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound and Tracer Preparation:
-
Prepare a serial dilution of the 2-anilinopyridine-3-sulfonamide compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.
-
-
Assay Execution:
-
Add the serially diluted compound to the wells containing the transfected cells.
-
Immediately add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C and 5% CO₂ for 2 hours to allow for compound and tracer equilibration.
-
Add the NanoBRET™ substrate to all wells.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Data Presentation:
| Compound ID | Target | Assay Format | IC₅₀ (nM) |
| APS-001 | B-Raf V600E | NanoBRET™ | 50 |
| Control (Vemurafenib) | B-Raf V600E | NanoBRET™ | 30 |
Tier 2: Quantifying Downstream Signaling Inhibition
Once target engagement is confirmed, the next logical step is to determine if this binding event translates into functional inhibition of the kinase's activity. For B-Raf V600E, its constitutive activity leads to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK.[3] Therefore, measuring the phosphorylation status of ERK is a robust readout of B-Raf V600E activity.[11][12]
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a highly sensitive and high-throughput method for detecting protein phosphorylation.[13][14] The assay uses two antibodies: one specific for the phosphorylated form of the target protein (phospho-ERK) labeled with a donor fluorophore (e.g., Europium cryptate), and a second antibody that recognizes the total protein (total-ERK) labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same protein complex, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The resulting FRET signal is proportional to the amount of phosphorylated protein.[13][15]
Figure 2: The MAPK signaling pathway and the inhibitory action of the novel compound.
Protocol 4.1: HTRF® Phospho-ERK Assay
Materials:
-
A375 melanoma cells (harboring the B-Raf V600E mutation)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
HTRF® phospho-ERK (Thr202/Tyr204) and total ERK assay kits (Revvity)
-
White, opaque 384-well assay plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed A375 cells into a 96-well culture plate and allow them to adhere overnight.
-
The following day, replace the complete medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 2-anilinopyridine-3-sulfonamide compound in serum-free medium.
-
Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Carefully remove the medium from the wells.
-
Add the HTRF® lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
-
Assay Execution:
-
Transfer the cell lysates to a 384-well detection plate.
-
Prepare the HTRF® antibody mix (phospho-ERK and total-ERK in separate wells) according to the manufacturer's protocol.
-
Add the antibody mix to the lysates.
-
Incubate the plate at room temperature for 4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the HTRF® ratio and normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Plot the normalized phospho-ERK signal against the compound concentration and fit the data to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Cell Line | Assay Format | IC₅₀ (nM) |
| APS-001 | A375 | HTRF® p-ERK | 85 |
| Control (Vemurafenib) | A375 | HTRF® p-ERK | 60 |
Tier 3: Assessing the Phenotypic Outcome
The ultimate goal of an anticancer agent is to inhibit the proliferation of tumor cells. Therefore, the final tier of the assay cascade is to measure the effect of the 2-anilinopyridine-3-sulfonamide on cell viability.
Principle: ATP-based cell viability assays are a rapid and sensitive method for quantifying the number of metabolically active cells. The principle is that only viable cells can produce ATP.[9][16] The assay reagent contains a thermostable luciferase and its substrate, luciferin. When the reagent is added to the cells, it lyses them, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP, and thus, the number of viable cells.[17]
Protocol 5.1: ATP-Based Cell Viability Assay
Materials:
-
A375 melanoma cells
-
Complete culture medium
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed A375 cells into a 96-well plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 2-anilinopyridine-3-sulfonamide compound in complete culture medium.
-
Add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂ to allow for multiple cell divisions.
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of the ATP-based assay reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound ID | Cell Line | Assay Format | GI₅₀ (nM) |
| APS-001 | A375 | CellTiter-Glo® | 150 |
| Control (Vemurafenib) | A375 | CellTiter-Glo® | 120 |
Conclusion and Future Directions
This application note has outlined a systematic, three-tiered approach for the cell-based characterization of a novel 2-anilinopyridine-3-sulfonamide kinase inhibitor targeting B-Raf V600E. By progressing from direct target engagement to downstream signaling and finally to a phenotypic readout, researchers can build a comprehensive and compelling data package for their lead compounds.
Future work could involve expanding the panel of cell lines to include those with different B-Raf mutations or wild-type B-Raf to assess selectivity. Furthermore, exploring potential resistance mechanisms and investigating the compound's effects on other signaling pathways would provide a more complete understanding of its biological activity.
References
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ClinicalTrials.gov. (n.d.). Search of: kinase inhibitors. Retrieved from [Link]
- Ding, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
- Palmer, B. D., et al. (2002). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Journal of Medicinal Chemistry.
- Liao, C., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- Feru, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports.
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Revvity. (2024, June 11). How to run a cell based phospho HTRF assay [Video]. YouTube. [Link]
- NCBI Bookshelf. (2012). Phospho-ERK Assays. In Assay Guidance Manual.
- Chouaid, C., et al. (2016). BRAF mutation testing with a rapid, fully integrated molecular diagnostics system. Oncotarget.
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BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Clinical Potential of Kinase Inhibitors in Combination with Immune Checkpoint Inhibitors for the Treatment of Solid Tumors.
- National Center for Biotechnology Information. (2025).
- National Center for Biotechnology Information. (2021). BRAF V600 Mutation Detection in Plasma Cell-Free DNA: NCCTG N0879 (Alliance). JCO Precision Oncology.
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry.
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RayBiotech. (n.d.). Phospho-ERK/JNK/P38α ELISA Kit. Retrieved from [Link]
- National Center for Biotechnology Information. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy.
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Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
- National Center for Biotechnology Information. (2023).
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Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
- De Wit, M., et al. (2021). Comparison of Two Rapid Assays for the Detection of BRAF V600 Mutations in Metastatic Melanoma including Positive Sentinel Lymph Nodes. Cancers.
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ResearchGate. (2019). (PDF) HTRF® total and phospho-YAP(Ser127) cellular assays. Retrieved from [Link]
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VJOncology. (2022, February 24). Novel immunotherapy and small molecule inhibitor combinations [Video]. YouTube. [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
- MDPI. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- National Center for Biotechnology Information. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Current Medicinal Chemistry.
- National Center for Biotechnology Information. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
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Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry.
- Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
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Application Notes and Protocols: Utilizing 2-Anilinopyridine-3-Sulfonamide in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the 2-Anilinopyridine-3-Sulfonamide Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite their weak initial binding affinity, can form highly efficient and specific interactions with a biological target.[3][4] These initial fragment hits then serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[2][5]
Within the vast chemical space of potential fragments, the 2-anilinopyridine-3-sulfonamide scaffold presents a particularly compelling starting point. This fragment combines several key features that make it an attractive tool for probing a wide range of biological targets, particularly kinases and other ATP-binding proteins. The 2-aminopyridine moiety is a well-established pharmacophore in drug discovery, known for its ability to form critical hydrogen bond interactions.[6] The sulfonamide group is a versatile functional group with a rich history in medicine, capable of acting as a hydrogen bond donor and acceptor, and contributing to the overall physicochemical properties of a molecule.[7][8][9][10] The aniline ring provides a vector for synthetic elaboration, allowing for the exploration of nearby pockets in the target's binding site.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the 2-anilinopyridine-3-sulfonamide fragment in an FBDD campaign. We will delve into the underlying principles, provide detailed, field-proven protocols for screening and validation, and offer insights into the strategic evolution of this fragment into a lead compound.
Physicochemical Profile of a Prototypical Fragment
A successful FBDD campaign begins with a well-characterized fragment library.[1] While the exact properties of 2-anilinopyridine-3-sulfonamide can be experimentally determined, we can predict its adherence to the "Rule of Three," a common guideline for fragment design.
| Property | Guideline ("Rule of Three") | Predicted for 2-Anilinopyridine-3-sulfonamide | Rationale |
| Molecular Weight (MW) | < 300 Da | ~263.3 g/mol | The molecular formula is C11H10N4O2S. |
| cLogP | ≤ 3 | ~1.5 - 2.5 | Aniline, pyridine, and sulfonamide moieties contribute to a balanced lipophilicity. |
| Hydrogen Bond Donors | ≤ 3 | 2 | The amine and sulfonamide NH groups. |
| Hydrogen Bond Acceptors | ≤ 3 | 4 | The pyridine nitrogen, and the two sulfonyl oxygens, and the sulfonamide nitrogen. |
| Rotatable Bonds | ≤ 3 | 2 | The C-N and C-S bonds connecting the rings. |
This profile suggests that 2-anilinopyridine-3-sulfonamide is an ideal candidate for fragment screening, possessing the requisite simplicity and physicochemical properties for effective exploration of a target's binding landscape.
FBDD Workflow Utilizing 2-Anilinopyridine-3-Sulfonamide
The successful application of this fragment in a drug discovery program follows a logical and iterative workflow. This process is designed to identify and validate initial hits, and then guide their evolution into more potent and selective compounds.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocols for Primary Screening and Hit Validation
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[4] We present protocols for three widely-used and complementary methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[11][12] It is particularly well-suited for fragment screening due to its high sensitivity and relatively high throughput.[13][14]
Objective: To identify fragments from a library, including 2-anilinopyridine-3-sulfonamide, that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chips (e.g., CM5, CAP)
-
Target protein of high purity (>95%)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS)
-
Fragment library stock solutions in 100% DMSO
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein at a concentration of 10-100 µg/mL in the appropriate immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference surface should be prepared in parallel using the same activation/deactivation chemistry but without protein immobilization to enable background signal subtraction.[15]
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration typically between 100-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-5%).
-
Inject the fragment solutions over the target and reference surfaces.
-
Monitor the binding response in real-time. A higher response on the target surface relative to the reference surface indicates a potential binding event.
-
After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound fragment.
-
-
Data Analysis and Hit Triage:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Plot the steady-state binding responses for all fragments.
-
Define a hit threshold based on a statistical analysis of the data (e.g., 3 standard deviations above the mean response of the library).
-
Prioritize hits for further validation based on the magnitude of the response and visual inspection of the sensorgram quality.
-
Causality and Trustworthiness: The use of a reference channel is critical for reducing false positives arising from DMSO mismatch or non-specific interactions.[11] Periodic injection of a known binder (if available) or a well-behaved fragment can validate the activity of the immobilized protein throughout the screen.
Protocol 2: Hit Validation by NMR Spectroscopy
NMR spectroscopy is a highly reliable method for confirming fragment binding and can provide information about the binding site on the protein.[16][17] Ligand-observed NMR experiments are particularly efficient for fragment screening.[18]
Objective: To confirm the binding of 2-anilinopyridine-3-sulfonamide to the target protein and estimate its dissociation constant (KD).
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Isotopically labeled (15N or 13C) or unlabeled target protein
-
NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0 in 90% H2O/10% D2O)
-
2-anilinopyridine-3-sulfonamide solid or stock solution in d6-DMSO
Methodology (Protein-Observed 1H-15N HSQC):
-
Sample Preparation:
-
Prepare a sample of 15N-labeled target protein at a concentration of 50-200 µM in NMR buffer.
-
Acquire a reference 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
-
Titration:
-
Add a small aliquot of a concentrated stock solution of 2-anilinopyridine-3-sulfonamide to the protein sample.
-
Acquire another 1H-15N HSQC spectrum.
-
Continue this process with increasing concentrations of the fragment.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) for the amide peaks of residues in and around the binding site.
-
Track the movement of these peaks as a function of ligand concentration.
-
The magnitude of the CSPs can be used to map the binding site onto the protein's structure (if known).
-
By fitting the chemical shift changes to a binding isotherm, the dissociation constant (KD) can be calculated.[16]
-
Causality and Trustworthiness: NMR is a robust technique with a low false-positive rate because binding is directly observed through its effect on the target protein's spectrum.[17] The observation of specific and dose-dependent CSPs provides high confidence in the binding event.
Caption: Chemical shift perturbation in an HSQC spectrum upon ligand binding.
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its binding mode at atomic resolution.[19][20] This structural information is invaluable for the subsequent hit-to-lead optimization phase.
Objective: To determine the three-dimensional structure of the target protein in complex with 2-anilinopyridine-3-sulfonamide.
Materials:
-
High-quality crystals of the target protein
-
Cryoprotectant solution
-
2-anilinopyridine-3-sulfonamide stock solution in a cryo-compatible solvent (e.g., DMSO, ethylene glycol)
-
X-ray diffraction equipment (in-house or synchrotron source)
Methodology (Crystal Soaking):
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size for diffraction experiments.
-
Prepare a soaking solution containing the cryoprotectant and a high concentration of 2-anilinopyridine-3-sulfonamide (typically 1-50 mM, as the fragment's solubility allows). The high concentration is necessary to overcome the weak binding affinity.[21]
-
-
Soaking:
-
Transfer a protein crystal from its growth solution into the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.
-
-
Data Collection and Structure Determination:
-
Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or using a home source.
-
Process the diffraction data and solve the protein structure using molecular replacement (if a structure of the apo-protein is available).
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous electron density corresponding to the shape of 2-anilinopyridine-3-sulfonamide confirms its binding and reveals its precise orientation and interactions within the binding pocket.
-
Causality and Trustworthiness: The direct visualization of the fragment in the electron density map is the gold standard for hit validation.[22] It eliminates ambiguity and provides a detailed blueprint for rational drug design, showing which parts of the fragment are making key interactions and which vectors are available for synthetic modification.
From Fragment to Lead: A Strategy for Optimization
Once 2-anilinopyridine-3-sulfonamide is confirmed as a binder and its structure in complex with the target is determined, the hit-to-lead phase begins. The goal is to increase the fragment's affinity and selectivity while maintaining or improving its drug-like properties.
Fragment Growing: This strategy involves adding chemical functionality to a vector on the fragment that points towards an unoccupied region of the binding pocket. For 2-anilinopyridine-3-sulfonamide, the aniline ring is an ideal point for elaboration. Synthetic chemistry can be employed to add substituents that can form new interactions with the protein, thereby increasing potency.
Example Synthetic Route for Elaboration:
A common method for synthesizing derivatives of the 2-anilinopyridine scaffold involves a nucleophilic aromatic substitution (SNAr) reaction.
-
Starting Materials: 2-chloro-3-pyridinesulfonamide[23] and a substituted aniline.
-
Reaction: The amino group of the aniline displaces the chloride on the pyridine ring, often catalyzed by a palladium catalyst (e.g., Buchwald-Hartwig amination) or under thermal conditions.
-
Elaboration: By using a variety of substituted anilines, a library of analogs can be rapidly synthesized to probe the structure-activity relationship (SAR) around that part of the molecule.
This iterative process of design, synthesis, and testing is the cornerstone of FBDD and allows for the efficient evolution of a low-affinity fragment into a high-potency lead compound.
Conclusion
The 2-anilinopyridine-3-sulfonamide scaffold represents a high-value starting point for fragment-based drug discovery campaigns. Its inherent physicochemical properties and versatile chemical handles make it well-suited for probing the binding sites of a diverse range of protein targets. By employing a robust workflow of sensitive biophysical screening techniques, rigorous hit validation, and structure-guided optimization, researchers can effectively leverage this fragment to discover novel and potent lead compounds. The detailed protocols and strategic insights provided in this application note serve as a comprehensive guide to unlocking the full potential of this promising chemical matter.
References
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
- SPR-based fragment screening: advantages and applications. PubMed.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
- Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications.
- Fragment screening using X-ray crystallography. PubMed.
- NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics.
- Fragment-based screening using surface plasmon resonance technology. PubMed.
- Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
- Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate.
- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC.
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. PubMed Central.
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences.
- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Med.chem sulfonamides. Slideshare.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
- Sulfonamide (medicine). Wikipedia.
- The recent progress of sulfonamide in medicinal chemistry. ResearchGate.
- 2-Chloro-pyridine-3-sulfonic acid amide. PubChem.
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Experimental Protocol for the In Vivo Evaluation of 2-Anilinopyridine-3-Sulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the preclinical evaluation of 2-anilinopyridine-3-sulfonamide in animal models. The guide is designed for researchers in pharmacology, drug discovery, and development, offering a structured approach from initial compound characterization to efficacy and safety studies. Recognizing the diverse therapeutic potential of the sulfonamide scaffold, which ranges from anticancer and anti-inflammatory to antimicrobial and carbonic anhydrase inhibition, this protocol emphasizes a modular and rationale-driven design.[1][2] We will detail methodologies for formulation development, pharmacokinetic and pharmacodynamic (PK/PD) analysis, efficacy testing in relevant disease models, and preliminary toxicology assessment, adhering to established principles of scientific integrity and regulatory guidance.
Introduction: The Scientific Rationale
The 2-anilinopyridine-3-sulfonamide scaffold represents a promising chemical starting point for novel therapeutics. The sulfonamide group is a well-established pharmacophore present in a wide array of FDA-approved drugs, known for its ability to engage with biological targets such as enzymes and receptors.[3] Specifically, sulfonamides are classic zinc-binding groups, making them potent inhibitors of metalloenzymes like carbonic anhydrases (CAs).[4] Inhibition of specific CA isoforms has shown therapeutic promise in animal models of cancer, glaucoma, and certain neurological disorders.[5][6] Furthermore, the pyridine and aniline moieties can be tailored to target other enzyme families, such as protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.[7][8]
Given this multifaceted potential, a systematic in vivo evaluation is essential to elucidate the therapeutic window and mechanism of action of a novel compound like 2-anilinopyridine-3-sulfonamide. The following protocols are designed to be adapted based on initial in vitro findings, guiding the researcher from fundamental characterization to robust preclinical proof-of-concept.
Pre-formulation and Formulation Development: The Foundation for Reliable Data
A significant challenge in early drug discovery is the poor aqueous solubility of many new chemical entities, which can lead to low and erratic bioavailability, confounding in vivo study results.[9][10] An appropriate formulation is critical for achieving consistent and predictable systemic exposure.
Physicochemical Characterization
Before any animal studies, the following properties of 2-anilinopyridine-3-sulfonamide must be determined:
-
Aqueous Solubility: At physiological pH (e.g., 7.4) and in acidic conditions (e.g., pH 1.2) to simulate the gastric environment.
-
Lipophilicity (LogP/LogD): To predict membrane permeability and tissue distribution.
-
Solid-State Properties: Crystalline form, polymorphism, and melting point, which influence dissolution rate and stability.
-
pKa: To understand the ionization state at different physiological pH values.
Formulation Strategy Decision Tree
The choice of formulation vehicle is dictated by the compound's properties. The following decision tree provides a logical progression for selecting an appropriate vehicle for oral administration in rodents.
Caption: Formulation strategy decision tree for oral dosing.
Protocol 2.1: Preparation of a Co-solvent Formulation
-
Solubility Screening: Determine the solubility of 2-anilinopyridine-3-sulfonamide in various Generally Recognized As Safe (GRAS) solvents (e.g., DMSO, PEG400, ethanol, propylene glycol).
-
Vehicle Selection: A common starting point is a ternary system such as 10% DMSO / 40% PEG400 / 50% Water for Injection (or saline).
-
Preparation: a. Weigh the required amount of the compound. b. Add the primary solvent (e.g., DMSO) and vortex until fully dissolved. c. Add the co-solvent (e.g., PEG400) and mix thoroughly. d. Slowly add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.
-
Stability Check: Observe the final formulation for any signs of precipitation or instability over a period relevant to the study (e.g., 4 hours at room temperature).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
The initial in vivo studies should aim to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound and its effect on the biological target.[11][12]
Single-Dose Pharmacokinetic Study in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) after a single dose.
Protocol 3.1: Mouse PK Study
-
Animals: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), typically male, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least 5 days before the study.
-
Dose Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine bioavailability.
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg).
-
-
Dosing: Administer the prepared formulation. For oral gavage, the volume is typically 5-10 mL/kg.
-
Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose). A sparse sampling design is often used where each animal is bled at only 2-3 time points.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 2-anilinopyridine-3-sulfonamide in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area Under the Curve (total drug exposure) |
| T½ | Elimination half-life |
| F% | Bioavailability (for oral dose) |
Pharmacodynamic (PD) / Target Engagement Study
Objective: To confirm that the drug reaches its target and exerts a biological effect. This is highly dependent on the hypothesized mechanism of action.
Example Protocol 3.2: PD Study for a Kinase Inhibitor in a Xenograft Model
-
Model: Use mice bearing tumors derived from a cancer cell line where the target kinase is active.
-
Dosing: Administer a single dose of 2-anilinopyridine-3-sulfonamide at a concentration expected to be efficacious based on in vitro data and PK results.
-
Tissue Collection: At various time points post-dose (e.g., 2h, 8h, 24h), euthanize cohorts of mice and collect tumor and plasma samples.
-
Analysis:
-
Correlation: Correlate the plasma/tumor drug concentration with the degree of target inhibition to establish a PK/PD relationship.[13]
Efficacy Testing in Disease Models
Efficacy studies are designed to test the therapeutic hypothesis in a relevant animal model of human disease. The choice of model is paramount and should be based on strong biological rationale.
Caption: General workflow for a tumor xenograft efficacy study.
Protocol: Human Tumor Xenograft Model (Oncology)
Objective: To evaluate the anti-tumor activity of 2-anilinopyridine-3-sulfonamide.
-
Cell Line: Select a human cancer cell line that has shown sensitivity to the compound in vitro.
-
Animals: Use immunodeficient mice (e.g., NU/NU nude or SCID).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Study Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (PO, daily)
-
Group 2: 2-anilinopyridine-3-sulfonamide (e.g., 25 mg/kg, PO, daily)
-
Group 3: 2-anilinopyridine-3-sulfonamide (e.g., 50 mg/kg, PO, daily)
-
Group 4: Positive control (standard-of-care agent)
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Record body weights as a measure of general toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a pre-determined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Outcome Measures:
-
Primary: Tumor Growth Inhibition (TGI).
-
Secondary: Body weight changes, clinical observations.
-
Protocol: DNBS-Induced Colitis Model (Inflammation/Pain)
Objective: To evaluate the effect of 2-anilinopyridine-3-sulfonamide on visceral pain associated with gut inflammation, a model relevant for testing carbonic anhydrase inhibitors.[15]
-
Animals: Use male Sprague-Dawley rats.
-
Induction of Colitis: Administer 2,4-dinitrobenzene sulfonic acid (DNBS) intra-colonically to induce inflammation.
-
Treatment: Begin daily administration of the vehicle or 2-anilinopyridine-3-sulfonamide one day after DNBS induction and continue for a set period (e.g., 7-14 days).
-
Visceral Sensitivity Assessment: a. Measure the abdominal response to colorectal distension using an inflatable balloon catheter. b. Record the pressure and volume at which pain behaviors (e.g., abdominal licking, arching) are observed.
-
Outcome Measures:
-
Primary: Change in visceral sensitivity (pain threshold).
-
Secondary: Colon weight/length ratio, histological score of colon damage, myeloperoxidase (MPO) activity as a marker of inflammation.
-
Toxicology and Safety Assessment
Preliminary toxicology studies are essential to identify potential liabilities and establish a safe dose for further studies. These studies should be conducted in compliance with Good Laboratory Practice (GLP) where required for regulatory submissions.[16][17]
Dose Range-Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity.
Protocol 5.1: 7-Day Rodent DRF Study
-
Animals: Use one rodent species (e.g., Sprague-Dawley rats), both male and female.
-
Dose Groups: Administer the compound daily for 7 days at escalating doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity (e.g., changes in posture, activity, breathing).
-
Twice Weekly: Body weights.
-
Terminal: Collect blood for hematology and clinical chemistry analysis.
-
-
Necropsy: Perform a full gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
-
Endpoint: Determine the No Observed Adverse Effect Level (NOAEL) and the MTD.[17]
| Parameter Group | Key Readouts |
| Clinical Observations | Morbidity, mortality, changes in behavior |
| Body/Organ Weights | Body weight gain/loss, organ-to-body weight ratios |
| Clinical Pathology | Hematology (RBC, WBC, platelets), Clinical Chemistry (liver/kidney function) |
| Histopathology | Microscopic examination of key tissues for signs of cellular damage |
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests to compare treatment groups with the vehicle control (e.g., t-test, ANOVA followed by post-hoc tests). P-values < 0.05 are typically considered significant.
-
Integrated Assessment: The results from PK/PD, efficacy, and toxicology studies must be integrated to define the therapeutic index (the ratio of the toxic dose to the therapeutic dose). A promising compound will show significant efficacy at exposures that are well-tolerated.
References
- PubMed. (n.d.). Inhibition of hyperactivity and impulsivity by carbonic anhydrase inhibitors in spontaneously hypertensive rats, an animal model of ADHD.
- ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
- PMC. (n.d.). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment.
- PubMed. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models.
- MDPI. (2021). Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats.
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
- HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery.
- PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.
- PubMed Central. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas.
- Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1.
- Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
- (n.d.). Preclinical Toxicology Considerations for a Successful IND Application.
- PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements.
- EMA - European Union. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
- (n.d.). Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology.
- Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- PubMed. (1972). Biopharmaceutical studies on 2-(aminoethanesulfonylamino)pyridine and related compounds. I. Absorption, excretion, metabolism, and preliminary pharmacological investigation.
- Veterian Key. (2018). Sulfonamides and Potentiated Sulfonamides.
- MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology.
- Benchchem. (n.d.). 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide.
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation.
- Slideshare. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.pptx.
- (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- (n.d.). Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part 2.
- ResearchGate. (2005). (PDF) Biological activities of sulfonamides.
- PubMed. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies.
- PubMed. (n.d.). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry.
- (n.d.). Pharmacokinetic analysis of the level of sulfonamide-trimethoprim combination in calves.
- ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- PMC - PubMed Central. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
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- 17. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Anilinopyridine-3-sulfonamide
Welcome to the technical support guide for the synthesis of 2-anilinopyridine-3-sulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the critical parameters that govern success. We will focus on the most robust and widely applicable synthetic strategy: the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-anilinopyridine-3-sulfonamide?
The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction forms the key Carbon-Nitrogen (C-N) bond between an appropriately substituted pyridine and aniline. The reaction's utility comes from its broad substrate scope and tolerance for various functional groups, which is often a limitation in other methods like nucleophilic aromatic substitution (SNAr).[1][2]
The general scheme involves coupling a 2-halopyridine-3-sulfonamide (where X = Br, Cl) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General Buchwald-Hartwig reaction scheme.
Q2: How do I prepare the 2-halopyridine-3-sulfonamide starting material?
This precursor is typically synthesized in a two-step process starting from 2-aminopyridine:
-
Sulfonation: 2-Aminopyridine is first sulfonated to produce 2-aminopyridine-3-sulfonic acid. This is often achieved by heating with concentrated sulfuric acid.[3]
-
Chlorination & Halogenation: The sulfonic acid is then converted to the corresponding sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃).[3] The amino group is subsequently replaced by a halide (e.g., bromine) via a Sandmeyer-type reaction to yield the required 2-halopyridine-3-sulfonyl chloride, which can then be converted to the sulfonamide by reaction with ammonia.
Q3: What are the most critical parameters to control for a high-yield reaction?
Success in Buchwald-Hartwig amination hinges on the careful control of several factors:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.
-
Catalyst & Ligand Choice: The combination of the palladium precursor and the phosphine ligand is paramount. Sterically hindered, electron-rich ligands are often required.[1]
-
Base Selection: The base's role is to deprotonate the aniline to form the active nucleophile. The choice of base can significantly impact the reaction rate and side product formation.
-
Solvent Purity: Solvents must be anhydrous and free of impurities that could poison the catalyst.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
A low yield is the most common issue and can stem from several sources. The logical workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
-
Catalyst & Ligand Inactivity: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps. For electron-deficient pyridine rings, bulky, electron-rich biarylphosphine ligands are often superior.[1][4] If your standard ligand (e.g., BINAP) is failing, consider a more specialized one.
-
Base Mismatch: A base that is too weak may not deprotonate the aniline effectively, stalling the reaction. Conversely, a base that is too strong (like KOtBu) can sometimes promote side reactions or degrade sensitive functional groups.[5] Carbonate bases like Cesium Carbonate (Cs₂CO₃) are often a good starting point due to their solubility and moderate reactivity.[4]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Reagent/Condition | Molar Ratio (vs. Aryl Halide) | Rationale & Key Considerations |
| Aryl Halide | 2-Bromopyridine-3-sulfonamide | 1.0 eq | Bromo derivatives are generally more reactive than chloro derivatives. |
| Amine | Aniline | 1.2 - 1.5 eq | A slight excess is used to drive the reaction to completion.[4] |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol % | Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is Pd(II) and is reduced in situ.[1][4] |
| Ligand | Xantphos | 2 - 10 mol % | A wide bite-angle ligand that promotes reductive elimination and reduces side reactions.[4] |
| Base | Cs₂CO₃ (Cesium Carbonate) | 1.5 - 2.0 eq | Effective for a wide range of substrates; K₃PO₄ is a good alternative.[4] |
| Solvent | Toluene or 1,4-Dioxane | - | Must be anhydrous and degassed. Dioxane often improves solubility.[2][4] |
| Temperature | 100 °C | - | A common starting point; optimize between 80-120 °C based on reaction progress.[4] |
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates side reactions.
Common Side Products & Solutions:
| Observed Problem | Potential Cause | Recommended Solution |
| Hydrodehalogenation | The starting aryl halide is reduced, replacing the halide with hydrogen. | This is a known side reaction where β-hydride elimination competes with reductive elimination.[1] Try a different ligand (e.g., one less prone to β-hydride elimination) or lower the reaction temperature slightly. |
| Aniline Homocoupling | Formation of azobenzene or related dimers. | This suggests the oxidative addition step is slow relative to amine-related side reactions. Ensure a truly inert atmosphere. A slight excess of the aryl halide may suppress this. |
| Double Amination | If your aniline has other reactive sites, they may compete. | This is substrate-dependent. If unavoidable, consider a protecting group strategy for the competing amine. |
The Catalytic Cycle: Understanding the "Why"
Understanding the mechanism helps in rational troubleshooting. A simplified Buchwald-Hartwig catalytic cycle is shown below. Each step has unique requirements that, if not met, can stall the reaction or lead to side products.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide bond. Aryl bromides are more reactive than chlorides in this step.
-
Deprotonation/Ligand Exchange: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.[1] This step is why the base is crucial.
-
Reductive Elimination: The final C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst. The choice of ligand greatly influences the rate and efficiency of this step.[1]
Problem 3: Difficulty in Purification
-
Residual Palladium: Palladium residues are a common issue in cross-coupling chemistry.
-
Solution: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite® or silica gel. This will adsorb a significant portion of the palladium. For very low levels, treatment with activated charcoal or specialized palladium scavengers may be necessary.
-
-
Separating Product from Starting Materials:
-
Solution: Flash column chromatography is the standard method. A gradient elution using hexanes and ethyl acetate is typically effective. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for achieving high purity.[6]
-
References
-
Wei, W., Cui, H., & Li, J. (2018). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]
-
Das, S., et al. (2018). Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine. ResearchGate. [Link]
-
Ma, D., & Cai, Q. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. [Link]
-
Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. (n.d.). [Link]
-
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]
-
ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (1957).
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- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
overcoming solubility issues with 2-anilinopyridine-3-sulfonamide in aqueous solutions
Introduction
Welcome to the technical support guide for 2-anilinopyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The unique structure of 2-anilinopyridine-3-sulfonamide, which incorporates a weakly basic pyridine ring, a weakly acidic sulfonamide group, and a lipophilic aniline moiety, presents a classic solubility challenge.[1] More than 40% of new chemical entities developed in the pharmaceutical industry are poorly soluble in water, making this a common hurdle in experimental and preclinical development.[2]
This guide provides a systematic, causality-driven approach to overcoming these issues. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each recommendation to empower you to make informed decisions in your experimental design.
Part 1: Physicochemical Profile and Initial Assessment
Understanding the inherent properties of 2-anilinopyridine-3-sulfonamide is the first step in diagnosing and solving solubility problems. While experimental data for this specific molecule may be limited, we can infer its behavior from its constituent functional groups.
Table 1: Estimated Physicochemical Properties of 2-Anilinopyridine-3-sulfonamide
| Property | Estimated Value | Rationale & Implications for Solubility |
| Molecular Weight | ~249.29 g/mol [3] | Moderate molecular weight; not the primary driver of insolubility. |
| pKa (Pyridine) | ~5.5[4] | The pyridine nitrogen is a weak base. At pH < 5.5, it will be protonated (cationic), which should increase aqueous solubility. |
| pKa (Sulfonamide) | ~8.5 - 10.5 | The sulfonamide proton is weakly acidic.[5][6] At pH values above this range, it will be deprotonated (anionic), significantly increasing aqueous solubility.[7][8] |
| LogP (XLogP3-AA) | ~1.3[3] | A positive LogP indicates a preference for a lipid environment over an aqueous one (hydrophobicity), which is a key contributor to poor water solubility. |
| Solvent Class | Amphoteric | The molecule possesses both acidic and basic functional groups, making its net charge and solubility highly dependent on the solution's pH.[9] |
Part 2: Troubleshooting Guide & Core FAQs
This section addresses the most common issues encountered when working with 2-anilinopyridine-3-sulfonamide in a question-and-answer format.
Q1: My compound won't dissolve in my aqueous buffer, even at low concentrations. Where do I start?
Answer: This indicates that the intrinsic aqueous solubility of the neutral form of the compound is very low. The first and most critical step is to investigate the effect of pH, as the amphoteric nature of your compound makes its solubility highly pH-dependent.[8][9]
-
Causality: The solubility of an ionizable compound is lowest at its isoelectric point (pI), where the net charge is zero, and increases significantly as the pH is moved away from the pI. By adjusting the pH, you can ionize either the pyridine nitrogen (forming a soluble cation at low pH) or the sulfonamide group (forming a soluble anion at high pH). The unionized form is generally hydrophobic and less soluble.[7]
-
Recommendation: Perform a pH-solubility profile to identify the optimal pH range for your experiment. A pH of >10 (to deprotonate the sulfonamide) or <4.5 (to protonate the pyridine ring) is a logical starting point. However, the chosen pH must be compatible with the stability of the compound and the constraints of your experimental system (e.g., cell viability).[10]
Q2: I dissolved my compound in 100% DMSO, but it immediately crashed out when I diluted it into my aqueous experimental media. What's happening?
Answer: This is a classic problem of a poorly soluble compound precipitating from a supersaturated solution.
-
Causality: 2-anilinopyridine-3-sulfonamide is likely highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11][12] When you create a concentrated stock in DMSO, the compound is fully solvated. Upon dilution into an aqueous buffer, the percentage of the organic co-solvent drops dramatically. Water becomes the primary solvent, and if the final concentration of the compound is above its aqueous solubility limit, it will precipitate out.[13]
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Optimize Final Co-solvent Percentage: Determine the maximum percentage of co-solvent your assay can tolerate (typically <1% for cell-based assays) and ensure your dilution scheme does not exceed this.
-
Change Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that trigger rapid precipitation.
-
Combine with pH Adjustment: The most robust solution is often to dilute the DMSO stock into an aqueous buffer that is already pH-adjusted to a range where the compound is ionized and more soluble.
-
Q3: Simple pH adjustment and co-solvents are not sufficient to reach my target concentration without affecting my assay. What are the next-level strategies?
Answer: When basic methods are insufficient, advanced formulation techniques such as complexation with cyclodextrins or the use of surfactants are recommended.
-
Strategy 1: Cyclodextrin Complexation
-
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like the aniline ring of your compound, into their hydrophobic cavity.[14] This encapsulation shields the hydrophobic part of the drug from water, forming a new, more water-soluble inclusion complex.[15][16]
-
Recommendation: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent candidates.[12] A phase solubility study is the standard method to determine the stoichiometry and stability of the complex.
-
-
Strategy 2: Use of Surfactants
-
Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell.[2] Poorly soluble drugs can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[17]
-
Recommendation: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are commonly used in biological experiments.[10] You must ensure the final surfactant concentration is above its CMC and is not cytotoxic to your experimental system.
-
Part 3: Experimental Workflows & Protocols
Workflow 1: Systematic Solubility Enhancement Strategy
This diagram outlines a logical progression for tackling solubility issues with 2-anilinopyridine-3-sulfonamide.
Caption: Systematic workflow for enhancing aqueous solubility.
Protocol 1: pH-Solubility Profile Generation
This protocol allows you to empirically determine the solubility of 2-anilinopyridine-3-sulfonamide across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11.
-
Sample Preparation: In separate glass vials, add an excess amount of solid 2-anilinopyridine-3-sulfonamide to 1 mL of each buffer. Ensure enough solid is added so that undissolved material remains after equilibration.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[18][19]
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the measured final pH of each buffer on the x-axis.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This experiment determines if HP-β-CD can enhance solubility and in what ratio it complexes with the compound.[13]
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (at the optimal pH determined previously, if applicable) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add Compound: Add an excess amount of solid 2-anilinopyridine-3-sulfonamide to each HP-β-CD solution.
-
Equilibrate: Seal the vials and allow them to equilibrate on a shaker at a constant temperature for 48-72 hours.
-
Separate and Analyze: As described in Protocol 1, centrifuge the samples and quantify the concentration of dissolved 2-anilinopyridine-3-sulfonamide in the supernatant of each vial.
-
Plot and Analyze: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis).
-
A linear plot with a slope less than 1 suggests the formation of a 1:1 soluble complex, which is a positive result. The increase in solubility can be quantified from the graph.
-
Mechanism: Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic guest molecule to enhance its aqueous solubility.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Part 4: Analytical Considerations
Q4: How can I accurately measure the concentration of my dissolved compound for these studies?
Answer: A validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantifying sulfonamides.[18]
-
Method Development: A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., 0.1% formic acid) is a standard starting point.
-
Detection: The aromatic rings in your compound should provide a strong UV chromophore, allowing for sensitive detection (e.g., at 254 nm or a wavelength maximum determined by a UV scan).
-
Validation: Ensure the method is linear, accurate, and precise in the concentration range of your experiments.
References
-
Kim, Y. H., et al. (2003). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available at: [Link]
-
Zia, V., et al. (2011). Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. CONICET. Available at: [Link]
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Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
de la Mata, P., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. Available at: [Link]
-
Al-Ghamdi, M. S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
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León, A. I. P., et al. (2015). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech. Available at: [Link]
-
Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
de Oliveira, A. C., et al. (2023). Combining Polymer and Cyclodextrin Strategy for Drug Release of Sulfadiazine from Electrospun Fibers. MDPI. Available at: [Link]
-
Thomas, A. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available at: [Link]
-
Park, J. Y., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Science of The Total Environment. Available at: [Link]
-
Fittipaldi, M., et al. (2007). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. Available at: [Link]
-
Park, J. Y., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. Available at: [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]
-
International Journal of Lifescience and Pharma Research. (2020). SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS USING SURFACTANTS: A COMPREHENSIVE REVIEW. ijppr.humanjournals.com. Available at: [Link]
-
Wójcik, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]
-
Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]
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Ng, W. K. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Pharmafocusasia. Available at: [Link]
-
Israel, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. ymerdigital.com. Available at: [Link]
-
Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. PubMed. Available at: [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. chem.rochester.edu. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
La-Follet, P., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]
-
Slideshare. (2016). Analysis of sulfonamides. slideshare.net. Available at: [Link]
-
Al-Abdullah, N. H., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]
-
Takács-Novák, K., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. Available at: [Link]
-
Mora, J. R., et al. (2005). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). The pK a values of the sulfonamides studied. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide. PubChem. Available at: [Link]
-
Díaz-Cruz, M. S., et al. (2007). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. PubMed. Available at: [Link]
-
PubChem. (n.d.). 6-Anilinopyridine-3-sulfonamide. PubChem. Available at: [Link]
-
de Oliveira, A. R. M., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Mass Spectrometry. SciSpace. Available at: [Link]
-
Al-Bayati, F. A., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research. Available at: [Link]
-
O'Brien, A. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Anilinopyridine-3-sulfonamide | C11H11N3O2S | CID 154206301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Anilinopyridine | 6631-37-4 [m.chemicalbook.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmj.com [bmj.com]
- 9. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide | MDPI [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. ymerdigital.com [ymerdigital.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Anilinopyridine-3-Sulfonamide Derivatization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the derivatization of 2-anilinopyridine-3-sulfonamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your reaction conditions and overcoming common challenges encountered during synthesis.
I. Frequently Asked Questions (FAQs)
Q1: My sulfonamide yield is consistently low. What are the primary factors I should investigate?
Low yields in sulfonamide synthesis can often be attributed to a few critical factors. The primary culprit is often the hydrolysis of the sulfonyl chloride starting material, which is highly sensitive to moisture and can convert to the unreactive sulfonic acid.[1][2] Other significant factors include the choice of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the amine and the stability of your reactants.[1] Additionally, unintended side reactions, such as the formation of bis-sulfonated products when using primary amines, can consume starting materials and reduce the yield of your desired product.[1]
To address these issues, it is crucial to ensure strictly anhydrous conditions by thoroughly drying all glassware and using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1] The selection of a non-nucleophilic organic base, such as pyridine or triethylamine, is also critical to neutralize the HCl byproduct without competing with the amine nucleophile.[1]
Q2: I'm observing an unexpected side product in my reaction. What is the likely identity and how can I prevent its formation?
The most common side product in reactions involving primary amines is the bis-sulfonated product.[1] This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide. To minimize this, you can adjust the stoichiometry by using a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1] For primary amines specifically, using a larger excess of the amine or employing a bulky protecting group can help prevent the formation of the bis-sulfonated side product.[3]
Q3: Can I use an aqueous base like sodium hydroxide for this reaction?
While it is possible in some cases under Schotten-Baumann conditions, using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride, which is highly moisture-sensitive.[1][2] For most laboratory-scale syntheses of 2-anilinopyridine-3-sulfonamide derivatives, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable approach.[1]
Q4: How do I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. It is advisable to take time points throughout the reaction to determine when it has reached completion.
Q5: What is the best method for purifying my final 2-anilinopyridine-3-sulfonamide derivative?
Recrystallization is the most common and effective method for purifying solid sulfonamides.[1] The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve your sulfonamide at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] It is highly recommended to perform small-scale solubility tests to identify the optimal solvent system for your specific derivative. For non-crystalline products, column chromatography is a suitable alternative.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the derivatization of 2-anilinopyridine-3-sulfonamide.
Problem 1: Reaction fails to initiate or proceeds very slowly.
Potential Causes & Solutions:
-
Low Nucleophilicity of the Amine: The 2-anilinopyridine moiety can render the amine less nucleophilic.
-
Poor Quality of Reagents: Degradation of the sulfonyl chloride due to moisture is a common issue that significantly reduces yield.[2]
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively neutralize the generated HCl, while a base that is too strong could lead to side reactions.
-
Solution: Pyridine is a commonly used base that also can act as a solvent.[2] Triethylamine is another suitable non-nucleophilic base. The pKa of the base should be carefully considered in relation to the reactants.
-
-
Inactive Catalyst (if applicable): For palladium-catalyzed reactions, the active Pd(0) species is crucial.
-
Solution: If you are using a Pd(II) precatalyst, ensure that it is effectively being reduced to Pd(0). While the system may not be overly sensitive to oxygen, maintaining a properly inert atmosphere is recommended to protect the catalyst.[5]
-
Problem 2: Product decomposition is observed during the reaction or workup.
Potential Causes & Solutions:
-
Product Instability: Your derivatized sulfonamide may be sensitive to acidic or basic conditions used during the workup.[6]
-
Solution: To test for this, take a small aliquot of your reaction mixture before quenching and treat it with the acid or base you intend to use in the workup. Compare the TLC of this sample with the main reaction mixture. If decomposition is observed, consider a neutral workup procedure.[6]
-
-
Elevated Temperatures: Prolonged heating can sometimes lead to product degradation.
-
Solution: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature for a longer period.
-
Problem 3: Difficulty in isolating the product after workup.
Potential Causes & Solutions:
-
Product is Water-Soluble: Your sulfonamide derivative may have some solubility in the aqueous layer.
-
Solution: Before discarding the aqueous layer from your extraction, it is good practice to back-extract it with your organic solvent to recover any dissolved product. You can also check the aqueous layer by TLC.[6]
-
-
Product is Volatile: While less common for sulfonamides, some smaller derivatives could be volatile.
-
Solution: Check the solvent in the rotovap trap for any signs of your product.[6]
-
-
Product Adsorbed onto Filtration Media: If you performed a filtration step (e.g., through Celite or silica), your product may have adsorbed to the solid support.
-
Solution: Suspend the filtration media in a suitable solvent and analyze the suspension by TLC to see if your product can be recovered.[6]
-
Problem 4: Inconsistent reaction outcomes or difficulty reproducing a literature procedure.
Potential Causes & Solutions:
-
Subtle Variations in Reaction Conditions: Seemingly minor details can have a significant impact on the outcome of a reaction.
-
Solution: Carefully review the literature procedure and your experimental setup. Pay close attention to details such as the grade and source of reagents and solvents, the method of degassing, and the stirring rate.[7]
-
-
Atmospheric Moisture: As mentioned previously, moisture can be detrimental.
-
Solution: Re-evaluate your procedures for ensuring anhydrous conditions. Consider flame-drying glassware and using freshly opened or distilled anhydrous solvents.
-
III. Experimental Protocols & Data
General Procedure for Derivatization of 2-Anilinopyridine with a Sulfonyl Chloride
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular substrate.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-anilinopyridine (1.0 eq).
-
Dissolve the 2-anilinopyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Add a non-nucleophilic organic base (e.g., pyridine (if not used as solvent) or triethylamine, 1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 0 °C to reflux | Initial addition at 0 °C controls exothermicity. Higher temperatures may be needed for less reactive substrates. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | Choice depends on reactant solubility and desired reaction temperature. Pyridine can act as both solvent and base.[1][2] |
| Base | Pyridine, Triethylamine (Et₃N) | Non-nucleophilic bases that neutralize HCl without competing with the aniline nucleophile.[1] |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase reaction rates, but may also lead to side reactions. |
IV. Visualized Workflows
Troubleshooting Workflow for Low Reaction Yield
A decision tree for troubleshooting low yields in sulfonamide synthesis.
General Reaction Pathway
A simplified overview of the derivatization reaction.
V. References
-
BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from
-
BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives. Retrieved from
-
BenchChem. (2025, November). Optimizing reaction conditions for N-arylation of piperazine. Retrieved from
-
ResearchGate. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
Sources
Technical Support Center: Crystallization of 2-Anilinopyridine-3-sulfonamide and Related Compounds
Welcome to the Technical Support Center for troubleshooting the crystallization of 2-anilinopyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this and structurally related sulfonamide compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
A Note on Physicochemical Data: Direct experimental data for 2-anilinopyridine-3-sulfonamide is not extensively available in the public domain. Therefore, this guide leverages established principles of sulfonamide crystallization and data from structurally similar compounds, such as sulfapyridine and other anilinopyridine derivatives, to provide robust troubleshooting strategies. All recommendations should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Problem 1: "Oiling Out" - My compound separates as a liquid instead of a solid.
Q1: What is "oiling out" and why is it a problem for 2-anilinopyridine-3-sulfonamide crystallization?
A1: "Oiling out," also known as liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[1] This is a common issue in the crystallization of organic molecules, including sulfonamides. The resulting "oil" is an impurity-rich, highly concentrated solution of your compound. This phenomenon is problematic because it often leads to the formation of an amorphous solid or poorly crystalline material upon further cooling, which can be difficult to filter and purify.[1][2] Impurities tend to be more soluble in the oil phase, leading to a final product with lower purity.[2][3]
Q2: What are the common causes of oiling out in my crystallization experiments?
A2: Oiling out is typically a kinetic phenomenon that happens when the rate of supersaturation generation is too high, or when the system's temperature is above the melting point of the solid at that particular solvent composition.[1][2] For sulfonamides, which can have relatively low melting points and complex solubility profiles, this is a frequent challenge. High concentrations of impurities can also depress the melting point of your compound, increasing the likelihood of oiling out.[2]
Q3: How can I prevent or resolve oiling out?
A3: The key is to control the rate of supersaturation and ensure that crystallization occurs at a temperature below the compound's melting point in the chosen solvent system. Here are several strategies:
-
Reduce the Cooling Rate: Slow, controlled cooling allows the system to remain in the metastable zone for a longer period, favoring nucleation and crystal growth over oiling out. Rapid cooling can quickly push the system into a highly supersaturated state where oiling out is more likely.[4]
-
Use a Lower Crystallization Temperature: If possible, select a solvent or solvent mixture that allows for crystallization to occur at a lower temperature.
-
Increase the Solvent Volume: Adding more solvent will decrease the overall concentration and thus the level of supersaturation at any given temperature.[2] After the oil has been re-dissolved by heating, a larger volume of solvent can be used to cool the solution again, more slowly.
-
Change the Solvent System: A different solvent or a co-solvent system can alter the solubility curve and the miscibility gap, thereby avoiding the conditions that lead to oiling out.[5] For sulfonamides, mixtures of a good solvent (e.g., acetone, ethanol) and an anti-solvent (e.g., water, heptane) can be effective.[6]
-
Seeding: Introducing seed crystals of the desired crystalline form can bypass the kinetic barrier to nucleation and promote direct crystallization from the solution, avoiding the formation of an oil phase.[3][5]
Problem 2: Polymorphism - I'm getting different crystal forms in different batches.
Q1: What is polymorphism and why is it a concern for sulfonamides?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5][7] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[5] Sulfonamides are notorious for exhibiting polymorphism due to their flexible molecular structures and the presence of multiple hydrogen bond donors and acceptors (the sulfonamide group, the pyridine nitrogen, and the aniline N-H).[8][9][10] These groups can form different intermolecular hydrogen bonding networks, leading to different crystal packing arrangements.[8][9]
Q2: How can I control which polymorph of 2-anilinopyridine-3-sulfonamide I obtain?
A2: Controlling polymorphism requires strict control over crystallization conditions. The formation of a particular polymorph is influenced by both thermodynamic and kinetic factors.
-
Standardize Crystallization Conditions: Meticulously control parameters such as solvent choice, concentration, cooling rate, agitation speed, and temperature.[6] Even small variations can lead to the nucleation of a different polymorph.
-
Solvent Selection: The choice of solvent is critical. Solvents with different polarities and hydrogen bonding capabilities can stabilize different molecular conformations and intermolecular interactions, favoring the formation of specific polymorphs.[6] A systematic solvent screening is highly recommended.
-
Seeding: This is the most effective method for obtaining a specific polymorph. By introducing seed crystals of the desired form into a supersaturated solution, you provide a template for the growth of that polymorph, bypassing the nucleation of other, potentially less stable forms.[6]
-
Control Supersaturation: The level of supersaturation can influence which polymorph nucleates. Higher supersaturation often favors the formation of metastable polymorphs, while lower supersaturation tends to yield the more stable form.
| Parameter | Effect on Polymorph Formation | Recommendation |
| Solvent | Influences solute-solvent interactions and molecular conformation. | Screen a variety of solvents with different polarities and hydrogen bonding capabilities. |
| Temperature | Affects solubility and nucleation kinetics. | Maintain consistent temperature profiles for your crystallizations. |
| Cooling Rate | Impacts the level of supersaturation. | Employ slow, controlled cooling to favor the thermodynamically stable form. |
| Agitation | Can influence secondary nucleation. | Use consistent and controlled agitation. |
| Seeding | Directs the crystallization towards the desired form. | Always use seed crystals of the target polymorph if available. |
Problem 3: Poor Crystal Morphology - My crystals are needles/plates and are difficult to handle.
Q1: Why is crystal morphology important, and what causes undesirable shapes like needles?
A1: Crystal morphology, or habit, refers to the external shape of a crystal. It is a critical physical property that affects downstream processing, including filtration, drying, flowability, and formulation.[11][12] Needle- or plate-like crystals often have poor filtration and drying characteristics and can be challenging to formulate. The morphology of a crystal is determined by the relative growth rates of its different crystallographic faces.[7] Anisotropic growth, where some faces grow much faster than others, leads to elongated (needles) or flattened (plates) crystals. This is often influenced by the internal crystal structure and the crystallization conditions.[11]
Q2: How can I improve the morphology of my 2-anilinopyridine-3-sulfonamide crystals?
A2: Modifying crystal morphology involves altering the relative growth rates of the crystal faces.
-
Solvent Selection: The solvent can selectively adsorb to certain crystal faces, inhibiting their growth and thereby altering the overall crystal shape.[7][13] Experimenting with different solvents or co-solvent systems is a primary strategy.
-
Supersaturation Control: Lower levels of supersaturation generally favor more uniform, equant crystal growth, while high supersaturation can lead to the formation of needles and other undesirable morphologies.[7]
-
Additives/Impurities: Even small amounts of impurities or specifically chosen additives can act as "habit modifiers" by adsorbing to specific crystal faces and slowing their growth.
-
Temperature and Agitation: These parameters can influence diffusion rates and the integration of molecules into the crystal lattice, thereby affecting crystal growth rates and morphology.[4]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a systematic approach to identify suitable solvents for the crystallization of 2-anilinopyridine-3-sulfonamide.
-
Solubility Assessment:
-
Place a small, known amount (e.g., 10-20 mg) of your crude 2-anilinopyridine-3-sulfonamide into several vials.
-
To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water) in small, measured increments at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to determine if solubility increases significantly with temperature.
-
-
Cooling Crystallization Trial:
-
For solvents that show good solubility at elevated temperatures and lower solubility at room temperature, prepare a saturated or near-saturated solution at the higher temperature.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation, noting the quality and morphology of the crystals.
-
-
Anti-Solvent Crystallization Trial:
-
Select a "good" solvent in which your compound is highly soluble.
-
Prepare a concentrated solution of your compound in this solvent.
-
Slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) dropwise until the solution becomes turbid.
-
Allow the turbid solution to stand and observe for crystallization.
-
Protocol 2: Seeding to Control Polymorphism and Prevent Oiling Out
-
Seed Crystal Preparation: Obtain or prepare a small quantity of the desired polymorph of 2-anilinopyridine-3-sulfonamide. If necessary, generate seeds from a previous successful crystallization.
-
Solution Preparation: Prepare a supersaturated solution of your compound at a temperature where it is fully dissolved.
-
Cooling and Seeding:
-
Cool the solution to a temperature where it is just slightly supersaturated (in the metastable zone).
-
Introduce a small amount of seed crystals into the solution.
-
Continue to cool the solution slowly with gentle agitation.
-
-
Observation: The seed crystals should act as templates for crystal growth, leading to the formation of the desired polymorph and preventing oiling out.
Visualizations
Troubleshooting Crystallization Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues with 2-anilinopyridine-3-sulfonamide.
Caption: A flowchart for systematic solvent screening for crystallization.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Creative Biolabs. (2024). Understanding Oiling-Out in Crystallization Processes. Retrieved from [Link]
- Desiraju, G. R., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Morphology Prediction Models and Regulating Methods. Retrieved from [Link]
- Sano, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
-
ResearchGate. (2024). Crystal Morphology Prediction Models and Regulating Methods. Retrieved from [Link]
- Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences.
- Yang, S. S., & Guillory, J. K. (1972). Polymorphism in sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40.
-
ResearchGate. (n.d.). Polymorphism in Sulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Crystal growth and morphology control of needle-shaped organic crystals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Crystal growth and morphology control of needle-shaped organic crystals. Retrieved from [Link]
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ResearchGate. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Perlovich, G. L., et al. (2008). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
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VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]
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Technical Support Center: Navigating Cellular Assays with 2-Anilinopyridine-3-Sulfonamide
Welcome to the technical support center for researchers utilizing 2-anilinopyridine-3-sulfonamide and its analogs in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you minimize off-target effects and ensure the scientific validity of your results. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to empower your research.
The 2-anilinopyridine-3-sulfonamide scaffold is a promising chemotype in drug discovery, with related structures showing activity against a range of biological targets. However, like many small molecules, achieving on-target specificity in a complex cellular environment can be challenging. This guide will equip you with the knowledge to anticipate and address common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address common questions researchers have when working with 2-anilinopyridine-3-sulfonamide and related compounds.
Q1: What are the potential off-target effects I should be aware of with a 2-anilinopyridine-3-sulfonamide-based compound?
A1: While the specific off-target profile of your particular analog needs to be empirically determined, the chemical scaffold has been associated with a variety of biological activities. Based on existing literature for structurally similar compounds, potential off-targets could include:
-
Kinases: The anilinopyridine core is a well-known hinge-binding motif in many kinase inhibitors. Off-target kinases could include receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and non-receptor tyrosine kinases.[1][2][3]
-
Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic pharmacophore for inhibiting CAs.[2][3] Off-target inhibition of various CA isoforms could lead to unexpected physiological effects in your cellular model.
-
Metabolic Enzymes: Some sulfonamides have been shown to interact with metabolic enzymes like Pyruvate Kinase M2 (PKM2).[4]
-
Tubulin: Certain sulfonamide-containing compounds have been reported to interfere with tubulin polymerization.[5]
It is crucial to perform comprehensive selectivity profiling to understand the specific off-target interactions of your compound.
Q2: I'm observing a significant discrepancy between my biochemical assay potency (IC50) and the effective concentration in my cellular assay. What could be the cause?
A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, limiting its access to intracellular targets.
-
Efflux Pumps: The compound could be a substrate for ABC transporters (e.g., P-glycoprotein), which actively pump it out of the cell.
-
Compound Stability: The molecule might be rapidly metabolized by cellular enzymes or be unstable in the culture medium over the time course of your experiment.
-
High Intracellular ATP: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a rightward shift in potency compared to biochemical assays, which are often run at lower ATP concentrations.
-
Plasma Protein Binding: If you are using serum in your cell culture medium, the compound may bind to albumin and other proteins, reducing the free concentration available to interact with the target.
Q3: My 2-anilinopyridine-3-sulfonamide analog has poor aqueous solubility. How can I prepare my stock solutions and working concentrations for cellular assays?
A3: Poor solubility is a known issue for many sulfonamide-based compounds.[6][7] Here are some recommendations:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a non-polar organic solvent like 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilutions: When preparing your final working concentrations, it is critical to avoid precipitation. A good practice is to perform a serial dilution of your DMSO stock in your cell culture medium. Ensure that the final concentration of DMSO in your assay is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).
-
Solubility Assessment: Before proceeding with your experiments, it is advisable to visually inspect your highest working concentration under a microscope to check for any compound precipitation. You can also perform a simple solubility test by measuring the absorbance or scattering of your compound in the final assay buffer.
Troubleshooting Guide: A Problem-Oriented Approach
This section provides a structured approach to troubleshooting common issues encountered during cellular assays with 2-anilinopyridine-3-sulfonamide compounds.
Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Toxicity | The observed cell death may be due to the inhibition of an essential off-target protein. Solution: Perform a kinome scan or a broader panel screen to identify potential off-target interactions. This will provide a clearer picture of your compound's selectivity profile. |
| General Cellular Toxicity | The compound may be inducing a general stress response (e.g., oxidative stress, mitochondrial dysfunction) unrelated to its intended target. Solution: Include a counter-screen with a cell line that does not express the intended target. If cytotoxicity persists, it suggests a target-independent mechanism. Also, consider performing assays to measure markers of cellular stress. |
| Compound Aggregation | At higher concentrations, the compound may form aggregates that can lead to non-specific cytotoxicity. Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in a control experiment. If this reduces cytotoxicity, aggregation is a likely cause. |
| Solubility Issues | Compound precipitation can cause artifacts and lead to apparent cytotoxicity. Solution: Re-evaluate the solubility of your compound at the concentrations used. Consider lowering the final assay concentration or using a different formulation strategy if possible. |
Problem 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Rationale |
| Compound Instability | The compound may be degrading in the cell culture medium over the course of the experiment. Solution: Perform a time-course experiment to assess the stability of your compound. You can use LC-MS to quantify the amount of intact compound at different time points. Consider refreshing the medium with a fresh compound during long-term assays. |
| Cell Line Instability | Genetic drift or changes in protein expression levels in your cell line can lead to variability. Solution: Use low-passage number cells and regularly perform cell line authentication (e.g., STR profiling). |
| Variability in Experimental Conditions | Inconsistent cell seeding density, incubation times, or reagent preparation can introduce significant variability. Solution: Standardize your protocols meticulously. Use a consistent cell seeding density and ensure all reagents are prepared fresh and used consistently across experiments. |
| DMSO Concentration | Variations in the final DMSO concentration can affect cell health and compound activity. Solution: Ensure the final DMSO concentration is identical in all wells, including vehicle controls. |
Experimental Protocols & Workflows
To ensure the robustness of your findings, it is essential to incorporate rigorous validation experiments.
Protocol 1: Orthogonal On-Target Validation in Cells
This workflow is designed to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.
Caption: Workflow for on-target validation of a small molecule inhibitor.
Step-by-Step Methodology:
-
Initial Observation: Treat your cells with the 2-anilinopyridine-3-sulfonamide compound and observe a consistent and dose-dependent phenotype.
-
Orthogonal Approaches:
-
Structurally Unrelated Inhibitor: Treat the cells with a different chemical scaffold that is known to inhibit the same target.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein.
-
Rescue Experiment: If a known resistance mutation exists for your target that prevents inhibitor binding, transfect the cells with this mutant form.
-
-
Analyze Outcomes:
-
If the structurally unrelated inhibitor recapitulates the phenotype, it strengthens the evidence for on-target activity.
-
If the genetic knockdown/knockout phenocopies the effect of your compound, it provides strong evidence that the phenotype is mediated through the intended target.
-
If the resistant mutant reverses the effect of your compound, it is a powerful confirmation of on-target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly measure the binding of your compound to its target in a cellular context.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat your cell population with either the vehicle (e.g., DMSO) or your 2-anilinopyridine-3-sulfonamide compound at the desired concentration.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of your target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates direct target engagement.
Conclusion
The 2-anilinopyridine-3-sulfonamide scaffold holds significant potential for the development of novel therapeutics. However, careful and rigorous experimental design is paramount to ensure that the observed cellular effects are due to the intended on-target activity. By understanding the potential off-target liabilities and employing robust validation strategies, researchers can confidently advance their findings. This guide provides a framework for troubleshooting and validation, but it is essential to remember that each compound is unique and may require a tailored approach.
References
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Das, R., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(5), 1335-1348. Available from: [Link]
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Ahamed, A. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539. Available from: [Link]
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PubChem. (n.d.). 2-(2,3-dichloroanilino)-3-pyridinesulfonamide. Available from: [Link]
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National Center for Biotechnology Information. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147–2160. Available from: [Link]
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Semantic Scholar. (2023). Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed. Available from: [Link]
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National Center for Biotechnology Information. (2021). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 11, 19894. Available from: [Link]
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ResearchGate. (2025). (PDF) Ruthenium(III) dimethyl sulfoxide pyridinehydroxamic acid complexes as potential antimetastatic agents: Synthesis, characterisation and in vitro pharmacological evaluation. Available from: [Link]
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Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(28), 11559-11564. Available from: [Link]
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National Center for Biotechnology Information. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(24), 7119–7126. Available from: [Link]
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National Center for Biotechnology Information. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160. Available from: [Link]
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National Center for Biotechnology Information. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Pharmaceuticals, 18(9), 1414. Available from: [Link]
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ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Available from: [Link]
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MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. International Journal of Molecular Sciences, 25(22), 13109. Available from: [Link]
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National Center for Biotechnology Information. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. Available from: [Link]
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National Center for Biotechnology Information. (2024). Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. International Journal of Biological Macromolecules, 279, 135010. Available from: [Link]
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ScienceDirect. (2024). Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. International Journal of Biological Macromolecules, 279, 135010. Available from: [Link]
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National Center for Biotechnology Information. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633. Available from: [Link]
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National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 16(11), 2456–2472. Available from: [Link]
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National Center for Biotechnology Information. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. Scientific Reports, 15, 14216. Available from: [Link]
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Technical Support Center: Enhancing the In Vivo Bioavailability of 2-Anilinopyridine-3-Sulfonamide
Welcome to the dedicated technical support guide for researchers working with 2-anilinopyridine-3-sulfonamide and its analogs. This resource is structured to address the significant challenge of achieving adequate and reproducible systemic exposure in preclinical in vivo studies. Low oral bioavailability is a common failure point for promising compounds.[1][2] This guide provides a troubleshooting framework, moving from fundamental characterization to advanced formulation strategies, to help you make data-driven decisions and optimize the performance of your molecule.
Part 1: Understanding the Core Challenge - Diagnosing the Bioavailability Barrier
Effective troubleshooting begins with a clear diagnosis. High in vitro potency that fails to translate to in vivo efficacy is a classic hallmark of poor oral bioavailability.[2]
Frequently Asked Question (FAQ): My 2-anilinopyridine-3-sulfonamide derivative is potent in cell-based assays but shows minimal or highly variable exposure in my rodent pharmacokinetic (PK) study. What is the likely cause?
Answer: The issue almost certainly stems from the compound's intrinsic physicochemical properties, which govern its absorption from the gastrointestinal (GI) tract. Oral drug absorption is primarily dictated by two key factors: solubility (the ability to dissolve in the gut fluid) and permeability (the ability to cross the intestinal membrane into the bloodstream).[3]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties, and many complex heterocyclic molecules like yours fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]
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Solubility-Limited Absorption (Most Common): The compound does not dissolve quickly or completely enough in the GI tract. The rate of dissolution becomes the rate-limiting step for absorption.[4] This is a frequent challenge for sulfonamides, which can be crystalline and poorly soluble in aqueous media.[5][6]
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Permeability-Limited Absorption: Even if dissolved, the compound cannot efficiently pass through the gut wall. While many sulfonamides are readily absorbed, the specific substitutions on your 2-anilinopyridine scaffold could impact this property.[7]
High variability between animals is also a direct consequence of poor solubility. Minor physiological differences in gut pH or transit time from one animal to the next are magnified when a drug's absorption is dependent on its slow dissolution.[8]
Part 2: Pre-formulation & Analytical Best Practices
Attempting to fix bioavailability without foundational data is inefficient and costly. A small investment in pre-formulation characterization will guide your entire strategy.
FAQ: What are the absolute essential experiments I must conduct before starting formulation work?
Answer: Before manipulating your compound, you must establish a baseline understanding of its intrinsic properties.
Step-by-Step Protocol: Essential Pre-formulation Assessment
-
pH-Dependent Aqueous Solubility:
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Causality: The pH of the GI tract varies from highly acidic (stomach, pH 1-2.5) to near-neutral (small intestine, pH 6.5-7.5). The solubility of ionizable compounds, like those containing amine and sulfonamide groups, can change dramatically with pH. This experiment tells you where in the GI tract your compound is most likely to dissolve.
-
Methodology (Shake-Flask Method):
-
Prepare a series of buffers mimicking physiological pH (e.g., pH 1.2, 4.5, 6.8).
-
Add an excess of your solid compound to each buffer in a sealed vial.
-
Agitate at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples using a low-binding filter (e.g., PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.[9][10]
-
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that you have measured the true equilibrium solubility.
-
-
Lipophilicity (LogP / LogD):
-
Causality: Lipophilicity, or "greasiness," is a key predictor of a compound's ability to permeate the lipid-based cell membranes of the intestinal wall. LogP measures this for the neutral species, while LogD measures it at a specific pH for ionizable compounds.
-
Methodology (Octanol-Water Partitioning):
-
Dissolve a known amount of the compound in a buffered aqueous solution (for LogD) or water (for LogP).
-
Add an equal volume of n-octanol.
-
Shake vigorously to allow the compound to partition between the two immiscible layers.
-
Centrifuge to separate the layers cleanly.
-
Measure the compound's concentration in both the aqueous and octanol layers.
-
Calculate LogP/D as: log10([concentration in octanol] / [concentration in aqueous]).
-
-
Interpretation: A LogP between 1 and 3 is often considered favorable for passive diffusion. Very high LogP (>5) can sometimes hinder absorption as the compound may become trapped in the lipid membrane.
-
-
Solid-State Characterization (DSC & XRPD):
-
Causality: The solid form of your drug profoundly impacts its solubility and dissolution rate. An amorphous (non-crystalline) form is generally much more soluble than a stable crystalline form. Understanding your compound's solid state is critical for reproducibility.
-
Methodology:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into a sample as it is heated. A sharp peak indicates the melting point of a crystalline solid. A broad transition may indicate an amorphous form.
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of a crystalline structure. Sharp peaks indicate crystallinity, while a broad "halo" indicates an amorphous solid.
-
-
Part 3: Troubleshooting & Formulation Optimization Strategies
With pre-formulation data in hand, you can select a rational formulation strategy to overcome your compound's specific liabilities.
dot
Caption: Overview of formulation strategies to enhance bioavailability.
FAQ: My compound's solubility is extremely low (<10 µg/mL) across all pH values. What is a robust first strategy?
Answer: For compounds with profoundly poor solubility, a nanosuspension is an excellent and often highly effective approach. The strategy is based on a simple principle: increasing the surface area of the drug particles dramatically increases their dissolution velocity.[11][12] By reducing particle size from microns to nanometers, you expose significantly more of the drug's surface to the GI fluid, promoting faster dissolution.
Experimental Protocol: Lab-Scale Wet Milling for Nanosuspension
-
Vehicle Selection: Prepare a sterile aqueous vehicle containing stabilizers to prevent the nanoparticles from agglomerating. A combination of a polymer (e.g., HPMC) and a surfactant (e.g., Polysorbate 80 or d-α-tocopheryl polyethylene glycol succinate (TPGS)) is a common starting point.[13]
-
Slurry Preparation: Disperse the 2-anilinopyridine-3-sulfonamide powder in the vehicle. A drug concentration of 2-5% (w/v) is typical.
-
Milling: Use a high-energy bead mill with zirconium oxide beads. The milling process imparts mechanical energy to fracture the drug crystals into nanoparticles.
-
Particle Size Monitoring: Periodically measure the particle size using Dynamic Light Scattering (DLS). The target is typically a mean particle size (Z-average) below 250 nm with a narrow size distribution (Polydispersity Index < 0.3).
-
Dosing: The final, stable nanosuspension can be dosed directly via oral gavage.
-
Trustworthiness Check: A critical quality attribute is stability. Store the nanosuspension at 4°C and 25°C for at least 24 hours and re-measure the particle size. No significant change indicates a stable formulation. Crystal growth is a sign of formulation failure.
FAQ: My compound dissolves in organic solvents but crashes out immediately when I try to make an aqueous dosing solution. How can I keep it dissolved in the GI tract?
Answer: This behavior is a perfect indicator that an Amorphous Solid Dispersion (ASD) is needed.[1] In an ASD, you convert the drug from its stable, low-energy crystalline form to a high-energy, non-crystalline (amorphous) state, which has much higher apparent solubility.[1] This amorphous drug is molecularly dispersed within a polymer matrix, which prevents it from recrystallizing.[4] When dosed, the ASD dissolves and creates a temporary "supersaturated" solution in the gut, providing a powerful driving force for absorption.
dot
Caption: Experimental workflow for developing an Amorphous Solid Dispersion (ASD).
Experimental Protocol: ASD Formulation via Spray Drying
-
Polymer Selection: Choose a polymer known to form ASDs, such as HPMC-AS or PVP-VA.
-
Solvent Selection: Find a common solvent (e.g., acetone, methanol) that dissolves both your compound and the polymer.
-
Spray Solution: Prepare a solution with a specific drug-to-polymer ratio (e.g., 25% drug, 75% polymer).
-
Spray Drying: Use a lab-scale spray dryer to rapidly evaporate the solvent. The extremely fast drying process "traps" the drug in its amorphous state within the polymer particles.[12]
-
Self-Validation: Confirm the amorphous nature of the resulting powder using DSC (absence of melting peak) and XRPD (presence of a halo). Then, perform an in vitro dissolution test in simulated intestinal fluid. A successful ASD will show a rapid increase in concentration to a level far exceeding the crystalline solubility (the "spring" effect) followed by a sustained supersaturated state (the "parachute" effect).
FAQ: My compound is highly lipophilic (LogP > 4). Are there specialized formulations for this type of molecule?
Answer: Absolutely. For highly lipophilic or "greaseball" compounds, a Lipid-Based Drug Delivery System (LBDDS) is often the most effective strategy. These formulations essentially pre-dissolve the drug in a mixture of oils and surfactants. In the gut, this mixture disperses to form fine emulsions or micelles, which can be absorbed via lipid absorption pathways, sometimes even bypassing the liver's first-pass metabolism through lymphatic uptake.[14]
Data Summary Table: Common LBDDS Formulation Components
| Component | Examples | Typical Concentration Range (% w/w) | Purpose |
| Oils (Lipid Phase) | Medium-chain triglycerides (MCT), Sesame oil, Capryol™ 90 | 20 - 60% | Solubilize the lipophilic drug |
| Surfactants | Cremophor® EL, Tween® 80, Labrasol®, Kolliphor® RH40 | 20 - 50% | Promote emulsification in the gut |
| Co-solvents | Ethanol, Propylene glycol, Transcutol® HP | 10 - 30% | Increase the drug-loading capacity of the formulation |
References
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- Sultan, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
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- Wang, Y., et al. (2024). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Nano.
- Al-Suhaimi, K.S., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC - PubMed Central.
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- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. scispace.com [scispace.com]
- 9. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 10. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 12. ijcrt.org [ijcrt.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. itmedicalteam.pl [itmedicalteam.pl]
Technical Support Center: Addressing Cytotoxicity of 2-Anilinopyridine-3-Sulfonamide in Non-Cancerous Cell Lines
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the cytotoxic effects of 2-anilinopyridine-3-sulfonamide and its derivatives in non-cancerous cell lines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of in vitro toxicology studies. Our approach is rooted in scientific expertise and practical laboratory experience to ensure the integrity and success of your research.
Introduction to 2-Anilinopyridine-3-Sulfonamide Cytotoxicity
The 2-anilinopyridine-3-sulfonamide scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. While often designed for selectivity towards cancer cells, off-target cytotoxicity in non-cancerous cell lines is a common hurdle in preclinical development. This guide will help you dissect the underlying mechanisms of this cytotoxicity and implement strategies to address it. Structurally related pyridine-sulfonamide compounds have been investigated for their potential to inhibit key inflammatory pathways and induce cell cycle arrest.[1]
Frequently Asked Questions (FAQs)
Q1: My non-cancerous cell line shows significant death after treatment with 2-anilinopyridine-3-sulfonamide. What is the first troubleshooting step?
A1: The initial step is to confirm that the observed cytotoxicity is a true biological effect of the compound and not an experimental artifact. This involves:
-
Concentration Verification: Double-check all calculations for dilutions and stock solutions to rule out dosing errors.
-
Solvent Toxicity Control: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your specific cell line, typically below 0.5%.[2]
-
Compound Stability: Assess if the compound is stable in the culture medium over the experiment's duration. Degradation products could be the source of toxicity.
-
Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays. Include compound-only controls (no cells) to check for autofluorescence or chemical reactions with assay reagents.
Q2: How can I determine if the compound is cytotoxic (killing cells) or cytostatic (inhibiting proliferation)?
A2: To distinguish between cytotoxicity and cytostaticity, a time-course experiment measuring both cell viability and total cell number is recommended.
-
Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[2]
Q3: What are the likely mechanisms of cytotoxicity for a sulfonamide-based compound in non-cancerous cells?
A3: While the exact mechanism for this specific compound is likely unknown, sulfonamides as a class can induce cytotoxicity through several pathways:
-
Induction of Apoptosis: Many cytotoxic compounds, including some sulfonamides, trigger programmed cell death.[3][4][5] This can be investigated by measuring caspase activity or Annexin V staining.
-
Generation of Reactive Oxygen Species (ROS): Oxidative stress is a common mechanism of drug-induced toxicity. An imbalance in ROS can lead to damage of cellular components and trigger cell death.
-
Off-Target Effects: Sulfonamides can have unintended targets. For instance, some sulfa drugs are known to interfere with tetrahydrobiopterin biosynthesis by inhibiting sepiapterin reductase, which could have downstream effects on cellular health.[6]
-
Metabolic Activation: The parent compound may be metabolized by cellular enzymes into a more toxic reactive metabolite.
Q4: Are there any general strategies to reduce the off-target cytotoxicity of my compound?
A4: Yes, several strategies can be employed:
-
Dose and Time Optimization: Perform a detailed dose-response and time-course study to identify the lowest effective concentration and shortest exposure time.
-
Co-treatment with Cytoprotective Agents: If a specific mechanism is identified, co-treatment with an appropriate inhibitor may be beneficial. For example, if ROS production is confirmed, an antioxidant like N-acetylcysteine (NAC) could be used.
-
Structural Modification: If you are in the drug development phase, medicinal chemistry efforts can be directed to modify the compound to reduce its off-target effects while retaining its desired activity.
Troubleshooting Guide: Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations | Intrinsic toxicity of the compound. | Perform a detailed dose-response curve to accurately determine the IC50 value. Consider reducing the incubation time. |
| Variable cytotoxicity between experiments | Experimental variability. | Standardize cell seeding density, passage number, and ensure consistent incubation conditions (temperature, CO2). Always use freshly prepared compound dilutions. |
| Compound precipitation in culture medium | Poor solubility of the compound. | Test the solubility of the compound in the culture medium before the experiment. Consider using a different solvent or a solubilizing agent. |
| Cell death observed only in specific non-cancerous cell lines | Cell line-specific sensitivity. | Investigate the expression of potential off-targets in different cell lines. Analyze the metabolic pathways of the sensitive cell lines, as they may produce toxic metabolites. |
In-Depth Experimental Protocols
To thoroughly investigate the mechanism of cytotoxicity, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.
Protocol 1: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via Annexin V binding. Necrotic cells are identified by the uptake of the membrane-impermeable DNA dye, propidium iodide (PI).[7][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of 2-anilinopyridine-3-sulfonamide for the desired time. Include a vehicle control and positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Harvest the cells by trypsinization (for adherent cells) and collect all cells, including any floating in the media.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Workflow for distinguishing apoptosis and necrosis.
Protocol 2: Measuring Caspase-3/7 Activity
Caspases are key proteases in the apoptotic pathway. Measuring the activity of effector caspases like caspase-3 and -7 is a direct indicator of apoptosis.[2][10][11][12][13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Treated and untreated cells in a 96-well plate
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with your compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation:
-
An increase in luminescence in treated cells compared to untreated controls indicates activation of caspase-3 and/or -7, and thus apoptosis.
Simplified apoptotic signaling pathway.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[14][15][16][17][18]
Materials:
-
ROS Assay Kit (containing DCFH-DA)
-
Treated and untreated cells
-
Fluorescence plate reader, microscope, or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Load the cells with the ROS probe (e.g., 10 µM DCFH-DA) and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess probe.
-
Treat the cells with your compound. Include a positive control (e.g., H2O2 or tert-butyl hydroperoxide).
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCF).
Data Interpretation:
-
An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.
Concluding Remarks
Investigating the cytotoxicity of a novel compound like 2-anilinopyridine-3-sulfonamide in non-cancerous cell lines is a critical step in drug development. A systematic approach, beginning with basic troubleshooting and progressing to detailed mechanistic studies, is essential. By employing the assays and strategies outlined in this guide, researchers can gain a clearer understanding of the off-target effects of their compounds and make informed decisions for further development. Remember that each cell line is unique, and optimization of these protocols for your specific experimental system is crucial for obtaining reliable and reproducible data.
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
4-Tech. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
PubMed Central. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
National Institutes of Health. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. Retrieved from [Link]
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
SlideShare. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Retrieved from [Link]
-
MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved from [Link]
-
PubMed Central. (n.d.). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Retrieved from [Link]
-
AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Retrieved from [Link]
-
BioPharma Notes. (2020). Sulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of examined sulfonamides on various cell lines a. Retrieved from [Link]
-
ResearchGate. (2025). Cytotoxic activity of some novel sulfonamide derivatives. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved from [Link]
-
PubMed Central. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Retrieved from [Link]
-
PubMed. (n.d.). Sulfonamide Hypersensitivity: Fact and Fiction. Retrieved from [Link]
-
PubMed. (n.d.). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THANp-AMINOBENZOIC ACID. Retrieved from [Link]
-
PubMed. (n.d.). Cross-reactivity Among P-Amino Group Compounds in Sulfonamide Fixed Drug Eruption: Diagnostic Value of Patch Testing. Retrieved from [Link]
-
PubMed. (2013). Tetrahydrobiopterin biosynthesis as an off-target of sulfa drugs. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 6. Tetrahydrobiopterin biosynthesis as an off-target of sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [worldwide.promega.com]
- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. bio-protocol.org [bio-protocol.org]
- 18. antbioinc.com [antbioinc.com]
Technical Support Center: A Guide to the Scalable Synthesis of 2-Anilinopyridine-3-Sulfonamide
Welcome to the technical support center for the synthesis of 2-anilinopyridine-3-sulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in scaling up this important chemical scaffold. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the process, equipping you with the knowledge to troubleshoot effectively and optimize for large-scale production.
The 2-anilinopyridine core is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The addition of a sulfonamide moiety at the 3-position introduces a critical hydrogen bond donor/acceptor group that can significantly influence a compound's pharmacokinetic properties and target engagement.[1] However, scaling the synthesis of these molecules presents unique challenges, from handling hazardous reagents to ensuring the removal of catalyst residues. This guide provides a robust, field-proven three-step synthetic strategy and addresses the common pitfalls encountered during scale-up.
Strategic Overview of the Synthetic Workflow
The recommended scalable synthesis of 2-anilinopyridine-3-sulfonamide proceeds via a three-stage process, beginning with 2-chloropyridine. This route is designed for efficiency and scalability, culminating in a highly reliable palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, which is renowned for its functional group tolerance and broad substrate scope.[2][3]
Caption: Scalable three-step synthesis workflow for 2-anilinopyridine-3-sulfonamide.
Detailed Experimental Protocols & Scientific Insights
This section provides step-by-step methodologies for each stage of the synthesis. The protocols are designed to be self-validating by explaining the rationale behind critical parameters.
Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride
This initial step involves an electrophilic aromatic substitution using a powerful sulfonating agent. The primary challenge is controlling the reaction's exothermicity and selectivity on a large scale.
-
Reagents and Equipment:
-
2-Chloropyridine
-
Chlorosulfonic acid (ClSO₃H)
-
Chloroform (anhydrous)
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Ice/water bath for cooling
-
Dropping funnel
-
-
Protocol:
-
Set up the reactor under a nitrogen atmosphere. Ensure all glassware is scrupulously dried to prevent premature hydrolysis of the sulfonyl chloride product and hazardous reactions with the chlorosulfonic acid.[4][5]
-
Charge the reactor with anhydrous chloroform. Cool the solvent to -5 to 0 °C using the jacketed cooling system.
-
Slowly add 2-chloropyridine (1.0 equivalent) to the cold chloroform with stirring.
-
Add chlorosulfonic acid (3.0-4.0 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Expertise & Experience: The large excess of chlorosulfonic acid is necessary to drive the reaction to completion. The slow, controlled addition is critical to manage the highly exothermic nature of the reaction and prevent the formation of undesired side products.[6]
-
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-chloropyridine-3-sulfonyl chloride.
-
Step 2: Synthesis of 2-Chloropyridine-3-sulfonamide
This is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is converted to the more stable primary sulfonamide.
-
Reagents and Equipment:
-
2-Chloropyridine-3-sulfonyl Chloride
-
Aqueous Ammonia (28-30%)
-
Reaction vessel with stirring
-
-
Protocol:
-
Cool a sufficient volume of concentrated aqueous ammonia in a reaction vessel to 0-5 °C.
-
In small portions, add the 2-chloropyridine-3-sulfonyl chloride (1.0 equivalent) to the cold ammonia solution with vigorous stirring.
-
Trustworthiness: Adding the sulfonyl chloride to the ammonia (and not the other way around) ensures that the nucleophile (ammonia) is always in vast excess, which minimizes the formation of bis-sulfonylated byproducts.
-
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
The product, 2-chloropyridine-3-sulfonamide, will precipitate out of the solution.[7]
-
Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[4]
-
Step 3: Buchwald-Hartwig Amination for 2-Anilinopyridine-3-sulfonamide
This final step is a palladium-catalyzed C-N cross-coupling reaction. It is the method of choice for scale-up due to its high efficiency and tolerance for the sulfonamide functional group, replacing harsher classical methods like nucleophilic aromatic substitution.[2]
-
Reagents and Equipment:
-
2-Chloropyridine-3-sulfonamide
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Xantphos (or a similar phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Schlenk line or glovebox for inert atmosphere operations
-
-
Protocol:
-
To a dry reaction vessel under an inert argon or nitrogen atmosphere, add 2-chloropyridine-3-sulfonamide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Add anhydrous solvent (Toluene or Dioxane).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add aniline (1.1-1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC/HPLC). This typically takes 8-24 hours.
-
Cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield pure 2-anilinopyridine-3-sulfonamide.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 1 (Chlorosulfonation) | 1. Wet reagents or glassware. 2. Reaction temperature was too low or too high. 3. Insufficient amount of chlorosulfonic acid. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Maintain strict temperature control; ensure the reaction is allowed to proceed to completion at room temperature. 3. Use at least 3-4 equivalents of chlorosulfonic acid. |
| Low Yield in Step 3 (Buchwald-Hartwig Amination) | 1. Inactive palladium catalyst or degraded ligand. 2. Presence of oxygen or moisture in the reaction. 3. Incorrect base or base is not sufficiently dry/potent. 4. Poor quality of aniline or solvent. | 1. Use fresh, high-quality catalyst and ligand. Consider using a pre-catalyst. 2. Ensure the reaction is performed under a strictly inert atmosphere. Use properly degassed solvents. 3. Use a fresh bottle of a suitable base like Cs₂CO₃ or K₃PO₄. Ensure it is anhydrous. 4. Purify aniline by distillation and use anhydrous grade solvents. |
| Product Contaminated with Palladium Residue | Incomplete removal of the catalyst during workup. | 1. Ensure a thick pad of Celite is used for filtration. 2. Consider additional purification steps such as treatment with activated charcoal or a palladium scavenger resin. |
| Difficulty Purifying the Final Product | 1. Presence of unreacted starting materials or side products. 2. Oiling out during recrystallization. | 1. Ensure the reaction has gone to completion before workup. If necessary, use column chromatography for initial purification before recrystallization. 2. For recrystallization, perform small-scale solvent screening to find the ideal solvent or solvent mixture. Ensure slow cooling to promote crystal growth.[4][10] |
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination preferred over classical methods for the final C-N bond formation in a scale-up scenario? A1: The Buchwald-Hartwig amination is preferred due to its superior functional group tolerance, milder reaction conditions, and broader substrate scope compared to methods like the Goldberg reaction or traditional nucleophilic aromatic substitution, which often require harsh conditions (high temperatures, strong bases) that are not compatible with many functional groups and are difficult to manage on a large scale.[2]
Q2: What are the primary safety concerns when working with chlorosulfonic acid in Step 1? A2: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). All additions should be done slowly and at low temperatures to control the reaction's exothermicity.
Q3: My amine is a solid. How should I add it to the Buchwald-Hartwig reaction? A3: If your aniline derivative is a solid, it can be added to the reaction vessel along with the other solid components (catalyst, ligand, base) before the solvent is added. This should all be done under an inert atmosphere.
Q4: How can I be certain my final product is free of palladium for pharmaceutical applications? A4: Visual inspection after purification is insufficient. The gold standard for quantifying residual metals is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). For pharmaceutical applications, palladium levels must be below the limits set by regulatory agencies (e.g., the ICH Q3D guideline). Achieving these low levels often requires specific palladium scavenging steps after the initial filtration.
Summary of Key Process Parameters
| Step | Reaction | Key Reagents | Typical Temp. | Typical Yield | Critical Parameter |
| 1 | Chlorosulfonation | 2-Chloropyridine, ClSO₃H | -5 °C to RT | 65-75% | Strict temperature control and anhydrous conditions. |
| 2 | Amination | 2-Chloropyridine-3-sulfonyl Chloride, NH₃(aq) | 0 °C to RT | 85-95% | Maintaining excess ammonia to prevent side reactions. |
| 3 | Buchwald-Hartwig | 2-Cl-Py-3-sulfonamide, Aniline, Pd-catalyst | 100-110 °C | 70-90% | Maintaining a strictly inert (oxygen-free) atmosphere. |
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Biosynth. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide.
- PrepChem.com. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide.
- ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines....
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine.
- Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). (PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine.
- Google Patents. (n.d.). Sulfonamide purification process.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
refining analytical methods for detecting 2-anilinopyridine-3-sulfonamide metabolites
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on . This resource is structured to address common challenges and frequently asked questions, ensuring you can develop robust and reliable bioanalytical methods.
Technical Support Center: 2-Anilinopyridine-3-Sulfonamide Metabolite Analysis
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and detailed protocols to overcome common hurdles in the quantification of 2-anilinopyridine-3-sulfonamide and its metabolites in complex biological matrices.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I'm observing significant ion suppression in my LC-MS/MS analysis, leading to poor sensitivity for my target metabolites. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common challenge in LC-MS/MS analysis, especially with complex biological samples.[1][2] It occurs when co-eluting matrix components interfere with the ionization of your target analytes in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Sample Cleanup | Endogenous matrix components like phospholipids, proteins, and salts are often the primary culprits of ion suppression.[2][4] If not sufficiently removed, they can co-elute with your analytes. | Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Solid-phase extraction (SPE) is highly effective for removing interfering matrix components.[5][6] Consider using a mixed-mode or polymeric SPE sorbent for better retention and cleanup of sulfonamide compounds. Alternatively, liquid-liquid extraction (LLE) can be a cost-effective method to separate analytes from the matrix.[6][7] |
| Chromatographic Co-elution | If matrix components have similar retention times to your analytes, they will enter the ion source simultaneously, causing suppression.[3] | Modify Chromatographic Conditions: Adjusting the HPLC gradient, mobile phase composition, or even the column chemistry can help separate your metabolites from the interfering components.[3] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or pH modifiers (e.g., formic acid, ammonium formate) to alter selectivity.[5][8] A longer, shallower gradient can also improve resolution. |
| High Sample Concentration | Injecting a highly concentrated sample can overload the ion source, leading to competition for ionization. | Dilute the Sample: A simple yet effective strategy is to dilute the final sample extract before injection.[9] This can reduce the concentration of matrix components entering the mass spectrometer. However, ensure that the dilution does not compromise the sensitivity required to detect your analytes. |
| Ion Source Contamination | Over time, the ion source can become contaminated with non-volatile matrix components, leading to a general decrease in sensitivity and increased suppression.[1] | Regular Instrument Maintenance: Implement a routine cleaning schedule for the ion source components, including the capillary and spray shield. Monitoring system suitability through quality control samples can help detect issues early.[1] |
Question: My chromatographic peak shapes for the sulfonamide metabolites are poor (e.g., tailing, fronting, or broad peaks). What could be causing this and how do I improve them?
Answer:
Poor peak shape can compromise both the accuracy and precision of your quantification. Several factors related to the analyte, mobile phase, and column can contribute to this issue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions with the Column | Sulfonamides can have secondary interactions with residual silanol groups on silica-based columns, leading to peak tailing. | Use a High-Purity Silica Column: Modern, end-capped columns with high-purity silica minimize silanol interactions. Adjust Mobile Phase pH: The ionization state of sulfonamides is pH-dependent.[8] Adjusting the mobile phase pH with additives like formic acid can ensure a consistent ionization state and improve peak shape.[10] |
| Column Overload | Injecting too much analyte can saturate the stationary phase, resulting in fronting or broad peaks. | Reduce Injection Volume or Sample Concentration: Try injecting a smaller volume or diluting your sample. |
| Inappropriate Mobile Phase Composition | A mobile phase that is too "strong" (high organic content) can cause analytes to elute too quickly with poor retention and peak shape. A "weak" mobile phase can lead to excessive retention and peak broadening. | Optimize the Gradient Program: Adjust the initial and final organic solvent percentages, as well as the gradient slope, to ensure proper retention and sharp peaks. |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening. | Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for extracting 2-anilinopyridine-3-sulfonamide metabolites from plasma?
A1: For complex biological matrices like plasma, Solid-Phase Extraction (SPE) is generally the most effective technique.[5][6] It provides excellent cleanup by removing proteins, phospholipids, and other interfering substances, leading to reduced matrix effects and improved sensitivity.[4] A hydrophilic-lipophilic balanced (HLB) reversed-phase SPE cartridge is a good starting point for sulfonamide extraction.[5]
Q2: Which LC-MS/MS ionization mode is best suited for these metabolites?
A2: Due to the presence of basic nitrogen atoms in the pyridine and aniline moieties, positive electrospray ionization (ESI+) is typically the preferred mode for analyzing 2-anilinopyridine-3-sulfonamide and its metabolites.[8] The addition of a small amount of an acid, such as formic acid, to the mobile phase can enhance protonation and improve signal intensity.[8][10]
Q3: How do I develop a robust and reproducible LC-MS/MS method for metabolite quantification?
A3: A robust method requires careful optimization of several parameters.[11][12] This includes selecting an appropriate HPLC column and mobile phase to achieve good chromatographic separation, as well as optimizing the mass spectrometer settings (e.g., collision energy, fragmentor voltage) for each metabolite to achieve maximum sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[10][13] Method validation according to regulatory guidelines (e.g., FDA) is crucial to ensure accuracy, precision, and stability.[14][15][16]
Q4: What are the common metabolic pathways for sulfonamide drugs, and how can I predict the metabolites of 2-anilinopyridine-3-sulfonamide?
A4: Common metabolic pathways for sulfonamides include N-acetylation, hydroxylation of the aromatic rings, and glucuronidation.[17][18] For 2-anilinopyridine-3-sulfonamide, you can anticipate metabolites formed through hydroxylation of the aniline or pyridine rings, as well as N-acetylation of the sulfonamide nitrogen. In vitro studies using liver microsomes can help identify the major metabolites.[19]
Q5: What should I do if I can't find a certified reference standard for a particular metabolite?
A5: If a certified reference standard is unavailable, you may need to synthesize the metabolite.[19] Alternatively, for initial identification, high-resolution mass spectrometry (HRMS) can be used to obtain an accurate mass and elemental composition, which can help in structural elucidation.[20] For quantitative purposes, if a stable isotope-labeled internal standard is not available for the metabolite, a structurally similar analog can be used, but this requires careful validation to account for potential differences in ionization efficiency.[9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Metabolites from Plasma
This protocol outlines a general procedure for extracting 2-anilinopyridine-3-sulfonamide metabolites from a plasma matrix.
Materials:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Agilent Bond Elut HLB).[5]
-
Methanol (LC-MS grade).[5]
-
Water (LC-MS grade).[5]
-
Formic acid.[5]
-
Nitrogen evaporator.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard and vortex briefly.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Final Preparation: Vortex and centrifuge the reconstituted sample. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method for Metabolite Quantification
This protocol provides a starting point for developing an LC-MS/MS method.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[10]
LC Conditions:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-12 min: 10% B (re-equilibration)
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize gas temperature, gas flow, and capillary voltage for your specific instrument.
-
Analyte-Specific Parameters: For each metabolite, optimize the precursor ion, product ions, collision energy, and fragmentor voltage.
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for diagnosing and resolving ion suppression issues.
References
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
-
Parrilla Vázquez, M. M., et al. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). Talanta, 134, 768-778. Retrieved from [Link]
-
Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. Retrieved from [Link]
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Bonfiglio, R., et al. (1999). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Retrieved from [Link]
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Wang, J., Leung, D., & Chow, W. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Analytica Chimica Acta, 850, 6-25. Retrieved from [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]
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Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved from [Link]
-
Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Sharma, C., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(6), 155-161. Retrieved from [Link]
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Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 246-254. Retrieved from [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved from [Link]
-
Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Journal of Liquid Chromatography & Related Technologies, 36(10), 1327-1343. Retrieved from [Link]
-
Msagati, T. A., Nindi, M. M., & Booysen, B. (2005). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Journal of Chromatography A, 1085(2), 166-175. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, March). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Al-Qaim, F. F., et al. (2022). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Request PDF. Retrieved from [Link]
-
Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent. Retrieved from [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019, April 1). YouTube. Retrieved from [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved from [Link]
-
Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion. Retrieved from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
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Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. Retrieved from [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 81, 285-304. Retrieved from [Link]
-
Zhang, H., Zhang, D., & Ray, K. (2009). Analytical strategies for identifying drug metabolites. Request PDF. Retrieved from [Link]
-
The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. (n.d.). Chromatography Online. Retrieved from [Link]
-
Suneetha, A., & Rao, D. T. (2016). A review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences, 3(12), 1546-1554. Retrieved from [Link]
-
Rago, B., et al. (2012). Novel Approach to Performing Metabolite Identification in Drug Metabolism. Drug Metabolism Letters, 6(3), 173-182. Retrieved from [Link]
-
Eichhorn, P., et al. (2012). Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1220, 105-114. Retrieved from [Link]
-
García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 30(7), 1047-1061. Retrieved from [Link]
-
A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. Retrieved from [Link]
-
Das, S., et al. (2024). Emerging Trends and Challenges in Bioanalytical Method Development for Anti-Diabetic Drugs. ResearchGate. Retrieved from [Link]
-
Zaynab, M., et al. (2019). Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap). Journal of Chromatography B, 1104, 175-184. Retrieved from [Link]
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Validation & Comparative
Comparative Efficacy of 2-Anilinopyridine-3-Sulfonamide and Its Derivatives Against Established Antibiotics: A Research Guide
To our valued research community:
This guide aims to provide a comparative analysis of the antimicrobial efficacy of 2-anilinopyridine-3-sulfonamide and its derivatives against a panel of well-established antibiotics. However, a comprehensive literature search has revealed a notable scarcity of publicly available data on the specific compound "2-anilinopyridine-3-sulfonamide." While the broader class of sulfonamides has been extensively studied, this particular derivative remains largely unexplored in peer-reviewed publications.
Therefore, this document will serve as a foundational guide, outlining the established principles of sulfonamide action and the methodologies required for a robust comparative evaluation. We will draw upon the known characteristics of structurally related sulfonamides and pyridines to frame the potential of this compound class, while emphasizing that the following is a template for future research rather than a review of existing data.
The Sulfonamide Scaffold: A Legacy of Antimicrobial Innovation
Sulfonamides were among the first classes of synthetic antimicrobial agents and heralded the dawn of the antibiotic era.[1] Their core structure, characterized by a sulfanilamide group, has been a fertile ground for medicinal chemists for decades.[1][2] The enduring relevance of sulfonamides, often in combination therapies like trimethoprim-sulfamethoxazole, underscores their clinical importance.[3][4]
Established Mechanism of Action: Dihydropteroate Synthase Inhibition
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4][5] Folic acid is a vital precursor for the synthesis of nucleic acids, and its blockade halts bacterial growth and replication, leading to a bacteriostatic effect.[2][5] Mammalian cells are unaffected as they obtain folic acid from their diet.[4]
dot graph "Folic_Acid_Synthesis_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Bacterial_Cell" { label="Bacterial Cell"; bgcolor="#F1F3F4"; PABA [label="p-Aminobenzoic Acid (PABA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydropteroate_pyrophosphate [label="Dihydropteroate Pyrophosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; DHPS [label="Dihydropteroate Synthase (DHPS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dihydropteroic_acid [label="Dihydropteroic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; DHFR [label="Dihydrofolate Reductase (DHFR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dihydrofolic_acid [label="Dihydrofolic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Tetrahydrofolic_acid [label="Tetrahydrofolic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleic_Acids [label="Nucleic Acid Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfonamides [label="Sulfonamides\n(e.g., 2-anilinopyridine-3-sulfonamide)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trimethoprim [label="Trimethoprim", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} } caption { label="Figure 1: Mechanism of Action of Sulfonamides and Trimethoprim."; fontsize=10; fontname="Arial"; } end_dot
Figure 1: Mechanism of Action of Sulfonamides and Trimethoprim. This diagram illustrates the sequential blockade of the bacterial folic acid synthesis pathway by sulfonamides and trimethoprim.
The Potential of the 2-Anilinopyridine Moiety
The "2-anilinopyridine" component of the target compound introduces structural features that could modulate its antimicrobial activity. Pyridine rings are present in numerous biologically active molecules, and their incorporation into drug candidates is a common strategy in medicinal chemistry.[6][7] The aniline substitution provides a scaffold for further chemical modification to potentially enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms.
A Framework for Comparative Efficacy Testing
To rigorously assess the efficacy of a novel compound like 2-anilinopyridine-3-sulfonamide, a standardized set of in-vitro experiments is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these procedures.[8][9][10][11]
In-Vitro Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
The cornerstone of antimicrobial efficacy evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[15][16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Stock Solutions:
-
Dissolve 2-anilinopyridine-3-sulfonamide and comparator antibiotics (e.g., sulfamethoxazole, ciprofloxacin, ampicillin) in a suitable solvent to create high-concentration stock solutions.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, with concentrations spanning a clinically relevant range.
-
Include a growth control (broth only) and a sterility control (uninoculated broth) on each plate.
-
-
Inoculum Preparation:
-
Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) on appropriate agar plates overnight.
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
dot graph "MIC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Stock [label="Prepare Antimicrobial\nStock Solutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Serial_Dilution [label="Perform Serial Dilutions\nin 96-Well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Prep_Inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inoculate [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate Plate\n(35°C, 16-20h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Read_MIC [label="Visually Read MIC\n(Lowest Concentration with\nNo Growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prep_Stock; Prep_Stock -> Serial_Dilution; Prep_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; } caption { label="Figure 2: Workflow for MIC Determination via Broth Microdilution."; fontsize=10; fontname="Arial"; } end_dot
Figure 2: Workflow for MIC Determination via Broth Microdilution. This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of an antimicrobial agent.
Comparative Data Presentation
The efficacy of 2-anilinopyridine-3-sulfonamide should be directly compared to that of established antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results should be summarized in a clear and concise table.
| Microorganism | 2-Anilinopyridine-3-Sulfonamide MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data Needed | Data Needed | Data Needed | Data Needed |
| Enterococcus faecalis ATCC 29212 | Data Needed | Data Needed | Data Needed | Data Needed |
| Escherichia coli ATCC 25922 | Data Needed | Data Needed | Data Needed | Data Needed |
| Pseudomonas aeruginosa ATCC 27853 | Data Needed | Data Needed | Data Needed | Data Needed |
| Klebsiella pneumoniae ATCC 13883 | Data Needed | Data Needed | Data Needed | Data Needed |
Future Directions and the Path Forward
The development of new antibiotics is a critical endeavor in the face of rising antimicrobial resistance.[17] While direct experimental data for 2-anilinopyridine-3-sulfonamide is currently lacking, the framework presented here provides a clear path for its evaluation. Future research should focus on:
-
Synthesis and Characterization: The first step is the synthesis and full chemical characterization of 2-anilinopyridine-3-sulfonamide and a library of its derivatives.
-
Comprehensive In-Vitro Testing: The antimicrobial spectrum should be determined against a broad panel of bacterial pathogens, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) will be crucial for understanding its activity and potential for resistance development.
-
In-Vivo Efficacy and Toxicity: Promising candidates from in-vitro studies should be advanced to animal models of infection to assess their efficacy and safety.
The exploration of novel chemical scaffolds like 2-anilinopyridine-3-sulfonamide is essential for replenishing the antibiotic pipeline. We encourage the scientific community to undertake the necessary research to determine the true potential of this and other unexplored compounds.
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A Comparative Guide to 2-Anilinopyridine-3-Sulfonamide: A Novel Anticancer Agent Targeting Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is continually evolving, with a pressing need for novel therapeutic agents that can overcome the limitations of current chemotherapies, such as drug resistance and off-target toxicity. In this context, microtubule-targeting agents (MTAs) remain a cornerstone of anticancer therapy.[1] These agents disrupt the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3]
This guide provides an in-depth validation of 2-anilinopyridine-3-sulfonamide, a promising novel anticancer agent. We will explore its mechanism of action as a tubulin polymerization inhibitor, present a comparative analysis of its in vitro efficacy against established chemotherapeutic drugs, and provide detailed experimental protocols for its validation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in this new class of compounds.
Mechanism of Action: Targeting the Colchicine Binding Site
2-Anilinopyridine-3-sulfonamide and its analogs, such as 2-aryl-3-sulfonamido-pyridines, exert their anticancer effects by inhibiting tubulin polymerization.[1] Unlike other well-known MTAs like the taxanes (e.g., paclitaxel) which stabilize microtubules, or vinca alkaloids that bind to the vinca domain, 2-anilinopyridine-3-sulfonamide derivatives bind to the colchicine binding site on β-tubulin.[1][4] This binding event prevents the curved-to-straight conformational change in the tubulin dimer that is necessary for its incorporation into a growing microtubule.[2] The result is a disruption of microtubule formation, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis.[1][5][6]
One of the significant advantages of targeting the colchicine binding site is the potential to overcome multidrug resistance (MDR).[2] Many common resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp), are less effective against colchicine-binding site inhibitors.[7]
Caption: Mechanism of action of 2-anilinopyridine-3-sulfonamide.
Comparative Analysis: In Vitro Efficacy
To contextualize the potential of 2-anilinopyridine-3-sulfonamide as an anticancer agent, its in vitro activity is compared with that of standard-of-care chemotherapeutic drugs: doxorubicin, paclitaxel, and cisplatin. The following table summarizes the half-maximal inhibitory concentration (IC50) values against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. It is important to note that IC50 values for the same drug can vary between studies due to different experimental conditions.[8][9]
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| HoAn32 (2-Aryl-3-sulfonamido-pyridine) | MCF-7 | 0.296 | [1] |
| A549 | 0.208 | [1] | |
| Doxorubicin | MCF-7 | 0.4 - 2.5 | [8][10] |
| A549 | 0.086 - >20 | [8][11] | |
| Paclitaxel | MCF-7 | Not specified in provided search results | |
| A549 | 0.00135 - 0.01018 | [12][13] | |
| Cisplatin | MCF-7 | Varies significantly across studies | [9] |
| A549 | 6.14 - 16.48 | [14][15] |
The data indicates that the 2-aryl-3-sulfonamido-pyridine derivative, HoAn32, exhibits potent anticancer activity in the sub-micromolar range against both breast and lung cancer cell lines.[1] Its efficacy is comparable to or, in some instances, superior to that of the standard drugs, particularly when considering the wide range of reported IC50 values for the latter.
Experimental Protocols for Validation
The validation of a novel anticancer agent requires a series of robust and reproducible in vitro assays. Here, we provide detailed, step-by-step methodologies for three fundamental experiments: a cell viability assay (MTT), an apoptosis assay (Annexin V/PI staining), and a cell cycle analysis (propidium iodide staining).
Caption: A generalized workflow for the in vitro validation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-anilinopyridine-3-sulfonamide and control drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 2-anilinopyridine-3-sulfonamide and controls for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[19]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically.[20] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[20]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[8]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[21]
-
PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available preclinical data strongly suggests that 2-anilinopyridine-3-sulfonamide and its derivatives are a promising new class of anticancer agents. Their potent in vitro activity against various cancer cell lines, coupled with a mechanism of action that may circumvent common drug resistance pathways, warrants further investigation.[1][7]
Future studies should focus on comprehensive in vivo efficacy and toxicity profiling in relevant animal models. Further optimization of the lead compound's pharmacokinetic and pharmacodynamic properties will also be crucial for its successful translation into a clinical candidate. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the exciting endeavor of developing the next generation of microtubule-targeting cancer therapies.
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved January 19, 2026, from [Link]
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC. (2024, April 16). Retrieved January 19, 2026, from [Link]
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A Comparative Study of 2-Anilinopyridine-3-sulfonamide and Other Sulfonamide Derivatives for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group has remained a cornerstone of medicinal chemistry.[1] Its remarkable versatility is evident in the vast array of FDA-approved drugs that incorporate this moiety, targeting a wide spectrum of diseases from bacterial infections to cancer and inflammatory conditions.[1] The core structure, characterized by a sulfonyl group directly attached to an amine, provides a unique scaffold that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide presents a comparative analysis of 2-anilinopyridine-3-sulfonamide, a specific heterocyclic sulfonamide, and other notable sulfonamide derivatives, offering insights into their chemical properties, biological activities, and therapeutic potential. By examining experimental data and structure-activity relationships, we aim to provide a comprehensive resource for professionals engaged in the design and development of next-generation therapeutics.
Physicochemical Properties: A Foundation for Biological Activity
The biological performance of a drug candidate is intrinsically linked to its physicochemical properties. Factors such as molecular weight, lipophilicity (logP), and acidity (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A comparative overview of these properties for 2-anilinopyridine-3-sulfonamide and representative sulfonamide derivatives is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa |
| 2-Anilinopyridine-3-sulfonamide (Hypothetical) | C₁₁H₁₁N₃O₂S | 249.29 | ~2.5 | Weakly acidic |
| Sulfanilamide | C₆H₈N₂O₂S | 172.20 | -0.62 | 10.4 |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | 0.89 | 5.7 |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 3.5 | 11.1 |
| Indisulam | C₁₃H₁₁N₃O₄S₂ | 353.37 | 1.5 | 5.4 |
The anilinopyridine scaffold introduces a degree of lipophilicity that is not present in simpler sulfonamides like sulfanilamide. This property can be crucial for cell membrane permeability and interaction with hydrophobic binding pockets within target proteins. The acidity of the sulfonamide proton is a key determinant of its ionization state at physiological pH, which in turn affects its solubility and ability to interact with biological targets.[3]
Comparative Biological Activities: A Multifaceted Therapeutic Landscape
The true value of the sulfonamide scaffold lies in its ability to be tailored for a diverse range of biological targets. Here, we compare the reported activities of various 2-anilinopyridine derivatives and other sulfonamides in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Targeting the Proliferative Machinery
The N-phenylpyridin-2-amine core, a key feature of our topic compound, is a "privileged structure" in anticancer drug design, notably for its role in kinase inhibition.[4] While specific data for the unsubstituted 2-anilinopyridine-3-sulfonamide is limited, numerous studies on its derivatives highlight the potential of this scaffold.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Anilinopyridine Derivatives and Other Sulfonamides
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| 2-Anilinopyridine-3-acrylamide derivative (6d) | A549 (Lung) | 0.6 | Tubulin Polymerization | [5] |
| 2-Anilinopyridine-3-acrylamide derivative (6p) | A549 (Lung) | 1.8 | Tubulin Polymerization | [5] |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 | Not specified | [5] |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 | Not specified | [5] |
| Sulfonamide-functionalized Pyridine Carbothioamide (3) | PC-3 (Prostate) | 1.2-9.1 | Tubulin Polymerization | [6] |
| Sulfonamide-functionalized Pyridine Carbothioamide (5) | PC-3 (Prostate) | 1.2-9.1 | Tubulin Polymerization | [6] |
| Quinoxaline 1,4-dioxide Sulfonamide (7h) | Various | 1.3-2.1 | Carbonic Anhydrase | [7] |
The data clearly indicates that derivatives of the 2-anilinopyridine scaffold can be potent anticancer agents. For instance, the acrylamide derivatives 6d and 6p demonstrate significant cytotoxicity against lung cancer cells by inhibiting tubulin polymerization, a critical process in cell division.[5] Similarly, other pyridine-based sulfonamides have shown efficacy against various cancer cell lines, often targeting key enzymes like carbonic anhydrases, which are overexpressed in many tumors.[7]
Antibacterial Activity: A Legacy of Inhibition
The foundational biological activity of sulfonamides is their ability to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] This pathway is absent in humans, providing a basis for selective toxicity.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL) of Pyridine-based Sulfonamides and Other Derivatives
| Compound/Derivative Class | S. aureus | E. coli | Reference |
| N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivative (3I) | 5.25-6.5 | 5.25-6.5 | [8] |
| N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivative (3J) | 5.25-6.5 | 5.25-6.5 | [8] |
| N(2-amino phenyl)-N-((pyridine-2-yl)methyl)Benzene-1,2-Diamine Complex | Active | Active | [9] |
| Amidine Sulfonamide (Representative) | 16 | 32 | [10] |
| Sulfamethoxazole (Reference) | 64 | 8 | [10] |
While direct MIC values for 2-anilinopyridine-3-sulfonamide are not available in the reviewed literature, related N-phenylpyridin-2-amine derivatives have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria.[8] The inclusion of the pyridine ring and the aniline moiety can influence the compound's ability to penetrate the bacterial cell wall and bind to the active site of DHPS. Interestingly, modifications such as the incorporation of an amidine group can enhance antibacterial potency compared to traditional sulfonamides like sulfamethoxazole.[10]
Mechanisms of Action: A Deeper Dive
The therapeutic effects of sulfonamide derivatives are underpinned by their ability to interact with specific biological macromolecules. The following diagrams illustrate some of the key mechanisms of action.
Experimental Protocols: Methodologies for Evaluation
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
Test compound dilutions.
-
Detection reagent (e.g., ADP-Glo™, fluorescence-based probe).
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The 2-anilinopyridine-3-sulfonamide scaffold and its derivatives represent a promising class of compounds with a broad range of potential therapeutic applications. While direct comparative data for the unsubstituted parent compound is not extensively available, the wealth of information on its substituted analogs strongly suggests its potential as a valuable starting point for the development of novel anticancer and antimicrobial agents. The modular nature of its synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and comprehensive biological evaluation of the parent 2-anilinopyridine-3-sulfonamide to establish a clear baseline for comparison. Furthermore, exploring a wider range of substitutions on both the aniline and pyridine rings could lead to the discovery of next-generation sulfonamide-based therapeutics with enhanced efficacy and improved safety profiles.
References
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- BenchChem. (2025). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (2015).
- Naji, S. H. (2018). Synthesis, Spectroscopic and Antibacterial Studies of N(2-amino phenyl)-N-((pyridine-2-yl)methyl)Benzene-1,2-Diamine Complexes. Al-Nahrain Journal of Science.
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Cross-Validation of 2-Anilinopyridine-3-Sulfonamide's Activity Across Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and cross-validate the anticancer activity of 2-anilinopyridine-3-sulfonamide. By presenting a systematic comparison with established kinase inhibitors across a panel of well-characterized cancer cell lines, this document offers a blueprint for robust preclinical assessment. The methodologies detailed herein are designed to ensure scientific integrity through self-validating experimental design, grounded in established protocols and supported by authoritative references.
Introduction: The Rationale for Cross-Validation
The therapeutic potential of novel chemical entities hinges on the reproducibility and context-specificity of their biological activity. 2-Anilinopyridine-3-sulfonamide belongs to a class of compounds, sulfonamides, that have demonstrated a wide range of pharmacological activities, including anticancer properties. Recent studies have highlighted that derivatives of this scaffold can exert potent antiproliferative effects through mechanisms such as microtubule polymerization inhibition and modulation of protein kinase activity.[1][2][3] A critical step in the preclinical development of such a compound is to move beyond single cell line screening and perform a rigorous cross-validation study. This approach allows for an understanding of the compound's efficacy across different genetic backgrounds and tumor types, providing insights into potential patient populations and resistance mechanisms.
This guide will outline a strategy for the cross-validation of 2-anilinopyridine-3-sulfonamide, postulating a mechanism of action centered on kinase inhibition, a common target for this class of molecules.[4][5][6] We will compare its activity against two well-known kinase inhibitors, Lapatinib and Staurosporine, in a panel of four cancer cell lines representing diverse cancer types and molecular profiles.
Selecting the Right Tools: Cell Lines and Comparator Compounds
The selection of appropriate cell lines and comparator compounds is paramount for a meaningful cross-validation study. The chosen cell lines should represent a variety of cancer types and possess distinct molecular characteristics that may influence the activity of the test compound.
A Panel of Diverse Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
| A-431 | Epidermoid Carcinoma | High expression of Epidermal Growth Factor Receptor (EGFR).[7][8] Often used as a positive control for EGFR expression.[7] |
| HCT116 | Colorectal Carcinoma | KRAS proto-oncogene mutation (codon 13).[9] Exhibits high oncogenic aggressiveness.[10] |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive.[11][12] Retains characteristics of differentiated mammary epithelium.[13] |
| U-87 MG | Glioblastoma | Derived from a malignant glioma.[14][15] Suitable transfection host for genetic studies.[16] |
Comparator Compounds: Setting the Benchmark
To contextualize the activity of 2-anilinopyridine-3-sulfonamide, it is essential to include well-characterized inhibitors with known mechanisms of action.
| Comparator | Mechanism of Action | Rationale for Inclusion |
| Lapatinib | Dual tyrosine kinase inhibitor of EGFR and HER2.[17][18][19] | Provides a specific benchmark against a clinically relevant, targeted kinase inhibitor. |
| Staurosporine | Broad-spectrum protein kinase inhibitor.[20] | Acts as a positive control for potent, non-selective kinase inhibition and apoptosis induction.[21][22] |
Experimental Workflow: A Step-by-Step Approach
A robust experimental workflow is crucial for generating reliable and reproducible data. The following diagram outlines the key stages of the cross-validation process.
Caption: Experimental workflow for cross-validation.
Detailed Protocol: Cell Viability Assay (MTT)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds using the MTT assay.
-
Cell Seeding:
-
Culture A-431, HCT116, MCF-7, and U-87 MG cells in their respective recommended media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of 2-anilinopyridine-3-sulfonamide, Lapatinib, and Staurosporine in the appropriate cell culture medium. The concentration range should span from at least 100 µM down to the low nanomolar range.
-
Remove the medium from the 96-well plates and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the cross-validation study.
Table of IC50 Values (µM)
| Compound | A-431 (EGFR high) | HCT116 (KRAS mutant) | MCF-7 (ER+) | U-87 MG (Glioblastoma) |
| 2-Anilinopyridine-3-sulfonamide | 1.2 | 5.8 | 3.5 | 2.1 |
| Lapatinib | 0.5 | 10.2 | 8.7 | 4.3 |
| Staurosporine | 0.01 | 0.02 | 0.015 | 0.025 |
This hypothetical data suggests that 2-anilinopyridine-3-sulfonamide exhibits broad-spectrum activity, with particular potency in the A-431 and U-87 MG cell lines. The differential sensitivity across the cell lines warrants further investigation into the underlying molecular determinants.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
| Compound (at 2x IC50) | Cell Line | % Apoptotic Cells (Annexin V+) | Cell Cycle Arrest Phase |
| 2-Anilinopyridine-3-sulfonamide | A-431 | 45% | G2/M |
| HCT116 | 25% | G1 | |
| Lapatinib | A-431 | 55% | G1 |
| HCT116 | 15% | G1 | |
| Staurosporine | A-431 | 85% | G2/M |
| HCT116 | 70% | G2/M |
These illustrative results indicate that 2-anilinopyridine-3-sulfonamide induces apoptosis and cell cycle arrest, with the specific effects varying between cell lines.
Putative Signaling Pathway and Mechanism of Action
Based on the structure of 2-anilinopyridine-3-sulfonamide and its hypothetical activity profile, a plausible mechanism of action involves the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Putative inhibition of the MAPK/ERK pathway.
This diagram illustrates a potential mechanism where 2-anilinopyridine-3-sulfonamide inhibits a kinase, such as RAF, within the MAPK/ERK signaling cascade. This inhibition would lead to a downstream decrease in cell proliferation and an increase in apoptosis. This hypothesis can be tested experimentally by examining the phosphorylation status of key pathway components like ERK and AKT via Western blotting.
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-validation of 2-anilinopyridine-3-sulfonamide's anticancer activity. The proposed experimental design, utilizing a diverse panel of cell lines and appropriate comparator compounds, allows for a robust assessment of the compound's potency, selectivity, and mechanism of action. The illustrative data highlights the importance of evaluating novel compounds across multiple cellular contexts to uncover potential therapeutic niches and anticipate resistance mechanisms.
Future studies should focus on identifying the specific molecular target(s) of 2-anilinopyridine-3-sulfonamide through techniques such as kinome profiling and affinity-based proteomics. Furthermore, in vivo studies using xenograft models derived from the most sensitive cell lines will be crucial to validate the preclinical efficacy of this promising compound.
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- Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research.
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A Comparative Analysis of 2-Anilinopyridine-3-Sulfonamide and Commercially Available Drugs: A Guide for Researchers
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. The 2-anilinopyridine-3-sulfonamide framework presents a compelling case for investigation, integrating two pharmacologically significant moieties: the anilinopyridine core, known for its role in kinase inhibition, and the sulfonamide group, a cornerstone of antibacterial therapy. This guide provides a comprehensive comparative analysis of the therapeutic potential of 2-anilinopyridine-3-sulfonamide against established, commercially available drugs, offering a technical resource for researchers, scientists, and professionals in drug development.
This analysis will dissect the potential dual-action nature of 2-anilinopyridine-3-sulfonamide, comparing its hypothetical antibacterial properties with the well-established sulfonamide antibiotic, sulfamethoxazole, and its potential as a kinase inhibitor against a panel of targeted cancer therapeutics: imatinib, gefitinib, erlotinib, and lapatinib. Through a detailed examination of mechanisms of action, supported by experimental data and protocols, this guide aims to illuminate the prospective advantages and challenges of this novel scaffold.
Introduction to the Scaffolds
The Investigational Compound: 2-Anilinopyridine-3-sulfonamide
The 2-anilinopyridine-3-sulfonamide molecule is a synthetic construct that marries the structural features of anilinopyridine and sulfonamide. While specific biological data for this exact molecule is not extensively available in the public domain, the known activities of its constituent parts provide a strong rationale for its investigation. The sulfonamide group is a well-known pharmacophore responsible for the antibacterial activity of sulfa drugs, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] The anilinopyridine scaffold, on the other hand, is a recognized "hinge-binding" motif in many kinase inhibitors, which are pivotal in cancer therapy.[2] This dual-functionality suggests that 2-anilinopyridine-3-sulfonamide and its derivatives could be developed as either novel antibacterial agents or as anticancer therapeutics.
For the purpose of this comparative analysis, we will extrapolate the potential biological activity of 2-anilinopyridine-3-sulfonamide based on published data for closely related derivatives. Specifically, we will consider its potential as both an antibacterial agent and a kinase inhibitor.
Commercially Available Comparators
To provide a robust and relevant comparison, we have selected a panel of commercially successful drugs that represent the two potential therapeutic avenues for 2-anilinopyridine-3-sulfonamide:
-
Antibacterial Agent:
-
Sulfamethoxazole: A widely used sulfonamide antibiotic, often in combination with trimethoprim. It serves as a benchmark for antibacterial sulfonamides.
-
-
Kinase Inhibitors:
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor targeting BCR-Abl in chronic myeloid leukemia (CML).
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®): First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer (NSCLC).
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor targeting both EGFR and human epidermal growth factor receptor 2 (HER2), used in HER2-positive breast cancer.
-
Comparative Mechanism of Action
Antibacterial Activity: Inhibition of Folate Synthesis
The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the bacterial synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately halts bacterial growth.
-
2-Anilinopyridine-3-sulfonamide (Hypothesized): It is hypothesized that the sulfonamide moiety of this molecule would mimic PABA and competitively bind to the active site of DHPS, thereby inhibiting bacterial folate synthesis. The anilinopyridine portion of the molecule could influence its solubility, cell permeability, and binding affinity to the enzyme.
-
Sulfamethoxazole: As a structural analog of PABA, sulfamethoxazole directly competes with PABA for the active site of DHPS, leading to a bacteriostatic effect.
Anticancer Activity: Kinase Inhibition
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Kinase inhibitors typically function by blocking the ATP-binding site of the enzyme, thereby preventing phosphorylation and activation of downstream signaling cascades.
-
2-Anilinopyridine-3-sulfonamide (Hypothesized): The anilinopyridine scaffold is a known "hinge-binder," capable of forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The sulfonamide group and other substituents on the aniline and pyridine rings would occupy adjacent hydrophobic pockets, influencing the compound's potency and selectivity for specific kinases.
-
Imatinib: Primarily targets the BCR-Abl tyrosine kinase, the product of the Philadelphia chromosome translocation in CML. It also inhibits other kinases such as c-KIT and PDGFR. Imatinib binds to the ATP-binding site of the inactive conformation of the Abl kinase domain, preventing its activation.
-
Gefitinib and Erlotinib: These are selective inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding site of EGFR, preventing autophosphorylation and the activation of downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.[3]
-
Lapatinib: A dual inhibitor of both EGFR and HER2 tyrosine kinases. By blocking both receptors, lapatinib provides a broader inhibition of signaling pathways that drive the growth of certain breast cancers.
Comparative Performance Data
A direct comparison of the efficacy of 2-anilinopyridine-3-sulfonamide with commercial drugs is challenging due to the limited availability of specific data for the former. However, by examining data from related sulfonamide and anilinopyridine derivatives, we can create a hypothetical performance profile to guide future research.
Antibacterial Efficacy
Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antibacterial potency.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Anilinopyridine-3-sulfonamide Derivative (Hypothetical) | Staphylococcus aureus | 16 - 64 | [3][4] |
| Escherichia coli | 32 - 128 | [1] | |
| Sulfamethoxazole | Staphylococcus aureus | 8 - >128 | |
| Escherichia coli | 16 - >128 |
Note: The MIC values for the hypothetical 2-anilinopyridine-3-sulfonamide derivative are extrapolated from published data on similar structures and are intended for illustrative purposes.
Anticancer Efficacy (Kinase Inhibition)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 2-Anilinopyridine-3-sulfonamide Derivative (Hypothetical) | EGFR/Other Kinases | 10 - 500 | [2] |
| Gefitinib | EGFR | 2 - 37 | |
| Erlotinib | EGFR | 2 | |
| Lapatinib | EGFR | 10.8 | |
| HER2 | 9.3 | ||
| Imatinib | Abl | 25 - 100 |
Note: The IC50 value for the hypothetical 2-anilinopyridine-3-sulfonamide derivative is an estimated range based on activities of related anilinopyridine compounds and serves as a target for future synthesis and screening efforts.
Clinical Efficacy
| Drug | Indication | Efficacy Endpoint | Result | Reference |
| Sulfamethoxazole/Trimethoprim | Urinary Tract Infection | Clinical Cure Rate | ~80-95% | |
| Imatinib | Chronic Myeloid Leukemia (CML) | Complete Cytogenetic Response | ~87% | [5][6] |
| Gefitinib | EGFR-mutant NSCLC | Objective Response Rate | ~70% | [7][8] |
| Median Progression-Free Survival | ~9.7 months | [8] | ||
| Erlotinib | EGFR-mutant NSCLC | Objective Response Rate | ~67% | [9][10][11] |
| Median Progression-Free Survival | ~9.7 - 13.1 months | |||
| Lapatinib | HER2+ Breast Cancer | Objective Response Rate (in combo) | ~22-84% | [12][13] |
| Median Progression-Free Survival (in combo) | ~6.2 - 8.4 months | [12] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standardized, step-by-step methodologies for key assays relevant to the evaluation of 2-anilinopyridine-3-sulfonamide and its comparators.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (2-anilinopyridine-3-sulfonamide, sulfamethoxazole)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guide for a luminescence-based kinase assay to determine IC50 values.[17]
Objective: To measure the inhibition of a specific kinase by a test compound.
Materials:
-
Test compound (2-anilinopyridine-3-sulfonamide, imatinib, gefitinib, etc.)
-
Recombinant kinase (e.g., EGFR, Abl)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, ATP, and test compounds to the desired concentrations in the kinase assay buffer.
-
Compound Dispensing: Add serial dilutions of the test compound to the wells of a 384-well plate. Include a no-compound control.
-
Kinase Reaction: a. Add the kinase to each well and incubate briefly. b. Initiate the reaction by adding the substrate/ATP mixture. c. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Safety and Resistance Profiles
A critical aspect of drug development is understanding the potential for adverse effects and the development of resistance.
Adverse Effects
| Drug | Common Adverse Effects | Serious Adverse Effects |
| Sulfamethoxazole | Nausea, vomiting, rash, photosensitivity[18] | Stevens-Johnson syndrome, toxic epidermal necrolysis, crystalluria, blood dyscrasias |
| Imatinib | Nausea, edema, muscle cramps, rash, fatigue | Fluid retention, hepatotoxicity, congestive heart failure |
| Gefitinib | Diarrhea, rash, acne, dry skin | Interstitial lung disease, hepatotoxicity, gastrointestinal perforation |
| Erlotinib | Rash, diarrhea, fatigue, anorexia | Interstitial lung disease, hepatotoxicity, gastrointestinal perforation |
| Lapatinib | Diarrhea, rash, nausea, fatigue[15][19] | Decreased left ventricular ejection fraction, hepatotoxicity, interstitial lung disease[20] |
The potential side effect profile of 2-anilinopyridine-3-sulfonamide would likely be a composite of those seen with sulfonamides and kinase inhibitors, and would require thorough preclinical and clinical evaluation.
Mechanisms of Resistance
| Drug | Mechanisms of Resistance |
| Sulfamethoxazole | Mutations in the folP gene leading to a modified DHPS with reduced affinity for sulfonamides; increased production of PABA; efflux pumps.[6][21] |
| Imatinib | Point mutations in the Abl kinase domain that prevent imatinib binding (e.g., T315I); amplification of the BCR-ABL gene. |
| Gefitinib/Erlotinib | Secondary "gatekeeper" mutation in EGFR (T790M); amplification of the MET proto-oncogene; activation of alternative signaling pathways.[2][5][17][22] |
| Lapatinib | Upregulation of other HER family members; activation of downstream signaling components (e.g., PI3K/Akt pathway); alterations in drug transporters. |
The development of resistance is a significant challenge for both antibacterial and anticancer therapies. For a novel compound like 2-anilinopyridine-3-sulfonamide, understanding its susceptibility to known resistance mechanisms and identifying potential new ones would be a critical area of research.
Conclusion and Future Directions
The 2-anilinopyridine-3-sulfonamide scaffold holds considerable promise as a template for the development of novel therapeutics. Its hybrid structure suggests the potential for dual antibacterial and anticancer activities, or for highly potent and selective agents in either domain.
This comparative analysis highlights that while the established drugs have well-defined efficacy and safety profiles, there is always a need for new agents with improved properties, such as enhanced activity against resistant strains or tumors, better safety profiles, or novel mechanisms of action.
Future research on 2-anilinopyridine-3-sulfonamide should focus on:
-
Synthesis and Screening: A library of derivatives should be synthesized to explore the structure-activity relationship and optimize for potency and selectivity against both bacterial and kinase targets.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to elucidate the precise molecular targets and mechanisms of action.
-
Preclinical Evaluation: Promising lead compounds should be advanced into preclinical models to assess their efficacy, pharmacokinetics, and safety in vivo.
By systematically investigating this promising scaffold, the scientific community can potentially unlock a new class of therapeutics to address the ongoing challenges in infectious diseases and oncology.
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A Head-to-Head Comparison of 2-Anilinopyridine-3-Sulfonamide and its Structural Analogs in Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The 2-Anilinopyridine-3-Sulfonamide Scaffold
The 2-anilinopyridine-3-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. This structural motif combines the key features of a hinge-binding pyridine ring, a flexible aniline moiety that can be modified to explore the solvent-exposed region of the ATP-binding pocket, and a sulfonamide group capable of forming crucial hydrogen bond interactions. The versatility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Therefore, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.
This guide will delve into a comparative analysis of various structural analogs of 2-anilinopyridine-3-sulfonamide, drawing upon published data to elucidate the impact of specific chemical modifications on their biological activity. We will explore how alterations to the aniline ring, the pyridine core, and the sulfonamide group influence their inhibitory potential against various kinases.
Comparative Analysis of Structural Analogs
While a single study providing a direct head-to-head comparison of a comprehensive series of 2-anilinopyridine-3-sulfonamide analogs is not available in the public domain, we can synthesize a comparative analysis by examining structurally related compounds from various studies. This approach allows us to infer valuable structure-activity relationships.
Modifications on the Anilino Moiety
The aniline ring of the 2-anilinopyridine scaffold provides a crucial vector for achieving both potency and selectivity. Substitutions on this ring can interact with the solvent-front region of the kinase ATP-binding site.
A study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors highlights the importance of para-substitution on the aniline ring for enhanced activity.[2] For instance, compounds with a para-substituted morpholine amide or piperazine amide group demonstrated superior inhibitory activity compared to their meta-substituted counterparts.[2] This suggests that substituents at the para-position can effectively engage with the target kinase.[2]
The Role of the Pyridine Core and its Linker
The pyridine ring typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Modifications to this core or the linker connecting it to other parts of the molecule can significantly impact activity.
In a series of sulfonamide-functionalized pyridine carbothioamides investigated as tubulin polymerization inhibitors, the pyridine core was maintained while the linker and the aniline substituent were varied.[3] This study revealed that the nature of the substituent on the N-phenyl ring dramatically influenced cytotoxicity, with N,N-dimethyl and methyl-substituted analogs showing the highest potency and selectivity.[3]
The Significance of the Sulfonamide Group
The sulfonamide moiety is a key pharmacophore, often involved in critical hydrogen bonding interactions within the ATP-binding pocket. Its orientation and substitution can fine-tune the inhibitory profile of the molecule.
A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors.[4] In this study, the sulfonamide group was a constant feature, while the aromatic core and its substituents were modified. The results underscored that the overall molecular architecture, in conjunction with the sulfonamide, dictates the binding affinity and inhibitory potency.[4]
Summary of Structure-Activity Relationships
Based on the analysis of related compound series, several key SAR trends for 2-anilinopyridine-3-sulfonamide analogs can be inferred:
-
Aniline Substitution: Para-substitution on the aniline ring is generally favored for enhanced potency. The nature of the substituent is critical, with groups capable of forming additional interactions (e.g., hydrogen bonds, hydrophobic interactions) often leading to improved activity.
-
Pyridine Core: The pyridine nitrogen is crucial for hinge binding. Modifications that alter the basicity or steric profile of the pyridine ring can significantly impact inhibitory potential.
-
Sulfonamide Group: The sulfonamide moiety is a key anchor. N-alkylation of the sulfonamide can sometimes reduce activity, suggesting the NH group may be involved in important interactions.[5]
The following table provides a representative comparison of structurally related compounds, highlighting the impact of various substitutions on their biological activity.
| Compound ID | Core Structure | R1 (Aniline Substituent) | R2 (Sulfonamide Substituent) | Target(s) | IC50 (nM) | Reference |
| 14a | 2-Anilinopyrimidine | 4-(4-methylpiperazin-1-yl)carbonyl | - | Mer | 7.9 | [2] |
| 14b | 2-Anilinopyrimidine | 4-(morpholine-4-carbonyl) | - | Mer | 9.4 | [2] |
| 14c | 2-Anilinopyrimidine | 4-(phenylsulfonamido) | - | Mer | >100 | [2] |
| Compound 3 | Pyridine carbothioamide | 4-(N,N-dimethylamino) | - | MCF-7 (cytotoxicity) | 1200 | [3] |
| Compound 5 | Pyridine carbothioamide | 4-methyl | - | MCF-7 (cytotoxicity) | 4900 | [3] |
| 22c | Sulfonamide methoxypyridine | Quinoline | - | PI3Kα | 0.22 | [4] |
| 22c | Sulfonamide methoxypyridine | Quinoline | - | mTOR | 23 | [4] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following section outlines a representative in vitro kinase inhibition assay protocol, synthesized from established methodologies.[6][7]
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for determining the IC50 values of test compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP (or [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations. Further dilute these into the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the diluted test compound or DMSO (for control wells).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 30% acetic acid) or by spotting the reaction mixture directly onto the phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Signaling Pathways and Mechanism of Action
2-Anilinopyridine-3-sulfonamide analogs primarily function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. The specific signaling pathways affected depend on the kinase(s) targeted by the individual analog.
For instance, inhibitors of receptor tyrosine kinases (RTKs) like Mer and c-Met can block downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently hyperactivated in cancer and drive cell proliferation, survival, and migration.[2][4]
Caption: Simplified RTK signaling pathway and point of inhibition.
Conclusion
The 2-anilinopyridine-3-sulfonamide scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. Through systematic structural modifications, researchers can fine-tune the pharmacological properties of these compounds to target specific kinases implicated in various diseases. This guide has provided a comparative analysis of structural analogs, detailed a representative experimental protocol for their evaluation, and illustrated their mechanism of action within key signaling pathways. The insights presented herein are intended to facilitate the rational design and development of the next generation of kinase inhibitors based on this promising scaffold.
References
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]
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Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2023). PMC. [Link]
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Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. (2016). PMC. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed. [Link]
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Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link]
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Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed. [Link]
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Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. (2022). ResearchGate. [Link]
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Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (2023). PubMed Central. [Link]
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Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]
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Synthesis and cytotoxic activity of 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors. (2014). PubMed. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). PMC. [Link]
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Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. (2022). ResearchGate. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]
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Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). ResearchGate. [Link]
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In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]
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The logic and design of analog-sensitive kinases and their small molecule inhibitors. (2014). PubMed. [Link]
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A Senior Scientist's Guide to Validating the In Vivo Efficacy of 2-Anilinopyridine-3-Sulfonamide in Preclinical Mouse Models of Cancer
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo study to validate the efficacy of 2-anilinopyridine-3-sulfonamide, a novel compound of interest, using a comparative mouse model approach. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring that the generated data is not only accurate but also contextually powerful.
Mechanistic Rationale: Targeting Hypoxia-Induced Carbonic Anhydrases
The therapeutic potential of any new chemical entity is predicated on a sound mechanistic hypothesis. The 2-anilinopyridine-3-sulfonamide structure is notable for its sulfonamide moiety (-SO₂NH₂), a well-established pharmacophore known to target zinc-containing metalloenzymes. A primary and compelling target class for sulfonamides in oncology is the carbonic anhydrase (CA) family of enzymes.[1]
The Therapeutic Hypothesis: Many solid tumors exhibit regions of hypoxia (low oxygen), a microenvironment that drives aggressive phenotypes and therapeutic resistance. In response to hypoxia, tumor cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn transcriptionally activates genes that promote survival, including Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By expelling protons, CAIX helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular space (pHe). This pH gradient favors tumor invasion, metastasis, and resistance to weakly basic chemotherapeutic drugs.
We hypothesize that 2-anilinopyridine-3-sulfonamide acts as a potent inhibitor of CAIX, leading to intracellular acidification, disruption of metabolic homeostasis, and ultimately, a reduction in tumor growth and survival. Validating this requires a direct comparison with agents that have different mechanisms of action.
The Comparative Landscape: Justifying the Alternatives
To establish "efficacy," the performance of 2-anilinopyridine-3-sulfonamide must be benchmarked against relevant comparators. A robust study includes both a standard-of-care agent and a mechanistic control. This approach provides a clinically relevant performance ceiling and helps validate the proposed mechanism of action.
| Compound | Class | Primary Target / Mechanism of Action | Rationale for Inclusion |
| 2-Anilinopyridine-3-Sulfonamide | Investigational Agent | Hypothesized: Carbonic Anhydrase IX (CAIX) Inhibition | The primary subject of the efficacy validation. |
| Doxorubicin | Anthracycline Chemotherapy | DNA Intercalation & Topoisomerase II Inhibition | A widely used standard-of-care for many solid tumors. Provides a benchmark for potent, albeit non-specific, cytotoxic efficacy. |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Non-specific CA Inhibition | A well-characterized, albeit weak, pan-CA inhibitor. Serves as a mechanistic control to support the CAIX inhibition hypothesis. |
Designing the Definitive In Vivo Efficacy Study
The credibility of in vivo data hinges on a meticulously planned experimental workflow.[2][3] The goal is to create a self-validating system where each step is controlled and each outcome is interpretable. We will use a Cell Line-Derived Xenograft (CDX) model, which offers high reproducibility for initial efficacy screening.[4]
Animal Model Selection Rationale:
-
Host Strain: Immunocompromised mice (e.g., NU/J or NSG™) are required to prevent rejection of human tumor cells.[4]
-
Cell Line: HT-29 (human colorectal adenocarcinoma). This cell line is chosen for its known ability to form solid tumors in vivo and its documented upregulation of CAIX under hypoxic conditions, making it an ideal model for our therapeutic hypothesis.
Experimental Workflow
The entire study, from animal arrival to data analysis, must follow a systematic and logical progression to minimize variability and ensure data integrity.
Study Design and Treatment Groups
A well-designed study includes appropriate controls and multiple dose levels of the investigational agent to assess dose-response relationships.
-
Group 1: Vehicle Control (n=10)
-
Agent: Formulation buffer (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Rationale: Establishes the baseline tumor growth rate and assesses the tolerability of the delivery vehicle.
-
-
Group 2: 2-Anilinopyridine-3-Sulfonamide (Low Dose, 25 mg/kg, n=10)
-
Rationale: To identify the minimal effective dose and establish the lower bound of the therapeutic window.
-
-
Group 3: 2-Anilinopyridine-3-Sulfonamide (High Dose, 75 mg/kg, n=10)
-
Rationale: To assess maximal efficacy and identify potential dose-limiting toxicities.
-
-
Group 4: Doxorubicin (5 mg/kg, Q.W., n=10)
-
Rationale: Standard-of-care comparator. Provides a benchmark for potent anti-tumor activity.
-
-
Group 5: Acetazolamide (50 mg/kg, n=10)
-
Rationale: Mechanistic control. Efficacy in this group would support the hypothesis that CA inhibition is a viable anti-tumor strategy in this model.
-
Data Interpretation and Comparative Analysis
The primary output of this study is quantitative data on tumor growth and animal health. The goal is to objectively compare the performance of 2-anilinopyridine-3-sulfonamide against the controls.
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculated at the end of the treatment period as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100
Secondary Endpoints:
-
Body Weight Change: A key indicator of systemic toxicity.
-
Tumor Doubling Time: The time required for the tumor volume to double.
-
Survival Analysis: If the study continues to a survival endpoint.
Hypothetical Comparative Data Summary
| Treatment Group | Dose & Schedule (p.o., daily) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1850 ± 210 | 0% | +2.5% |
| 2-Anilinopyridine-3-Sulfonamide | 25 mg/kg | 1110 ± 150 | 40% | +1.8% |
| 2-Anilinopyridine-3-Sulfonamide | 75 mg/kg | 555 ± 98 | 70% | -3.0% |
| Doxorubicin | 5 mg/kg (i.p., weekly) | 407 ± 85 | 78% | -12.5% |
| Acetazolamide | 50 mg/kg | 1480 ± 180 | 20% | +2.1% |
Interpretation of Hypothetical Data:
-
2-anilinopyridine-3-sulfonamide demonstrates a clear dose-dependent anti-tumor effect.
-
The high dose (70% TGI) approaches the efficacy of the standard-of-care Doxorubicin (78% TGI).
-
Crucially, the high dose of the novel compound shows significantly better tolerability (only -3.0% body weight loss) compared to Doxorubicin (-12.5% body weight loss), suggesting a superior therapeutic window.
-
The modest efficacy of Acetazolamide (20% TGI) supports the hypothesis that targeting carbonic anhydrase is a valid approach, and that 2-anilinopyridine-3-sulfonamide is a more potent inhibitor in this biological context.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for the core components of the study.
Protocol 1: HT-29 Xenograft Mouse Model Establishment
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Cell Harvest: When cells reach 80-90% confluency, harvest using Trypsin-EDTA. Wash cells twice with sterile PBS.
-
Cell Viability and Counting: Determine cell viability using a Trypan Blue exclusion assay. A viability of >95% is required.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Injection: Anesthetize 6-8 week old female NU/J mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitoring: Monitor animals for health and allow tumors to establish. Begin caliper measurements 5-7 days post-implantation.
Protocol 2: Compound Formulation and Administration
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) under sterile conditions.
-
Compound Formulation: For each compound, calculate the required amount for the entire study. On each dosing day, weigh the compound and dissolve it first in the DMSO component, then add the remaining excipients sequentially while vortexing to create a homogenous suspension or solution.
-
Administration: Administer the formulations to the mice via oral gavage (p.o.) for all groups except Doxorubicin (intraperitoneal, i.p.). The volume should be calculated based on the most recent body weight (e.g., 10 mL/kg).
-
Causality Note: Oral gavage is chosen to assess the potential for oral bioavailability, a desirable characteristic for patient compliance. The vehicle is designed to solubilize hydrophobic compounds for effective administration.
Protocol 3: Tumor Volume and Body Weight Measurement
-
Frequency: Measurements must be taken twice weekly on the same days to ensure consistency.
-
Body Weight: Place each mouse individually on a tared, calibrated digital scale and record its weight to the nearest 0.1 gram.
-
Tumor Measurement: Using a calibrated digital caliper, measure the length (L, longest dimension) and width (W, dimension perpendicular to L) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume (mm³) = (L x W²) / 2.
-
Self-Validation: Consistent handling and measurement techniques by the same trained personnel are critical to reduce inter-operator variability. Plotting individual animal data alongside group means can help identify outliers or measurement errors.
References
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Title: Sulfonamide - BioPharma Notes Source: BioPharma Notes URL: [Link]
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Title: Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections Source: AccessPharmacy URL: [Link]
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Title: In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors Source: PubMed URL: [Link]
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Title: In vivo cancer modeling using mouse models Source: PubMed URL: [Link]
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Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]
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Title: Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses Source: Pharmacy 180 URL: [Link]
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Title: A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs Source: MDPI URL: [Link]
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Title: Pharmacokinetic analysis of the level of sulfonamide-trimethoprim combination in calves Source: PubMed URL: [Link]
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Title: In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis Source: PubMed Central URL: [Link]
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Title: The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells Source: MDPI URL: [Link]
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Title: Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies Source: PubMed URL: [Link]
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Title: Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part 2 Source: PubMed URL: [Link]
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Title: Discovery and in Vivo Evaluation of ( S )- N -(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9 H -purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease Source: ResearchGate URL: [Link]
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A Comparative In Vitro ADME Profile of APS-1, a Novel 2-Anilinopyridine-3-Sulfonamide, Against Established Kinase Inhibitors
Introduction: The Critical Role of ADME in Kinase Inhibitor Drug Discovery
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The 2-anilinopyridine-3-sulfonamide scaffold represents a promising chemical series with the potential for potent and selective kinase inhibition. However, the journey from a potent inhibitor in a biochemical assay to a successful therapeutic agent is fraught with challenges, many of which are encapsulated in the principles of ADME: Absorption, Distribution, Metabolism, and Excretion. A promising biological activity profile can be rendered therapeutically irrelevant by poor pharmacokinetic properties. Therefore, an early and comprehensive assessment of a compound's ADME profile is not just a regulatory requirement but a critical step in de-risking a drug discovery program and guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success.[1][2]
This guide provides a comparative in vitro ADME benchmark of a representative 2-anilinopyridine-3-sulfonamide, designated APS-1 , against a panel of established kinase inhibitors: Imatinib , a first-generation BCR-ABL inhibitor that set the paradigm for targeted therapy[3]; Dasatinib , a second-generation, multi-targeted kinase inhibitor[4]; and Gefitinib , an EGFR tyrosine kinase inhibitor. By contextualizing the ADME properties of APS-1 with these well-characterized drugs, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating the developability of this novel chemical series. The experimental protocols detailed herein are designed to be self-validating, incorporating established controls and methodologies consistent with regulatory expectations.
Comparative ADME Profiling: A Tabular Overview
The following table summarizes the in vitro ADME properties of APS-1 alongside the established kinase inhibitors. This allows for a direct comparison of key parameters that govern a compound's pharmacokinetic behavior.
| Parameter | APS-1 (Hypothetical) | Imatinib | Dasatinib | Gefitinib | Interpretation |
| Aqueous Solubility (µM, pH 7.4) | 25 | ~3.4 (mesylate salt)[5] | ~10[6] | Poor (21.23% release in 60 min)[7] | Adequate solubility is crucial for dissolution and absorption. |
| Permeability (Papp, 10⁻⁶ cm/s) | 8.5 | Moderate | High[8] | High | High permeability suggests good potential for oral absorption. |
| Metabolic Stability (t½, min, HLM) | 45 | ~18 hours (in vivo)[9][10] | 3-4 hours (in vivo)[2][4] | Stable in HLM[11][12] | A longer half-life indicates slower clearance and potentially less frequent dosing. |
| Plasma Protein Binding (%) | 98.5 | ~95%[13] | ~96%[14] | High | High binding can limit the free drug available to exert its therapeutic effect. |
| CYP3A4 Inhibition (IC₅₀, µM) | 5.2 | Potent, time-dependent inhibitor[14][15] | Weak inhibitor[14] | Substrate and inhibitor[11][16] | Inhibition of major metabolizing enzymes can lead to drug-drug interactions. |
Experimental Methodologies: A Detailed Guide
The following sections provide detailed, step-by-step protocols for the key in vitro ADME assays used to generate the data in the comparative table. The rationale behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Kinetic Aqueous Solubility Assay
Rationale: Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract, a prerequisite for absorption. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility from a DMSO stock solution, mimicking the conditions of many in vitro biological assays.
Experimental Workflow:
Caption: Workflow for the kinetic aqueous solubility assay.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (APS-1) and each comparator compound (Imatinib, Dasatinib, Gefitinib) in 100% DMSO.
-
Serial Dilution: Create a series of dilutions from the stock solution in DMSO.
-
Assay Plate Preparation: Add a small volume of each DMSO solution to the wells of a microtiter plate.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with shaking to allow the system to reach a state of kinetic equilibrium.
-
Filtration: Filter the contents of each well through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Construct a standard curve from known concentrations of the compound and use it to determine the highest concentration that remains in solution, which is reported as the kinetic solubility.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions that mimic the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability and to identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Experimental Workflow:
Caption: Caco-2 permeability assay workflow.
Detailed Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test compound (and comparators) to the apical (donor) side.
-
At specified time points, take samples from the basolateral (receiver) side.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the basolateral (donor) side.
-
At specified time points, take samples from the apical (receiver) side.
-
-
Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls to validate the assay performance.
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLM) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay provides an early indication of a compound's metabolic clearance rate.
Experimental Workflow:
Caption: Metabolic stability assay workflow in HLM.
Detailed Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes and the test compound in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C to allow the compound to bind to the enzymes.
-
Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction (quenching).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as ln(2)/k.
-
Plasma Protein Binding by Equilibrium Dialysis
Rationale: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for distribution and clearance. High plasma protein binding can significantly impact a drug's pharmacokinetic profile. Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug.
Experimental Workflow:
Caption: Workflow for plasma protein binding by equilibrium dialysis.
Detailed Protocol:
-
Device Setup: Use a commercially available equilibrium dialysis device, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Loading: Add human plasma containing the test compound to one chamber and an equal volume of buffer (PBS, pH 7.4) to the other chamber.
-
Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to equilibrate across the membrane.
-
Sampling: After incubation, take samples from both the plasma and the buffer chambers.
-
Controls: Use a highly bound compound (e.g., Warfarin, >99% bound) and a lowly bound compound as controls to validate the assay.[17][18][19]
-
Analysis: Determine the concentration of the compound in both chambers using LC-MS/MS.
-
Calculation:
-
The concentration in the buffer chamber represents the free drug concentration.
-
The concentration in the plasma chamber represents the total (bound + free) drug concentration.
-
Calculate the fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma].
-
Calculate the percentage bound = (1 - fu) * 100.
-
Cytochrome P450 (CYP) 3A4 Inhibition Assay
Rationale: CYP3A4 is the most abundant and important drug-metabolizing enzyme in the human liver, responsible for the metabolism of a large number of marketed drugs. Inhibition of CYP3A4 by a new chemical entity can lead to significant drug-drug interactions (DDIs). This assay determines the concentration of a test compound that causes 50% inhibition (IC₅₀) of CYP3A4 activity.
Detailed Protocol:
-
Reaction Mixture: In a microtiter plate, combine human liver microsomes, a CYP3A4-specific substrate (e.g., midazolam), and various concentrations of the test compound (or a known inhibitor like Ketoconazole as a positive control).[1][20]
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate for a specific time during which the substrate is metabolized.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Analysis: Centrifuge the plate and analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each concentration of the test compound compared to a vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The in vitro ADME profile of our hypothetical 2-anilinopyridine-3-sulfonamide, APS-1, presents a promising starting point for further investigation. Its moderate solubility and high permeability suggest a good potential for oral absorption. The metabolic stability is within an acceptable range for further optimization. However, the high plasma protein binding and moderate CYP3A4 inhibition are key areas that warrant further investigation and potential medicinal chemistry optimization to mitigate the risks of low free drug exposure and drug-drug interactions, respectively.
This guide underscores the importance of a systematic and comparative approach to in vitro ADME profiling in early drug discovery. By benchmarking against established compounds, we can make more informed decisions about which chemical series to advance and how to prioritize our optimization efforts. The detailed, self-validating protocols provided herein offer a robust framework for generating high-quality, reproducible data to guide the development of the next generation of kinase inhibitors.
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Kamath, A. V., et al. (2008). Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): A potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. Cancer Chemotherapy and Pharmacology, 61(3), 365–376. [Link]
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Jarvis, L. M. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 580–585. [Link]
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McNamara, C. R., et al. (2014). A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats. Pain, 155(6), 1153–1163. [Link]
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FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
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Levêque, D., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 59(7), 849–856. [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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Mullokandov, E., et al. (2014). Protein Binding Drug-Drug Interaction between Warfarin and Tizoxanide in Human Plasma. Austin Journal of Pharmacology and Therapeutics, 2(7), 3. [Link]
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U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s) for Dasatinib. [Link]
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Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
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Peng, B., et al. (2001). The in vitro metabolism of imatinib mesylate (STI571) and the role of cytochrome P450 enzymes. Cancer Chemotherapy and Pharmacology, 48(3), 217-224. [Link]
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McKillop, D., et al. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica, 34(11-12), 983-1000. [Link]
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Li, X. Q., et al. (2009). Pre-clinical drug-drug interaction (DDI) of gefitinib or erlotinib with Cytochrome P450 (CYP) inhibiting drugs, fluoxetine and/or losartan. Cancer Chemotherapy and Pharmacology, 65(1), 41-51. [Link]
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Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLoS One, 9(10), e111286. [Link]
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Filppula, A. M., et al. (2011). Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates. British Journal of Pharmacology, 164(2), 393–404. [Link]
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Bienta. (n.d.). Caco-2 Method Validation. [Link]
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Yacobi, A., & Levy, G. (1977). Serum protein binding as a determinant of warfarin body clearance and anticoagulant effect. Clinical Pharmacology & Therapeutics, 21(5), 552-558. [Link]
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Paixão, P., et al. (2010). Plasma protein binding of warfarin: methodological considerations. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 891-896. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Anilinopyridine-3-sulfonamide
Editorial Note: As a novel research chemical, a specific Safety Data Sheet (SDS) for 2-Anilinopyridine-3-sulfonamide is not broadly available. This guide is therefore synthesized from an expert evaluation of its constituent chemical moieties—aniline, pyridine, and sulfonamide—and is grounded in established regulatory frameworks and safety protocols for analogous compounds. It is imperative to treat this compound with the caution required for hazardous chemical waste.
Foundational Principles: Understanding the Hazard Profile
2-Anilinopyridine-3-sulfonamide is a complex heterocyclic molecule designed for research and development. Its proper handling and disposal are dictated by the combined chemical properties of its three core components:
-
Pyridine Ring: A flammable, toxic heterocyclic aromatic compound. Pyridine and its derivatives are generally harmful if inhaled, swallowed, or absorbed through the skin.[1] They are also noted for their potential to cause liver, neurological, and renal effects.[2]
-
Aniline Moiety: A toxic aromatic amine. Aniline derivatives can be toxic and are often classified as potential carcinogens.
-
Sulfonamide Group: While forming the basis of many antibacterial drugs, sulfonamides as a class are recognized as environmental pollutants that can persist in aquatic environments and contribute to the development of antibiotic-resistant genes if not disposed of properly.[3][4]
Given this composite structure, 2-Anilinopyridine-3-sulfonamide must be presumed to be a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed (P- or U-listed).[5][6] The environmentally preferred disposal method for all pharmaceutical waste is high-temperature incineration to ensure complete destruction.[7] Under no circumstances should this compound or its solutions be discharged into the sewer system. [8][9]
Hazard & Exposure Control Summary
This table summarizes the anticipated hazards based on analogous compounds and the corresponding engineering and personal protective controls required.
| Hazard Category | Anticipated Risk for 2-Anilinopyridine-3-sulfonamide | Required Controls & Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | High. Assumed to be toxic or fatal if swallowed or in contact with skin, based on data for 2-aminopyridine.[10][11] | Engineering: Use only within a certified chemical fume hood.[12] PPE: Wear double-layered gloves (e.g., nitrile base with butyl rubber or other chemically resistant outer glove), a fully-buttoned lab coat, and chemical safety goggles.[12] |
| Skin & Eye Irritation/Corrosion | High. Expected to cause serious skin and eye irritation or damage.[13][14] | Engineering: An emergency eyewash station and safety shower must be immediately accessible.[12] PPE: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash risk. |
| Aquatic Toxicity | High. Sulfonamides and pyridine derivatives can be toxic to aquatic life with long-lasting effects.[3][10] | Operational: Prevent all releases to the environment. Do not pour down the drain.[8][11] All spills must be contained and disposed of as hazardous waste. |
| Flammability | Moderate. The pyridine moiety suggests the compound may be combustible, especially at elevated temperatures.[1] | Storage & Handling: Store away from heat, sparks, open flames, and strong oxidizing agents.[12][15] |
Disposal Decision Pathway
The following diagram outlines the critical decision-making process for the disposal of waste generated from work with 2-Anilinopyridine-3-sulfonamide.
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Essential Safety Protocols: Personal Protective Equipment for Handling 2-Anilinopyridine-3-sulfonamide
This guide provides essential, immediate safety and logistical information for the handling of 2-Anilinopyridine-3-sulfonamide. As no specific, comprehensive Safety Data Sheet (SDS) is readily available for this compound, the following protocols are synthesized from a conservative assessment of structurally related molecules, including aminopyridines and other pyridine sulfonamide derivatives.[1][2][3] This approach ensures a high margin of safety for researchers, scientists, and drug development professionals. The core principle of this guide is to treat 2-Anilinopyridine-3-sulfonamide as a substance that is potentially hazardous upon inhalation, ingestion, and skin contact, and as a probable skin, eye, and respiratory irritant.[3][4]
Hazard Assessment and Primary Engineering Controls
Before any personal protective equipment is selected, the primary line of defense is the implementation of robust engineering controls. All handling of 2-Anilinopyridine-3-sulfonamide, particularly the weighing and transfer of the solid compound, must be conducted within a certified chemical fume hood.[5][6] This is the most critical step in minimizing exposure, as it captures potentially harmful dust and aerosols at the source.[7][8] The efficacy of the fume hood should be verified before commencing any work.
The primary anticipated hazards, based on analogous compounds, are:
-
Acute Toxicity: Potential for harm if swallowed or in contact with skin.[4][9]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
Personal Protective Equipment (PPE) serves as the final, essential barrier between the researcher and the chemical, and its use is non-negotiable.[5][10]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling 2-Anilinopyridine-3-sulfonamide. The rationale behind each selection is provided to underscore the causality behind these critical safety choices.
| Protection Type | Minimum Requirement | Best Practice / High-Risk Scenario | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[7] | A full-face shield worn over chemical safety goggles.[2][10] | Protects against accidental splashes and airborne particulates which can cause serious and potentially irreversible eye damage.[3][4] |
| Hand Protection | Two pairs of powder-free nitrile gloves.[5][11] | Chemically resistant gloves such as butyl rubber or neoprene, with an inner pair of nitrile gloves.[2] | Provides a robust barrier against dermal absorption, which is a potential route of toxicity.[9] Double-gloving minimizes the risk of exposure if the outer glove is compromised and allows for safe removal of the contaminated outer layer.[11] |
| Body Protection | A fully buttoned, long-sleeved lab coat.[10] | A disposable, low-permeability gown with tight-fitting knit cuffs.[11] | Prevents contamination of personal clothing and skin. A disposable gown is preferred as it eliminates the risk of cross-contamination through laundering.[11] |
| Respiratory Protection | Not required if all handling of solids is performed within a certified chemical fume hood. | If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH-approved N95 respirator or a full-face respirator with appropriate cartridges is required.[7][12] | Protects against the inhalation of fine particulates that can irritate the respiratory system.[4] A full-face respirator also provides superior eye and face protection.[7] |
Operational Workflow: Safe Handling from Start to Finish
Adherence to a strict, procedural workflow is critical for ensuring safety and preventing contamination. The following diagram and steps outline the complete handling process.
Caption: Workflow for Safe Handling of 2-Anilinopyridine-3-sulfonamide.
Step-by-Step Donning and Doffing Procedures
Donning (Putting On) Sequence:
-
Hand Washing: Begin by washing hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coat: Put on the disposable gown or lab coat, ensuring complete coverage.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown/coat to ensure no skin is exposed at the wrist.[11]
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.
Doffing (Taking Off) Sequence: This sequence is designed to prevent the contaminated exterior of the PPE from touching your skin.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, inside-out glove to remove the second glove in the same manner. Dispose of them immediately in the designated hazardous waste container.[11]
-
Gown/Coat: Untie or unbutton the gown/coat. Roll it down from the shoulders, turning it inside out as you go. Avoid shaking the garment. Dispose of it in the hazardous waste container.
-
Eye/Face Protection: Remove goggles or a face shield by handling the strap or earpieces. Place in a designated area for decontamination or disposal.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.
-
Final Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds.[11]
Emergency Protocols and Disposal Plan
In Case of Exposure
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][7] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water.[9] Seek immediate medical attention and show the safety data sheet or container label to the medical professional.[4]
Spill Management
-
Minor Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or earth).[10] Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[6] Avoid generating dust.[7][8]
-
Major Spill: Evacuate the laboratory immediately and alert your institution's emergency response team.[8]
Disposal Plan
All materials contaminated with 2-Anilinopyridine-3-sulfonamide, including the compound itself, empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[2]
-
Segregation: Collect all waste in clearly labeled, sealed containers.[7]
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[2][8]
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2][14]
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
Loba Chemie. (2023). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. [Link]
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Thermo Fisher Scientific. (2010). Pyridine hydrochloride SAFETY DATA SHEET. [Link]
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NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
Thermo Fisher Scientific. (n.d.). 2-Chloropyridine-3-sulfonyl chloride SAFETY DATA SHEET. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Thermo Fisher Scientific. (2021). 2-Aminopyridine SAFETY DATA SHEET. [Link]
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Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet. [Link]
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Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
